molecular formula C7H8N2O4 B572571 Ethyl 4,6-dihydroxypyridazine-3-carboxylate CAS No. 1352925-63-3

Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B572571
CAS No.: 1352925-63-3
M. Wt: 184.151
InChI Key: QHSUCVJSGHLDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)6-4(10)3-5(11)8-9-6/h3H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSUCVJSGHLDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739521
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-63-3
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4,6-dihydroxypyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Chemical Properties

This compound, with the CAS number 1352925-63-3, is a pyridazine derivative that serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[1][2] It is important to note that this compound exists in tautomeric forms, with "ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate" being a significant contributor to its structure and reactivity.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1][4][5][6]
Molecular Weight 184.15 g/mol [1][5]
CAS Number 1352925-63-3[1][4][5]
IUPAC Name Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate[1]
Synonyms 4,6-Dihydroxypyridazine-3-carboxylic acid ethyl ester, Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate[5]
Appearance Solid, White to light brown solid[3]
Purity ≥97% - 99%+[6]
Density (Predicted) 1.48 ± 0.1 g/cm³[3]
pKa (Predicted) 4.50 ± 1.00[3]
Storage Conditions 2-8°C, Sealed in dry environment[5][6]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its key functional groups: the ester, the hydroxyl groups, and the pyridazine ring itself.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid.[7] The hydroxyl groups can undergo reactions such as etherification and esterification, and can be substituted, for instance, by chlorine atoms to form ethyl 4,6-dichloropyridazine-3-carboxylate.[8] The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.[2]

These reactive sites make it a valuable building block in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a starting material for the development of new drugs and crop protection agents.[2]

Experimental Protocols

Hydrolysis of this compound to 4,6-dihydroxypyridazine-3-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a common transformation for this intermediate.[7]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water.

  • Slowly add lithium hydroxide (3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Acidify the resulting solid with an aqueous HCl solution at 0°C and stir for 30-40 minutes.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • For further purification, the solid can be stirred in a methanol/DCM mixture, filtered, washed with methanol, and dried under vacuum to yield 4,6-dihydroxypyridazine-3-carboxylic acid.[7]

Visualizations

Reaction Workflow: Hydrolysis of this compound

The following diagram illustrates the key steps in the hydrolysis of this compound.

G Hydrolysis Workflow A Start: this compound B Dissolution (THF, MeOH, H2O) A->B Step 1 C Addition of LiOH (Room Temperature) B->C Step 2 D Reaction (3-4 hours) C->D Step 3 E Solvent Removal D->E Step 4 F Acidification (HCl, 0°C) E->F Step 5 G Filtration & Washing F->G Step 6 H Drying G->H Step 7 I Product: 4,6-dihydroxypyridazine-3-carboxylic acid H->I Final

Caption: Workflow for the hydrolysis of the ethyl ester.

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not detailed in this guide, they are readily available from various chemical suppliers and databases.[9][10][11] Researchers are encouraged to consult these resources for detailed spectral information for analytical and characterization purposes.

Biological Activity

The primary role of this compound in a biological context is as a key intermediate in the synthesis of potentially bioactive molecules.[2] The pyridazine core is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of pharmacological activities.[12] Therefore, the inherent value of this compound lies in its potential to be chemically modified to generate novel candidates for drug discovery programs.

Safety Information

Based on available GHS classifications, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

References

Ethyl 4,6-dihydroxypyridazine-3-carboxylate CAS number 1352925-63-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the CAS number 1352925-63-3. It serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyridazine ring substituted with hydroxyl and ethyl carboxylate groups, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is typically a white to light brown solid.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1352925-63-3[4][5]
Molecular Formula C₇H₈N₂O₄[4][5]
Molecular Weight 184.15 g/mol [5]
Appearance Solid[3]
Purity ≥97%[4]
Density (Predicted) 1.48 ± 0.1 g/cm³[3]
pKa (Predicted) 4.50 ± 1.00[3]
Storage Conditions 2-8°C, Sealed in dry environment[6]
InChI Key QHSUCVJSGHLDIA-UHFFFAOYSA-N[5]
SMILES CCOC(=O)C1=NNC(=O)C=C1O[5]

Synthesis and Reactivity

General Reactivity

The functional groups of this compound—two hydroxyl groups and an ethyl carboxylate ester—are the primary sites of its chemical reactivity. The hydroxyl groups can undergo reactions such as etherification and esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The electron-deficient nature of the pyridazine ring also makes it susceptible to nucleophilic aromatic substitution reactions under suitable conditions.

Key Synthetic Application: Precursor to Ethyl 4,6-dichloropyridazine-3-carboxylate

One of the most significant applications of this compound is its role as a precursor in the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate.[7] The latter is a crucial intermediate in the development of various pharmaceuticals.[1]

G cluster_0 Synthesis of a Key Pharmaceutical Intermediate A This compound (CAS 1352925-63-3) C Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS 679406-03-2) A->C Chlorination B Chlorinating Agent (e.g., POCl₃) D Active Pharmaceutical Ingredients (APIs) C->D Further Synthesis

Synthetic utility of the title compound.
Experimental Protocol: Hydrolysis to 4,6-Dihydroxypyridazine-3-carboxylic acid

A well-documented reaction of this compound is its hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid. This reaction is a key step in the synthesis of various biologically active molecules.[8]

Materials:

  • This compound (200 g, 1086 mmol)[8]

  • Tetrahydrofuran (THF) (2000 mL)[8]

  • Methanol (1000 mL)[8]

  • Water (800 mL)[8]

  • Lithium hydroxide (LiOH) (137 g, 3258 mmol)[8]

  • Aqueous HCl solution (1:1 ratio, 400 ml)[8]

  • Methanol:DCM (2:8, 300 ml)[8]

Procedure:

  • In a 5000 mL round-bottom flask, dissolve this compound in THF, methanol, and water.[8]

  • Slowly add LiOH at room temperature and stir the mixture for 3-4 hours.[8]

  • Monitor the reaction until the starting material is consumed.[8]

  • Remove the solvent under reduced pressure at 50°C to obtain a yellow solid.[8]

  • Acidify the solid with the aqueous HCl solution at 0°C and stir at room temperature for 30-40 minutes.[8]

  • Filter the solid and wash it with water.[8]

  • Dry the solid under vacuum for 1-2 hours.[8]

  • Suspend the dried solid in the methanol:DCM mixture and stir at room temperature for 20-25 minutes.[8]

  • Filter the mixture and wash the solid with methanol.[8]

  • Dry the solid under vacuum for 1 hour to yield 4,6-dihydroxypyridazine-3-carboxylic acid as a yellow solid (153 g, 88% yield).[8]

G cluster_workflow Experimental Workflow: Hydrolysis start Start dissolve Dissolve this compound in THF, Methanol, Water start->dissolve add_lioh Add LiOH and Stir dissolve->add_lioh remove_solvent Remove Solvent add_lioh->remove_solvent acidify Acidify with HCl remove_solvent->acidify filter_wash1 Filter and Wash with Water acidify->filter_wash1 dry1 Dry under Vacuum filter_wash1->dry1 suspend Suspend in Methanol:DCM dry1->suspend filter_wash2 Filter and Wash with Methanol suspend->filter_wash2 dry2 Dry under Vacuum filter_wash2->dry2 end End Product: 4,6-dihydroxypyridazine-3-carboxylic acid dry2->end

Hydrolysis of the title compound.

Analytical Data

Comprehensive spectral data is crucial for the identification and characterization of this compound. While specific spectra were not directly provided in the search results, they are available through chemical suppliers such as ChemicalBook, which typically provide access to 1H NMR, IR, and mass spectra.[9] Researchers are encouraged to consult these resources for detailed spectral information.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. Its utility lies in its ability to be chemically modified to create diverse molecular scaffolds.

Derivatives of the pyridazine core, accessible from this intermediate, have been investigated for various biological activities. For instance, 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia treatment.[10] This highlights the importance of pyridazine-containing scaffolds in modern drug discovery.

G cluster_drug_discovery Role in Drug Discovery start_mol This compound intermediate Pyridazine Scaffolds start_mol->intermediate Chemical Modification derivatives Diverse Chemical Libraries intermediate->derivatives Derivatization bio_screening Biological Screening derivatives->bio_screening lead_compounds Lead Compounds bio_screening->lead_compounds Hit Identification drug_candidates Potential Drug Candidates lead_compounds->drug_candidates Lead Optimization

Drug discovery logical relationship.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[5] It may also cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[11]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the synthesis of a wide array of complex molecules, particularly those containing the pyridazine core. This guide has provided a summary of its properties, a detailed experimental protocol for a key reaction, and an overview of its role in drug discovery. For researchers and scientists in the field, a thorough understanding of this compound's chemistry is essential for leveraging its full potential in the development of new and innovative products.

References

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and biological aspects of this pyridazine derivative.

Molecular Structure and Chemical Identity

This compound (CAS No. 1352925-63-3) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1] Its IUPAC name is ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate. The molecule features a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with two hydroxyl groups at positions 4 and 6, and an ethyl carboxylate group at position 3.

The presence of hydroxyl groups and a keto-enol system allows for the existence of several tautomeric forms. The molecule can exist in the dihydroxy form, the hydroxy-oxo form, or the dioxo form. The equilibrium between these tautomers is influenced by the solvent and the physical state (solid or solution). Understanding this tautomerism is crucial for interpreting its spectroscopic data and predicting its chemical reactivity.

Chemical Identifiers:

IdentifierValue
CAS Number 1352925-63-3
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
IUPAC Name ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Canonical SMILES CCOC(=O)C1=NNC(=O)C=C1O
InChI Key QHSUCVJSGHLDIA-UHFFFAOYSA-N
Tautomerism

The structure of this compound allows for keto-enol tautomerism. The molecule can exist in equilibrium between the dihydroxy, hydroxy-oxo, and dioxo forms. The relative stability of these tautomers can be influenced by factors such as solvent polarity and pH.

tautomerism dihydroxy 4,6-Dihydroxy (Aromatic) hydroxy_oxo 4-Hydroxy-6-oxo (Non-aromatic) dihydroxy->hydroxy_oxo Tautomerization dioxo 4,6-Dioxo (Non-aromatic) hydroxy_oxo->dioxo Tautomerization

Possible tautomeric forms of the molecule.

Physicochemical Properties

The following table summarizes some of the known and predicted physicochemical properties of this compound.

PropertyValueSource
Physical State Solid
Predicted pKa 4.50 ± 1.00Generic Prediction
Predicted Density 1.48 ± 0.1 g/cm³Generic Prediction
Storage Temperature 2-8 °C, Sealed in dry

Synthesis and Reactivity

This compound is a valuable synthetic intermediate.[1] A plausible and common method for the synthesis of the pyridazine ring system involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. In the case of this specific molecule, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate is a likely synthetic route.

Proposed Synthesis Workflow

The following diagram illustrates a proposed workflow for the synthesis of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product reactant1 Diethyl 2-(ethoxymethylene)malonate cyclization Cyclocondensation reactant1->cyclization reactant2 Hydrazine Hydrate reactant2->cyclization conditions Solvent (e.g., Ethanol) Reflux conditions->cyclization product This compound cyclization->product

Proposed synthesis workflow for the target molecule.
Experimental Protocol: Hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a mixture of THF, methanol, and water.

  • Slowly add LiOH to the solution at room temperature and stir for 3-4 hours.

  • Monitor the reaction until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Acidify the resulting solid with an aqueous HCl solution at 0 °C and stir.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purify the solid by stirring in a methanol:DCM mixture, followed by filtration and drying.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following table summarizes the expected spectroscopic characteristics.

SpectroscopyPredicted Features
¹H NMR - Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Pyridazine ring proton: A singlet in the aromatic or vinylic region. - NH/OH protons: Broad singlets, chemical shift highly dependent on solvent and concentration.
¹³C NMR - Ethyl group: Signals around 14 ppm (CH₃) and 60-62 ppm (CH₂). - Ester carbonyl: A signal in the range of 160-170 ppm. - Pyridazine ring carbons: Signals in the range of 100-160 ppm, with carbons attached to oxygen appearing more downfield.
IR (Infrared) - O-H/N-H stretching: Broad band in the region of 3200-3500 cm⁻¹. - C=O stretching (ester): Strong absorption around 1700-1730 cm⁻¹. - C=O stretching (amide/keto): Strong absorption around 1650-1680 cm⁻¹. - C=C and C=N stretching: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 184. - Fragmentation: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of ethanol (-C₂H₅OH, m/z = 46), and fragmentation of the pyridazine ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly accessible literature, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anti-hypertensive

  • Anticancer

  • Antidiabetic

Given its structure, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its functional groups, including the hydroxyl and ester moieties, provide reactive sites for further chemical modifications, enabling the generation of libraries of novel compounds for drug discovery screening.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core molecule to potential therapeutic applications.

drug_discovery_logic start Ethyl 4,6-dihydroxypyridazine- 3-carboxylate modification Chemical Modification (e.g., etherification, amidation) start->modification library Library of Novel Pyridazine Derivatives modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead drug Potential Drug Candidate lead->drug

Role in the drug discovery process.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality. Its pyridazine core, substituted with reactive hydroxyl and ester groups, makes it a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules. While detailed experimental data on its biological activity and spectroscopic properties are not extensively documented in public sources, its structural features and the known activities of related pyridazine derivatives suggest that it is a compound of significant interest for further research and development in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its molecular structure, properties, and synthetic utility, which can serve as a starting point for more in-depth investigations.

References

An In-depth Technical Guide to Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and the broader context of its potential biological significance.

Chemical Identity and Nomenclature

IUPAC Name: ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate

Synonyms:

  • Ethyl 4,6-dihydroxy-3-pyridazinecarboxylate

  • 3-Pyridazinecarboxylic acid, 1,6-dihydro-4-hydroxy-6-oxo-, ethyl ester

  • 4,6-dihydroxypyridazine-3-carboxylic acid ethyl ester

  • Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄-
Molecular Weight 184.15 g/mol -
CAS Number 1352925-63-3-
Appearance Solid[1]
Purity ≥97%
Density (Predicted) 1.48 ± 0.1 g/cm³[1]
pKa (Predicted) 4.50 ± 1.00[1]
Storage Temperature 2-8°C, Sealed in dry conditions

Biological Significance and Therapeutic Potential

Direct evidence for the biological activity or involvement in specific signaling pathways of this compound is not extensively documented in current literature. However, the pyridazine and pyridazinone core structures are recognized as "wonder nuclei" in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by their derivatives.[2][3]

Derivatives of the pyridazine scaffold have been reported to possess a wide array of biological activities, including but not limited to:

  • Analgesic and Anti-inflammatory[2][3]

  • Antimicrobial and Antiviral[3]

  • Anticancer[2]

  • Antihypertensive[2]

  • Anticonvulsant[2]

Furthermore, a patent for related pyridazine derivatives suggests their potential application in the treatment of inflammatory and autoimmune conditions. While this does not directly implicate this compound, it highlights a promising avenue of investigation for compounds within this chemical class. The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel therapeutic agents.[4]

Experimental Protocols

This section details a key reaction involving this compound, specifically its hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid.[5]

Objective: To synthesize 4,6-dihydroxypyridazine-3-carboxylic acid from this compound via hydrolysis.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), aqueous solution

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a solvent mixture of THF, methanol, and water.

  • Slowly add lithium hydroxide to the solution at room temperature and stir for 3-4 hours.

  • Monitor the reaction progress to confirm the consumption of the starting material.

  • Remove the solvents under reduced pressure to obtain a solid residue.

  • Acidify the solid with an aqueous HCl solution at 0°C and continue stirring at room temperature for 30-40 minutes.

  • Filter the resulting solid, wash with water, and dry under a vacuum.

  • For further purification, suspend the solid in a mixture of methanol and DCM, stir at room temperature, filter, wash with methanol, and dry under vacuum to yield the final product, 4,6-dihydroxypyridazine-3-carboxylic acid.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

G start Start: this compound dissolve Dissolve in THF/MeOH/H2O start->dissolve hydrolyze Hydrolyze with LiOH dissolve->hydrolyze remove_solvent Remove Solvent hydrolyze->remove_solvent acidify Acidify with HCl remove_solvent->acidify filter_wash Filter and Wash acidify->filter_wash purify Purify with MeOH/DCM filter_wash->purify end End: 4,6-dihydroxypyridazine-3-carboxylic acid purify->end

Caption: Workflow for the synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

This compound (CAS No. 1352925-63-3) is a key building block in organic synthesis. Its pyridazine core, substituted with hydroxyl and carboxylate functional groups, offers multiple reaction sites for the construction of more complex molecules with potential biological activity. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of its substituents, makes it a versatile precursor for a diverse range of heterocyclic compounds.[1]

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of a key intermediate, diethyl ethoxymethylenemalonate, from diethyl malonate. The subsequent step is a cyclocondensation reaction of this intermediate with hydrazine hydrate to form the target pyridazine ring system.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Diethyl ethoxymethylenemalonate cluster_1 Step 2: Cyclocondensation Diethyl_malonate Diethyl malonate Reaction_1 Heat Diethyl_malonate->Reaction_1 + Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Reaction_1 + Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction_1 (solvent/reagent) Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Reaction_1->Diethyl_ethoxymethylenemalonate Hydrazine_hydrate Hydrazine hydrate Reaction_2 Cyclocondensation Hydrazine_hydrate->Reaction_2 + Target_Compound This compound Diethyl_ethoxymethylenemalonate_ref Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate_ref->Reaction_2 + Reaction_2->Target_Compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ethoxymethylenemalonate

This procedure is adapted from established methods for the synthesis of diethyl ethoxymethylenemalonate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.17160 g1.0
Triethyl orthoformate148.20148 g1.0
Acetic anhydride102.09204 g2.0
Anhydrous zinc chloride136.300.5 g-

Procedure:

  • A mixture of diethyl malonate (160 g, 1.0 mol), triethyl orthoformate (148 g, 1.0 mol), acetic anhydride (204 g, 2.0 mol), and anhydrous zinc chloride (0.5 g) is heated in an oil bath. The temperature of the reaction mixture is maintained between 104-113 °C for 6.5 hours.

  • The mixture is then distilled through a short column over 3.5 hours, with the pot temperature rising to 124 °C.

  • To the residue, additional triethyl orthoformate (148 g, 1.0 mol) and acetic anhydride (204 g, 2.0 mol) are added. Distillation is continued for another 3 hours, with the pot temperature between 120-130 °C.

  • After allowing the residue to stand at room temperature for 18 hours, it is diluted with 250 mL of ether and washed thoroughly with water.

  • The combined organic extracts are dried over magnesium sulfate and distilled to yield diethyl ethoxymethylenemalonate.

Expected Yield: Approximately 156 g (72%).

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the prepared diethyl ethoxymethylenemalonate with hydrazine hydrate.

Materials:

ReagentMolar Mass ( g/mol )
Diethyl ethoxymethylenemalonate216.23
Hydrazine hydrate (80% solution)50.06 (for N₂H₄·H₂O)
Ethanol46.07

Procedure:

While a specific, detailed protocol for the synthesis of the title compound from diethyl ethoxymethylenemalonate and hydrazine was not found in the searched literature, a general procedure for the cyclocondensation of malonate derivatives with hydrazine is as follows. The reaction conditions would require optimization for this specific synthesis.

  • Diethyl ethoxymethylenemalonate is dissolved in a suitable solvent, such as ethanol.

  • Hydrazine hydrate is added to the solution, typically in a slight molar excess.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, and the product may precipitate. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key properties of the target compound, this compound.

PropertyValue
CAS Number 1352925-63-3[1][2][3]
Molecular Formula C₇H₈N₂O₄[1][3]
Molecular Weight 184.15 g/mol [3]
Appearance White powder[4]
Purity Typically >97%[3]

Logical Relationship of Synthesis

The synthesis of this compound is a logical sequence of reactions that builds the target heterocyclic system from simple acyclic precursors.

Logical_Relationship Start Starting Materials (Diethyl malonate, Triethyl orthoformate) Intermediate_Prep Preparation of Electrophilic Intermediate (Diethyl ethoxymethylenemalonate) Start->Intermediate_Prep Condensation Cyclization Cyclocondensation with Nucleophile (Hydrazine hydrate) Intermediate_Prep->Cyclization Reaction Target Target Heterocycle (this compound) Cyclization->Target Formation

Caption: Logical flow of the synthesis strategy.

Conclusion

This technical guide outlines a feasible and commonly employed synthetic route for the preparation of this compound. The provided experimental protocols, while requiring optimization for the final cyclocondensation step, offer a solid foundation for researchers and scientists in the fields of medicinal chemistry and agrochemical development. The versatility of the target compound as a synthetic intermediate underscores the importance of a reliable and well-documented synthetic procedure. Further research to refine the cyclocondensation conditions and fully characterize the final product is encouraged to maximize the efficiency and reproducibility of this synthesis.

References

A Technical Guide to the Reactivity of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3) is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridazine core substituted with two hydroxyl groups and an ethyl carboxylate, provides multiple reactive sites. However, the reactivity of the hydroxyl groups is intrinsically linked to the compound's existence in various tautomeric forms. This guide provides an in-depth analysis of the tautomerism, acidity, and key chemical transformations of these functional groups, offering detailed experimental protocols and quantitative data to support research and development activities.

Tautomerism and Acidity

The reactivity of the hydroxyl groups cannot be understood without first considering the tautomeric equilibria of the pyridazine ring. The compound, nominally "dihydroxy," exists predominantly in more stable keto-enol forms. The primary tautomers include the dihydroxy form (A), the hydroxy-oxo form (B), and the dioxo form (C). The name ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate itself suggests that the hydroxy-oxo form (B) is a significant contributor.[2][3]

Chlorination_Workflow start This compound reagent Add Phosphorus Oxychloride (POCl₃) start->reagent heat Heat to 100 °C for ~3.5 hours reagent->heat cool Cool to Room Temperature heat->cool remove_poc_l3 Remove excess POCl₃ in vacuo cool->remove_poc_l3 dissolve Dissolve crude oil in Chloroform remove_poc_l3->dissolve quench Pour into ice water & rinse with Ethyl Acetate dissolve->quench extract Extract aqueous layer 3x with Ethyl Acetate quench->extract wash Wash combined organic layers (Water, Brine) extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Ethyl 4,6-dichloropyridazine-3-carboxylate purify->end Alkylation_Selectivity cluster_conditions Reaction Conditions start Deprotonated Pyridazinone (Ambident Nucleophile) condition_N Soft Alkylating Agent (e.g., R-I) Polar Aprotic Solvent (e.g., DMF) start->condition_N condition_O Hard Alkylating Agent (e.g., R-OTf) or Silver Salt start->condition_O product_N N-Alkylated Product condition_N->product_N Favors product_O O-Alkylated Product (Ether) condition_O->product_O Favors

References

Tautomeric Equilibria in Dihydroxypyridazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscapes of dihydroxypyridazine derivatives, detailing their structural dynamics, biological implications, and the analytical methodologies crucial for their characterization in drug discovery and development.

Dihydroxypyridazine derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibria in these derivatives, offering insights into the factors governing their structural preferences and the advanced analytical techniques employed for their study.

Core Concepts: The Dynamic Nature of Dihydroxypyridazines

Dihydroxypyridazine derivatives can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim transformations. The predominant forms for 3,6-dihydroxypyridazine are the diketo, enol-keto, and dihydroxy tautomers. The equilibrium between these forms is a dynamic process influenced by a variety of factors, including the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

For instance, studies have shown that in aqueous solutions, the pyridazin-3-one and -3-thione forms are predominant for the parent systems. However, the introduction of electron-donating substituents, such as a pyrrolyl group, can shift the equilibrium towards the hydroxy (or thiol) tautomers.[1]

Quantitative Analysis of Tautomeric Equilibria

Below is a table summarizing calculated tautomeric equilibrium constants for a model dihydroxypyrazine system, which serves as a close structural analog to dihydroxypyridazines, illustrating the significant influence of the solvent's dielectric constant on the equilibrium.

Tautomeric EquilibriumGas Phase (ε=1)Chloroform (ε=4.8)Methanol (ε=32.6)Water (ε=78.4)
Dioxo vs. Hydroxy-oxo KT1 = 2.9KT1 = 30KT1 = 33KT1 = 33
Dioxo vs. Dihydroxy KT2 = 1.6KT2 = 30KT2 = 33KT2 = 33

Note: Data is illustrative and based on computational studies of a related dihydroxypyrazine system. KT is expressed as the ratio of the more stable tautomer to the less stable one. Higher values indicate a greater preference for the more stable form.[2][3] The data indicates that polar solvents significantly stabilize the more polar tautomeric forms.[2][3]

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric forms and the determination of their equilibrium constants rely on a combination of spectroscopic and computational methods.

Synthesis of Dihydroxypyridazine Derivatives

The synthesis of the 3,6-dihydroxypyridazine core typically involves the condensation of maleic anhydride or its derivatives with hydrazine hydrate.[2] Substituents can be introduced either on the starting materials or through subsequent modification of the pyridazine ring.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines:

A common synthetic route involves a one-pot, two-step protocol starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate. This method allows for the introduction of a variety of substituents at the 3 and 6 positions with satisfactory overall yields.[2]

UV/Visible Spectroscopy

UV/Vis spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Different tautomers, possessing distinct chromophores, will exhibit unique absorption maxima (λmax). By analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature, the relative populations of the tautomers can be determined.[4][5]

Protocol for UV/Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare solutions of the dihydroxypyridazine derivative in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) at a known concentration.

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-600 nm).

  • Data Analysis: Identify the λmax corresponding to each tautomer. The relative intensities of these bands can be used to calculate the tautomeric equilibrium constant (KT) in each solvent.[6] For complex overlapping spectra, deconvolution techniques may be necessary.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the predominant tautomer in solution. Both 1H and 13C NMR are employed, with chemical shifts being highly sensitive to the electronic environment of the nuclei.[7] Advanced 2D NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of complex structures.[8][9]

Protocol for NMR Spectroscopic Analysis:

  • Sample Preparation: Dissolve the dihydroxypyridazine derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

  • Spectral Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the characteristic features of each tautomer. For example, the presence of an enolic hydroxyl proton signal or the chemical shift of the carbonyl carbon can differentiate between keto and enol forms. The ratio of the integrals of signals corresponding to each tautomer can be used to determine the KT.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, offering unambiguous structural elucidation.[11]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the dihydroxypyridazine derivative suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and confirming the tautomeric form.[12]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.[13][14]

Protocol for Computational Analysis:

  • Model Building: Build the 3D structures of all possible tautomers of the dihydroxypyridazine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is commonly used.[13][15]

  • Energy Calculation: Calculate the relative Gibbs free energies of the tautomers to predict their relative stabilities and the tautomeric equilibrium constant (KT = e-ΔG/RT).[16]

  • Spectra Simulation: Simulate NMR chemical shifts and UV/Vis absorption spectra to aid in the interpretation of experimental data.

Biological Significance and Signaling Pathways

The tautomeric state of dihydroxypyridazine derivatives can profoundly impact their biological activity by influencing their ability to interact with target proteins. Several pyridazine derivatives have been identified as potent modulators of key signaling pathways implicated in cancer and inflammation.

JNK1 Signaling Pathway

Certain 3,6-disubstituted pyridazine derivatives have been shown to target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[12][17] JNK1 is a stress-activated protein kinase that, upon activation, phosphorylates transcription factors such as c-Jun. This leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.[12][][19] Inhibition of the JNK1 pathway by pyridazine derivatives represents a promising strategy for cancer therapy.[12][17]

JNK1_Pathway Stress_Cytokines Stress / Cytokines MKK4_7 MKK4/7 Stress_Cytokines->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Pyridazine Dihydroxypyridazine Derivative Pyridazine->JNK1 inhibits

JNK1 signaling pathway and inhibition.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to various cancers.[20] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Some pyridazine derivatives have been developed as inhibitors of this pathway, offering a potential therapeutic avenue for Hh-driven cancers.[21]

Hedgehog_Pathway Hedgehog Hedgehog Ligand PTCH1 PTCH1 Hedgehog->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Pyridazine Dihydroxypyridazine Derivative Pyridazine->SMO inhibits

Hedgehog signaling pathway and inhibition.

Experimental and Analytical Workflow

The comprehensive study of tautomerism in dihydroxypyridazine derivatives involves a multi-faceted approach, integrating synthesis, purification, and various analytical techniques.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Integration Synthesis Synthesis of Derivative Purification Purification (Crystallization, Chromatography) Synthesis->Purification UV_Vis UV/Vis Spectroscopy (Solvent Effects) Purification->UV_Vis NMR NMR Spectroscopy (Structure & Ratio) Purification->NMR X_Ray X-ray Crystallography (Solid State Structure) Purification->X_Ray Computational Computational Chemistry (Stability & Spectra) Purification->Computational Equilibrium_Data Tautomeric Equilibrium Constants (KT) UV_Vis->Equilibrium_Data NMR->Equilibrium_Data Computational->Equilibrium_Data

Workflow for tautomerism analysis.

Conclusion

The tautomeric behavior of dihydroxypyridazine derivatives is a critical consideration in their development as therapeutic agents. A thorough understanding of the factors that govern their tautomeric equilibria and the application of a suite of analytical techniques are essential for characterizing these dynamic systems. By integrating synthetic chemistry, spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive picture of the tautomeric landscape, enabling the rational design of dihydroxypyridazine derivatives with optimized pharmacological profiles. The continued exploration of their interactions with biological targets, such as the JNK1 and Hedgehog signaling pathways, will undoubtedly pave the way for novel therapeutic interventions.

References

Spectroscopic Profile of Ethyl 4,6-dihydroxypyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No: 1352925-63-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for its analysis.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

NucleusSolventExpected Chemical Shift (δ) ppmExpected MultiplicitiesAssignment
¹HDMSO-d₆~1.2-1.4Triplet (t)-CH₃ (Ethyl)
~4.2-4.4Quartet (q)-OCH₂- (Ethyl)
~6.0-6.5Singlet (s)Pyridazine C₅-H
~11.0-13.0Broad Singlet (br s)-OH (x2), exchangeable
¹³CDMSO-d₆~14-15--CH₃ (Ethyl)
~60-62--OCH₂- (Ethyl)
~100-110-Pyridazine C₅
~150-160-Pyridazine C₃, C₄, C₆
~165-170-Carbonyl C=O (Ester)

Table 2: Mass Spectrometry (MS) Data (Expected)

Ionization ModeExpected m/zFragment
Electrospray (ESI+)185.05 [M+H]⁺Molecular Ion + Proton
207.03 [M+Na]⁺Molecular Ion + Sodium Adduct

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)

SpectroscopyMediumExpected AbsorptionFunctional Group Assignment
IRKBr Pellet3400-3200 cm⁻¹ (broad)O-H stretch (hydroxyl)
3100-3000 cm⁻¹C-H stretch (aromatic/vinyl)
2980-2850 cm⁻¹C-H stretch (aliphatic)
~1720 cm⁻¹C=O stretch (ester)
1640-1580 cm⁻¹C=C and C=N stretch (ring)
~1250 cm⁻¹C-O stretch (ester)
UV-VisMethanol or Ethanol~280-320 nmπ → π* transitions

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

      • The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

    • The sample should be free of non-volatile salts and buffers.

  • Instrumentation and Data Acquisition:

    • The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Pure Compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS Prep_IR Prepare KBr Pellet or Nujol Mull Compound->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI, etc.) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analyze_NMR Chemical Shifts Coupling Constants Integration NMR->Analyze_NMR Analyze_MS Molecular Ion (m/z) Fragmentation Pattern MS->Analyze_MS Analyze_IR Functional Group Identification IR->Analyze_IR Structure Structure Elucidation Analyze_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

The Pyridazine Scaffold: A Versatile Core in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties. This document delves into the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, offering a valuable resource for researchers in the field of drug discovery.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.[4][5] Additionally, pyridazine scaffolds have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell proliferation, apoptosis, and inflammation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
5b HCT-116 (Colon)< 30.3[4]
6a HCT-116 (Colon)33.7[4]
11m T-47D (Breast)0.43[6]
11m MDA-MB-231 (Breast)0.99[6]
11l T-47D (Breast)Not specified[6]
11l MDA-MB-231 (Breast)Not specified[6]
4e MCF-7 (Breast)1 - 10[7]
4f MCF-7 (Breast)1 - 10[7]
4e SK-MEL-28 (Melanoma)1 - 10[7]
4f SK-MEL-28 (Melanoma)1 - 10[7]
4g 60 cancer cell lines (mean GI%)55.84%[8]
4a 60 cancer cell lines (mean GI%)29.08%[8]
10l A549/ATCC (Lung)Not specified[9]
17a Melanoma, NSCLC, Prostate, ColonGI% 62.21-100.14[9]
8f Melanoma, NSCLC, Prostate, ColonGI% 62.21-100.14[9]
Unsubstituted bis-pyridazinone I HOP 92 (Non-small cell lung)51.45 µM[8]
Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway

Pyridazine derivatives can inhibit the VEGFR-2 signaling cascade, a key driver of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a series of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another important target for pyridazine-based anticancer agents. This pathway is activated by various stress signals and cytokines and plays a crucial role in regulating apoptosis and cell proliferation.

JNK_Signaling_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Pyridazine Pyridazine Derivatives Pyridazine->JNK

Caption: Modulation of the JNK signaling pathway by pyridazine derivatives.

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assay (SRB Assay)

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the pyridazine derivatives and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

  • Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]

VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Procedure: The VEGFR-2 enzyme, a specific substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells.[4]

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Pyridazine derivatives have shown notable activity against a range of pathogenic bacteria, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Chloro derivatives E. coli0.892 - 3.744[10]
Chloro derivatives P. aeruginosa0.892 - 3.744[10]
Chloro derivatives S. marcescens0.892 - 3.744[10]
Compound 7 S. aureus (MRSA)7.8[11]
Compound 13 A. baumannii3.74[11]
Compound 13 P. aeruginosa7.48[11]
Compound 3 S. aureus (MRSA)4.52[11]
Compound 10h S. aureus16[9]
Compound 8g C. albicans16[9]
Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The pyridazine derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[11]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Pyridazine and pyridazinone scaffolds have been extensively investigated for their anti-inflammatory properties, with many derivatives exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[12][13][14] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
4c 0.26--[12]
6b 0.18-6.33[12]
5f 1.50-9.56[2]
6f 1.15-8.31[2]
9a 0.0155-21.29[13]
9b 0.0175-15.71[13]
12 0.0171-17.25[13]
16b 0.0169-18.63[13]
17 0.0177-16.10[13]
26a 0.0672--[14]
26b 0.0438-11[14]
27 0.0530--[14]
24a 0.01556-24[14]
24b 0.01977-38[14]
25a 0.01977-35[14]
25b 0.01556-24[14]
5a 0.77-16.70[15]
5f (2) 1.89-13.38[15]
Signaling Pathway in Anti-inflammatory Activity

COX-2 Inflammatory Pathway

The anti-inflammatory effects of many pyridazine derivatives are mediated through the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.

COX2_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage InflammatoryStimuli->Cell COX2_Induction COX-2 Induction Cell->COX2_Induction ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazine Pyridazine Derivatives Pyridazine->COX2

Caption: Inhibition of the COX-2 inflammatory pathway by pyridazine derivatives.

Experimental Protocols: Anti-inflammatory Activity Evaluation

In Vitro COX-2 Inhibition Assay

  • Principle: Measures the inhibition of prostaglandin E2 (PGE2) production by the COX-2 enzyme.

  • Procedure: The COX-2 enzyme is incubated with arachidonic acid (substrate) and the test compounds.

  • Quantification: The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.[12]

In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Edema: The paw volume is measured at different time intervals using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15]

Antihypertensive Activity: Modulating Blood Pressure

Certain pyridazine derivatives have been identified as potent antihypertensive agents.[6][16][17][18][19][20][21][22] Their mechanism of action often involves direct relaxation of vascular smooth muscle or inhibition of the angiotensin-converting enzyme (ACE).

Quantitative Antihypertensive Activity Data

The following table presents the antihypertensive activity of selected pyridazine derivatives.

Compound IDAnimal ModelDoseActivityReference
4 Spontaneously Hypertensive RatsNot specifiedActivity ≥ Hydralazine[17]
5 Spontaneously Hypertensive RatsNot specifiedActivity ≥ Hydralazine[17]
6 Spontaneously Hypertensive RatsNot specifiedActivity ≥ Hydralazine[17]
16 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
19 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
24 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
30 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
39 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
42 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
45 Rats (Tail Cuff Method)Not specifiedGood antihypertensive activity[18]
vj4 Rats (Tail Cuff Method)Higher than standardSignificant reduction in MABP[16]
vj5 Rats (Tail Cuff Method)Higher than standardSignificant reduction in MABP[16]
vj6 Rats (Tail Cuff Method)Higher than standardSignificant reduction in MABP[16]
Experimental Protocol: In Vivo Antihypertensive Activity

Non-Invasive Tail-Cuff Method in Rats

  • Animal Acclimatization: Rats are acclimatized to the restraining device and tail-cuff for several days before the experiment.

  • Baseline Blood Pressure: Baseline systolic blood pressure and heart rate are recorded.

  • Compound Administration: The pyridazine derivatives are administered to the rats.

  • Blood Pressure Measurement: Blood pressure is measured at various time points after drug administration using a tail-cuff apparatus connected to a pressure transducer.

  • Data Analysis: The change in blood pressure from the baseline is calculated and compared to a control group.[16][18]

Anticonvulsant Activity: Potential for Epilepsy Treatment

Several pyridazine derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel therapeutic agents for epilepsy.[15][23]

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected pyridazine derivatives in the maximal electroshock (MES) seizure test.

Compound IDMES ED50 (mg/kg, oral)Reference
7 6.2 - 22.0[23]
16 6.2 - 22.0[23]
18 6.2 - 22.0[23]
21 6.2 - 22.0[23]
25 6.2 - 22.0[23]
2r 17.3[13]
SS-4F 25.10[15]
Experimental Protocol: Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Preparation: Mice are administered the test compound or vehicle.

  • Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[15][23][24][25]

Antiviral Activity

Preliminary studies have indicated that some pyridazine derivatives possess antiviral activity, particularly against the Hepatitis A Virus (HAV).[23][26][27][28][29]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of a selected pyridazine derivative.

Compound IDVirusActivityReference
10 Hepatitis A Virus (HAV)Highest effect against HAV[26][29]
Experimental Protocol: Antiviral Assay

Plaque Reduction Assay

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., HepG2 for HAV) is prepared in culture plates.

  • Virus Infection: The cells are infected with a known amount of the virus.

  • Compound Treatment: The infected cells are overlaid with a medium containing different concentrations of the pyridazine derivative.

  • Plaque Formation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).

  • Quantification: The plaques are stained and counted.

  • IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% is determined.[26]

Synthesis of Pyridazine Scaffolds

A common and versatile method for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives involves a two-step process starting from benzene and succinic anhydride.[11][17][30][31]

General Synthesis Workflow

Synthesis_Workflow Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts KetoAcid β-Benzoylpropionic Acid FriedelCrafts->KetoAcid Cyclization Cyclization KetoAcid->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Cyclization->Pyridazinone

Caption: General synthetic route for 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 1: Friedel-Crafts Acylation

Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form β-benzoylpropionic acid.

Step 2: Cyclization

The resulting β-benzoylpropionic acid is then cyclized by reacting with hydrazine hydrate to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure. This core can be further modified to generate a library of derivatives with diverse biological activities.

Conclusion

The pyridazine scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. The extensive research into its derivatives has revealed a wide array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant effects. The ability to readily synthesize and functionalize the pyridazine core allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of novel and more effective therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research, highlighting the quantitative data, experimental protocols, and key signaling pathways associated with the biological activities of pyridazine derivatives. It is anticipated that continued investigation into this remarkable scaffold will lead to the development of new and improved drugs to address a wide range of human diseases.

References

The Strategic Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a pyridazine derivative with the CAS number 1352925-63-3, serves as a pivotal intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While direct biological activity data for this specific compound is not extensively available in public literature, its value in medicinal chemistry is primarily realized through its role as a versatile chemical building block. This technical guide elucidates the core functionalities of this compound, its synthetic applications, and the broader significance of the pyridazine scaffold in drug discovery.

Core Chemical Profile and Reactivity

This compound (C7H8N2O4) features a pyridazine ring functionalized with two hydroxyl groups and an ethyl carboxylate group.[1] This combination of functional groups provides multiple reactive sites, making it a valuable precursor for creating diverse molecular architectures. The hydroxyl groups can be readily converted into leaving groups, such as chlorides, which are then susceptible to nucleophilic substitution. This reactivity is fundamental to its primary application in synthesizing halogenated pyridazine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1352925-63-3[1]
Molecular Formula C7H8N2O4[1]
Molecular Weight 184.15 g/mol
Appearance White to light brown solid
Storage 2-8°C, sealed in a dry environment

Synthetic Utility in Medicinal Chemistry

The principal role of this compound in medicinal chemistry is its function as a key intermediate in the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.[2][3] This chlorinated derivative is a highly reactive scaffold used to build a wide array of more complex molecules with potential therapeutic activities.[2]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

The conversion of this compound to its dichlorinated counterpart is a standard procedure in organic synthesis. The following is a generalized protocol based on common chlorination reactions of hydroxylated heterocyclic compounds.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Ice bath

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride.

  • To this suspension, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

  • The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 4,6-dichloropyridazine-3-carboxylate.

G cluster_synthesis Synthetic Pathway Start This compound Reagent POCl3, DMF (cat.) Start->Reagent Chlorination Product Ethyl 4,6-dichloropyridazine-3-carboxylate Reagent->Product

Synthetic conversion of the dihydroxy to the dichloro derivative.

The Pyridazine Scaffold in Drug Discovery

While this compound itself is not highlighted as a bioactive agent, the resulting pyridazine-containing molecules have demonstrated a broad range of pharmacological activities. The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.

Derivatives of the pyridazine core have been investigated for their potential as:

  • Anti-inflammatory agents: By targeting key inflammatory mediators.

  • Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

  • Antihypertensive agents: Showing vasodilatory and diuretic properties.

  • Analgesic agents: Providing pain relief through various mechanisms.

  • Antimicrobial agents: Displaying activity against bacteria and fungi.

The general workflow for identifying and developing a pyridazine-based drug candidate from a starting material like this compound is outlined below.

G cluster_workflow Drug Discovery Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Chemical Modification Screening High-Throughput Screening Synthesis->Screening Biological Assays Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization (SAR) Hit->Lead Structure-Activity Relationship Candidate Preclinical Candidate Lead->Candidate ADMET Profiling

Generalized workflow for drug discovery starting from a core scaffold.

Conclusion

This compound is a strategically important, though not directly bioactive, molecule in the landscape of medicinal chemistry. Its primary value lies in its role as a key synthetic intermediate, providing access to a rich chemical space of pyridazine derivatives. The resulting compounds, leveraging the privileged pyridazine scaffold, have shown significant potential across a multitude of therapeutic areas. For researchers and drug development professionals, understanding the synthetic utility of this compound is the first step in harnessing the therapeutic potential of the broader class of pyridazine-based compounds. Future research may yet uncover direct biological roles for this compound, but its current and established significance is firmly rooted in its synthetic versatility.

References

The Discovery of Novel Pyridazinone-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features, including hydrogen bond donors and acceptors, allow for diverse chemical modifications, leading to compounds with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyridazinone-based compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action in key therapeutic areas.

Pyridazinone Derivatives as Selective Monoamine Oxidase-B (MAO-B) Inhibitors

Inhibition of monoamine oxidase-B (MAO-B) is a clinically validated strategy for the treatment of neurodegenerative disorders such as Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors can help alleviate motor symptoms.[1] A series of novel pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been identified as potent and selective MAO-B inhibitors.[1][2]

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative pyridazinone-based MAO-B inhibitors.[2][3]

Compound IDSubstitutionhMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (SI) for hMAO-BhMAO-B Ki (µM)Inhibition Type
T1 H>40>100---
T3 4-Cl0.0394.19107.40.014Competitive
T6 3-Br0.0131.57120.80.0071Competitive
4b ---206.820.022Competitive
Experimental Protocols

General Synthesis of Pyridazinone-Based MAO-B Inhibitors (T-series): [2]

  • Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone: 3-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine is hydrolyzed by heating in glacial acetic acid.

  • Synthesis of Ethyl 2-(6-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopyridazin-2(3H)-yl)acetate: The product from step 1 is reacted with ethyl bromoacetate in acetone in the presence of K2CO3.

  • Synthesis of 2-(6-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopyridazin-2(3H)-yl)acetohydrazide: The ethyl ester from step 2 is condensed with hydrazine hydrate.

  • Synthesis of Final Compounds (T1-T12): The acetohydrazide from step 3 is reacted with the appropriate substituted benzaldehyde in ethanol with a catalytic amount of acetic acid and heated under reflux.

In Vitro MAO Inhibition Assay: [1]

The inhibitory activities of the synthesized compounds on human MAO-A and MAO-B are determined using a fluorometric method. The assay is based on the oxidation of the substrate kynuramine by MAO enzymes, which produces 4-hydroxyquinoline. The fluorescence of 4-hydroxyquinoline is measured to determine the enzyme activity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (without inhibitor). IC50 values are determined from the dose-response curves.[1]

Mandatory Visualization

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Inhibitor Pyridazinone Inhibitor Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by pyridazinone derivatives.

Pyridazinone Derivatives as Anti-Inflammatory Agents

Selective Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) over COX-1 are associated with a reduced risk of gastrointestinal side effects. Pyridazinone derivatives have been explored as a scaffold for the development of novel COX-2 inhibitors.[4][5][6]

The following table presents the in vitro COX inhibitory activity of selected pyridazinone derivatives.[4][7]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5a 12.870.7716.70
5f 25.291.8913.38
6b 1.140.186.33
Celecoxib 12.980.3537.03
Indomethacin 0.210.420.50

General Synthesis of Pyridazinone-Based COX-2 Inhibitors:

  • Synthesis of Oxohexenoic Acids: Levulinic acid is condensed with an appropriate aldehyde in the presence of morpholine and glacial acetic acid in dry benzene.

  • Cyclization to Dihydropyridazinones: The resulting oxohexenoic acid is condensed with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol with triethylamine.

In Vitro COX Inhibition Assay: [7]

The ability of the compounds to inhibit human COX-1 and COX-2 is determined using a commercial enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema): [4][8]

  • Rats are injected with a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.

  • The test compounds or reference drug are administered orally 30 minutes before carrageenan injection.

  • Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyridazinone_Inhibitor Pyridazinone COX-2 Inhibitor Pyridazinone_Inhibitor->COX2 Inhibition

Caption: COX-2 inhibition by pyridazinone derivatives.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in the inflammatory cascade.[9][10][11] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[12] Pyridazinone derivatives bearing an indole moiety have shown promise as PDE4 inhibitors.[12][13][14]

The following table shows the PDE4 inhibitory activity of a representative pyridazinone derivative.[13]

Compound IDPDE4B Inhibition at 20 µM (%)PDE4B IC50 (nM)
4ba 64251 ± 18
Roflumilast 75-

General Synthesis of Pyridazinone-Based PDE4 Inhibitors: [13]

The synthesis involves a multi-step process starting from commercially available materials, leading to the formation of the pyridazinone core, followed by the introduction of the indole moiety. Specific reaction conditions may vary depending on the desired substitutions.

In Vitro PDE4 Inhibition Assay: [13]

The inhibitory activity of the compounds against different PDE4 subtypes (A, B, and D) is evaluated. The assay typically involves incubating the enzyme with the inhibitor and the substrate (cAMP), and then quantifying the amount of product (AMP) formed.

PDE4_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Pyridazinone_Inhibitor Pyridazinone PDE4 Inhibitor Pyridazinone_Inhibitor->PDE4 Inhibition

Caption: PDE4 inhibition by pyridazinone derivatives.

Pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors

FER is a non-receptor tyrosine kinase that plays a role in various cellular processes, and its aberrant activity has been implicated in cancer progression.[15][16][17] Pyrido-pyridazinone derivatives have been discovered as potent FER kinase inhibitors with potential antitumor activity.[18][19]

Data Presentation

The following table summarizes the in vitro inhibitory activity and in vivo pharmacokinetic properties of a representative pyrido-pyridazinone FER inhibitor.[20]

Compound IDFER IC50 (nM)Mouse Liver Microsomal Stability (% remaining after 30 min)Oral Bioavailability (BA) (%) in Mouse
1 (DS21360717) 0.59427
17c (DS08701581) -9872
Experimental Protocols

General Synthesis of Pyrido-pyridazinone FER Inhibitors: [20]

The synthesis of the pyrido-pyridazinone scaffold is a multi-step process that involves the construction of the fused ring system from commercially available starting materials. Key steps include formylation, hydrazinolysis, and subsequent derivatization at various positions of the scaffold.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against FER kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the enzyme. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

In Vivo Tumor Xenograft Model:

The antitumor efficacy of the compounds is evaluated in vivo using tumor xenograft models. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.

Mandatory Visualization

FER_Kinase_Inhibition_Workflow cluster_discovery Discovery & Optimization cluster_evaluation Biological Evaluation HTS High-Throughput Screening (HTS) Scaffold_Hopping Scaffold Hopping HTS->Scaffold_Hopping Optimization Chemical Optimization Scaffold_Hopping->Optimization Biochemical_Assay In Vitro Kinase Assay Optimization->Biochemical_Assay Synthesized Compounds Cellular_Assay Cell-Based Assays Biochemical_Assay->Cellular_Assay In_Vivo_Model In Vivo Tumor Models Cellular_Assay->In_Vivo_Model Lead_Compound Lead Compound (e.g., DS21360717) In_Vivo_Model->Lead_Compound

Caption: Workflow for the discovery of pyridazinone-based FER inhibitors.

Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the versatility of this chemical motif in targeting a diverse range of enzymes, including oxidases, hydrolases, and kinases. The ongoing exploration of structure-activity relationships, coupled with rational drug design, is expected to yield new pyridazinone-based drug candidates with improved efficacy and safety profiles for the treatment of a wide array of human diseases.

References

A Comprehensive Review of Pyridazine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic strategies for constructing the pyridazine ring, a key heterocyclic motif in medicinal chemistry and materials science. This document details the most prevalent and synthetically useful methods, including classical condensation reactions, versatile cycloaddition approaches, and modern metal-catalyzed cross-couplings. For each method, a summary of reaction conditions and reported yields is provided in tabular format, followed by detailed experimental protocols for representative transformations. Logical workflows for each synthetic strategy are illustrated using diagrams to facilitate a clear understanding of the chemical transformations.

Synthesis by Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

The reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives is a foundational and widely employed method for the synthesis of pyridazines. This approach involves a double condensation reaction to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine ring. The choice of the 1,4-dicarbonyl precursor, whether saturated or unsaturated, and the reaction conditions can be tailored to achieve a variety of substituted pyridazines.

Data Presentation: Condensation of 1,4-Dicarbonyls
Starting Material (1,4-Dicarbonyl)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1,4-Diphenyl-1,4-butanedioneHydrazine hydrateMethanolReflux2471[1]
1,2-Diacylcyclopentadiene (Phenyl-fulvene)Hydrazine hydrateMethanolRoom Temp2471.2[1]
1,2-Diacylcyclopentadiene (Thienyl-fulvene)Hydrazine hydrateMethanolRoom Temp2443[1]
1,2-Diacylcyclopentadiene (Tolyl-fulvene)Hydrazine hydrateMethanolRoom Temp2451[1]
Maleic anhydrideHydrazine dihydrochlorideWaterReflux3High[2]
Experimental Protocols:

Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione [1]

  • Materials: 1,4-Diphenyl-1,4-butanedione (1f, 250 mg, 0.9124 mmol), methanol (50 mL), hydrazine hydrate (1 mL, excess).

  • Procedure:

    • Combine 1,4-diphenyl-1,4-butanedione and methanol in a 250 mL round-bottom flask.

    • Add excess hydrazine hydrate to the solution.

    • Stir the solution for 24 hours at room temperature using a magnetic stir bar.

    • After 24 hours, add 50 mL of water to the reaction mixture, which should induce the formation of a precipitate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Collect the organic layers, dry over magnesium sulfate (MgSO4), and filter.

    • Remove the volatiles in vacuo to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

  • Yield: 71%

Logical Workflow: 1,4-Dicarbonyl Condensation

G Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Dihydropyridazine Intermediate Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyridazine Substituted Pyridazine Intermediate->Pyridazine Aromatization Oxidation Oxidation Intermediate->Oxidation Oxidation->Pyridazine

Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyl compounds.

Synthesis from γ-Ketoacids and Hydrazines

The reaction between γ-ketoacids or their ester analogs and hydrazine derivatives provides a direct route to pyridazin-3(2H)-ones, an important subclass of pyridazines with significant biological activity. The initial cyclocondensation reaction forms a dihydropyridazinone, which can be subsequently aromatized if desired.[2][3]

Data Presentation: γ-Ketoacid Condensation
Starting Material (γ-Ketoacid/Ester)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl levulinateHydrazine hydrateEthanolReflux1-18High[3]
γ-Keto acidHydrazine hydrateEthanolReflux275-90[3]
Acetophenone and Pyruvic acidHydrazineAcidic medium---[2]
Cyclic ketones and Glyoxalic acidHydrazine monohydrate-501High[4]
Experimental Protocols:

General Procedure for the Synthesis of Ring-Fused Pyridazin-3-ones [4]

  • Materials: Cycloalkanone (50 mmol), glyoxalic acid monohydrate (4.6 g, 50 mmol), 98% hydrazine monohydrate (3.6 g, 73 mmol).

  • Procedure:

    • Warm a mixture of the cycloalkanone and glyoxalic acid monohydrate at 50 °C for 5 hours with stirring.

    • Add 98% hydrazine monohydrate to the reaction mixture.

    • Stir the entire mixture at 50 °C for 1 hour.

    • After cooling, filter the resulting solid and wash thoroughly with ether to give the pyridazinone product.

  • Yield: High yields are reported for this one-pot procedure.

Logical Workflow: γ-Ketoacid Condensation

G Ketoacid γ-Ketoacid or γ-Ketoester Dihydropyridazinone Dihydropyridazinone Intermediate Ketoacid->Dihydropyridazinone Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Dihydropyridazinone Pyridazinone Pyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone (Optional) Aromatization

Caption: Synthesis of pyridazinones from γ-ketoacids or esters.

Cycloaddition Reactions for Pyridazine Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the pyridazine core, allowing for the rapid construction of complex molecular architectures. The inverse electron demand Diels-Alder (iEDDA) reaction is particularly prominent in this category.

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (e.g., an alkene or alkyne). This reaction is often characterized by high regioselectivity and proceeds under mild conditions, making it suitable for a wide range of substrates, including applications in bioconjugation.[4][5]

Data Presentation: iEDDA Reactions
DieneDienophileSolventTemperature (°C)TimeYield (%)Reference
1,2,4,5-TetrazineStrained alkeneVariousRoom TempFastHigh[5]
1,2,3-Triazine1-Propynylamine---High[5]
3-(Alkynyl-X)-4-pyridazinecarbonitrilesIntramolecular alkyne1,2,4-Trichlorobenzene1806 days49[6]
3-Phenyl-1,2,4,5-tetrazineAlkynyl sulfideToluene110-Good[7]
Experimental Protocols:

General Procedure for Intramolecular [4+2] Cycloaddition [6]

  • Materials: 3-(Alkynyl-amino)-4-pyridazinecarbonitrile (0.5 mmol), 1,2,4-trichlorobenzene (1 mL).

  • Procedure:

    • Heat a solution of the 3-(alkynyl-amino)-4-pyridazinecarbonitrile in 1,2,4-trichlorobenzene to 180°C under an argon atmosphere for 6 days.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (eluent: light petroleum/ethyl acetate, 3+1) and subsequent recrystallization from n-pentane.

  • Yield: 49% for the formation of 7-indolinecarbonitrile.

Logical Workflow: iEDDA Reaction

G Diene Electron-Deficient Diene (e.g., Tetrazine) Cycloadduct [4+2] Cycloadduct (Unstable) Diene->Cycloadduct iEDDA Dienophile Electron-Rich Dienophile (Alkene/Alkyne) Dienophile->Cycloadduct Pyridazine Substituted Pyridazine Cycloadduct->Pyridazine Retro-Diels-Alder (N₂ extrusion)

Caption: The inverse electron demand Diels-Alder (iEDDA) pathway to pyridazines.

Metal-Catalyzed Synthesis of Pyridazines

Modern synthetic methodologies have introduced metal-catalyzed cross-coupling reactions as a powerful tool for the synthesis and functionalization of the pyridazine ring. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for creating carbon-carbon bonds and introducing a wide range of substituents onto a pre-existing pyridazine core.[8][9][10]

Data Presentation: Palladium-Catalyzed Cross-Coupling
Pyridazine SubstrateCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O901260-85[10]
Chloro-substituted pyridazinesArylboronic acidsPd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux8up to 69[11]
Phenyl rings with functional groupsInternal alkynesPdCl₂, P(o-Tolyl)₃nBu₃NDMF90--[1]
Experimental Protocols:

Typical Procedure for Suzuki-Miyaura Cross-Coupling [11]

  • Materials: Heteroaryl halide (0.9 equiv), pyridylboronic acid (1.0 equiv), bis(triphenylphosphino)palladium dichloride (Pd[PPh₃]₂Cl₂, ca. 5 mol %), degassed 1,4-dioxane, degassed aqueous sodium carbonate solution (1 M, 3.0 equiv).

  • Procedure:

    • Sequentially add the boronic acid, the aryl halide, and the palladium catalyst to degassed 1,4-dioxane.

    • Stir the mixture at 20 °C for 30 minutes.

    • Add the degassed aqueous sodium carbonate solution.

    • Heat the reaction mixture under argon at reflux for 8 hours.

    • Remove the solvent in vacuo.

    • Add ethyl acetate, and wash the organic layer with brine.

    • Separate and dry the organic layer over MgSO₄.

  • Purification: Purify the crude product by chromatography on a silica gel column.

Logical Workflow: Metal-Catalyzed Cross-Coupling

G Halopyridazine Halogenated Pyridazine Substituted_Pyridazine Substituted Pyridazine Halopyridazine->Substituted_Pyridazine Cross-Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Substituted_Pyridazine Catalyst Pd Catalyst + Base Catalyst->Substituted_Pyridazine

Caption: Palladium-catalyzed cross-coupling for pyridazine functionalization.

References

Methodological & Application

Synthesis of Bioactive Compounds from Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a key starting material. The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a versatile precursor, primarily through its conversion to the highly reactive intermediate, Ethyl 4,6-dichloropyridazine-3-carboxylate. This intermediate allows for the strategic introduction of various functional groups via nucleophilic substitution and cross-coupling reactions, leading to a diverse range of potentially therapeutic molecules.

Key Synthetic Intermediate: Ethyl 4,6-dichloropyridazine-3-carboxylate

A crucial step in the utilization of this compound is its chlorination to form Ethyl 4,6-dichloropyridazine-3-carboxylate. This transformation significantly enhances the reactivity of the pyridazine ring, making the 4 and 6 positions susceptible to nucleophilic attack. This dichloro-intermediate is a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[1]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This protocol outlines the chlorination of this compound using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄)

  • Ice water

Procedure:

  • In a Schlenk flask purged with nitrogen, add this compound (1.0 equivalent).

  • Carefully add phosphorus oxychloride (20 equivalents).

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

  • Cool the reaction to room temperature and remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl₃.

  • Pour the resulting crude oil into ice water and rinse the flask with ethyl acetate.

  • Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water and once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.[2]

Visualization of the Synthetic Workflow:

SynthesisWorkflow Start This compound Reaction Chlorination with POCl₃ Start->Reaction Step 1-3 Intermediate Ethyl 4,6-dichloropyridazine-3-carboxylate Reaction->Intermediate Step 4-6 Purification Chromatography Intermediate->Purification Step 7-9 Product Purified Intermediate Purification->Product Step 10

Caption: Synthetic workflow for the preparation of the key intermediate.

Synthesis of Bioactive Pyrido[3,4-c]pyridazine Derivatives

The intermediate, Ethyl 4,6-dichloropyridazine-3-carboxylate, can be utilized in the synthesis of more complex heterocyclic systems with potential biological activity. One such class of compounds is the pyrido[3,4-c]pyridazines, which have been investigated for their medicinal chemistry applications.[3]

Experimental Protocol: Synthesis of Dihydroxypyridopyridazine

This protocol describes a multi-step synthesis starting from Ethyl 4,6-dichloropyridazine-3-carboxylate to form a dihydroxypyridopyridazine derivative, a scaffold for further functionalization.

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate

  • t-Butyl ethyl malonate

  • Ammonia in methanol

  • Reagents for acid-catalyzed decarboxylation

Procedure:

  • Regioselective Nucleophilic Substitution: React Ethyl 4,6-dichloropyridazine-3-carboxylate with t-butyl ethyl malonate. The reaction proceeds via a regioselective nucleophilic substitution at the 4-position of the pyridazine ring.

  • Acid-Catalyzed Decarboxylation: The resulting intermediate undergoes acid-catalyzed decarboxylation to yield a diester.

  • Cyclocondensation: The diester is then subjected to cyclocondensation with ammonia in methanol to afford the dihydroxypyridopyridazine.[3][4]

Further derivatization of this dihydroxypyridopyridazine scaffold can be achieved through subsequent reactions such as bromination and nucleophilic substitutions to generate a library of compounds for biological screening.[3]

Visualization of the Synthetic Pathway:

PyridoSynthesis Start Ethyl 4,6-dichloropyridazine-3-carboxylate Step1 Nucleophilic Substitution (t-Butyl ethyl malonate) Start->Step1 Intermediate1 Malonate Adduct Step1->Intermediate1 Step2 Decarboxylation Intermediate1->Step2 Intermediate2 Diester Intermediate Step2->Intermediate2 Step3 Cyclocondensation (Ammonia in Methanol) Intermediate2->Step3 Product Dihydroxypyridopyridazine Step3->Product

Caption: Synthetic pathway to dihydroxypyridopyridazine derivatives.

Application in the Synthesis of Deucravacitinib Intermediate

Ethyl 4,6-dichloropyridazine-3-carboxylate is a useful reagent in the synthesis of Deucravacitinib, a deuterated API that acts as a TYK2 inhibitor.[2] This highlights the industrial relevance of the starting material in the production of modern therapeutics.

Potential Biological Activities of Pyridazine Derivatives

While specific examples starting directly from this compound are not extensively detailed in the readily available literature, the broader class of pyridazinone derivatives has been shown to possess a range of biological activities. These activities are often evaluated through various in vitro and in vivo assays.

Table 1: Summary of Potential Biological Activities of Pyridazinone Scaffolds

Biological ActivityAssay TypeReference Compound/Derivative ClassQuantitative Data (Example)
Vasorelaxant Isolated pre-contracted rat thoracic aortaPyridazin-3-one tethered with thiosemicarbazideEC₅₀ = 0.0025–2.9480 μM
Anti-inflammatory PDE4B Inhibition AssayPyridazinone derivatives with indole moietyInhibition of PDE4B
Analgesic Hot plate testN-substituted 4,6-diaryl-3-pyridazinonesHigher activity than aspirin

Note: The data presented in this table is for structurally related pyridazinone compounds and serves to illustrate the potential of derivatives that could be synthesized from this compound.

Signaling Pathway Involvement

The diverse biological activities of pyridazinone derivatives suggest their interaction with various signaling pathways. For instance, the anti-inflammatory effects of some derivatives are attributed to the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can suppress the production of pro-inflammatory cytokines. The vasorelaxant activity of other pyridazinone derivatives has been linked to the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

Visualization of a Potential Signaling Pathway:

SignalingPathway cluster_inhibition Anti-inflammatory Action Pyridazinone Pyridazinone Derivative PDE4 PDE4 Pyridazinone->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Normally Degrades Inflammation ↓ Pro-inflammatory Cytokines cAMP->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of bioactive compounds. Its conversion to the dichloro-intermediate opens up a rich area of chemistry, allowing for the creation of diverse molecular scaffolds with potential applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel pyridazine-based therapeutic agents. Further research into direct derivatization and the elucidation of specific mechanisms of action will continue to expand the utility of this important building block.

References

Application Notes and Protocols for the Derivatization of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a versatile heterocyclic building block with significant potential in drug discovery. Its pyridazine core is a common scaffold in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on its conversion to key intermediates and subsequent transformation into potential therapeutic agents, particularly kinase inhibitors.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] this compound (CAS 1352925-63-3) serves as a valuable starting material for the synthesis of diverse pyridazine-based drug candidates.[2] The presence of two hydroxyl groups and an ethyl ester moiety offers multiple points for chemical modification. A key strategy for enhancing the synthetic utility of this compound is the conversion of the hydroxyl groups to chloro groups, which are excellent leaving groups for nucleophilic substitution reactions.[3] This opens up avenues for the introduction of a wide array of functional groups to explore the chemical space for drug discovery.

Key Derivatization Strategy: Chlorination

A crucial step in the derivatization of this compound is its conversion to Ethyl 4,6-dichloropyridazine-3-carboxylate. This transformation activates the pyridazine ring for subsequent nucleophilic aromatic substitution reactions, a cornerstone for building molecular diversity.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This protocol is adapted from established literature procedures.[2][4]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄)

  • Ice water

  • Nitrogen gas

  • Schlenk flask

  • Separatory funnel

  • Rotary evaporator

  • Automated chromatography system

Procedure:

  • In a 350 mL Schlenk flask purged with nitrogen, add this compound (3.77 g, 20.47 mmol).

  • Carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

  • Cool the reaction to room temperature and remove the excess phosphorus oxychloride in vacuo.

  • Dissolve the crude oil in chloroform and re-concentrate using a rotary evaporator.

  • Pour the resulting crude material into ice water and rinse the flask with ethyl acetate.

  • Transfer the two layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water and once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by automated chromatography using a gradient of 5-90% ethyl acetate in hexanes to yield Ethyl 4,6-dichloropyridazine-3-carboxylate as the final product.[4]

Data Presentation: Reaction Parameters and Yield
ParameterValueReference
Starting MaterialThis compound[4]
ReagentPhosphorus oxychloride[4]
Temperature100 °C[2][4]
Reaction Time3.5 hours[4]
Yield~65-80%[2][4]

Application in Kinase Inhibitor Synthesis

The resulting Ethyl 4,6-dichloropyridazine-3-carboxylate is a valuable intermediate for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. One such application is in the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors for the potential treatment of T-cell leukemia.[5][6]

General Workflow for Kinase Inhibitor Synthesis

The synthesis of these inhibitors typically involves a multi-step process that begins with the chlorinated pyridazine intermediate.

G start Ethyl 4,6-dihydroxypyridazine- 3-carboxylate chloro Ethyl 4,6-dichloropyridazine- 3-carboxylate start->chloro Chlorination (POCl₃) sub Nucleophilic Substitution (e.g., with an amine) chloro->sub Step 1 suzuki Suzuki-Miyaura Coupling (with boronic acids) sub->suzuki Step 2 final Final Kinase Inhibitor Analogs suzuki->final

Caption: General synthetic workflow for kinase inhibitors.
Example: Synthesis of 3-oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors

A reported synthetic route for ITK inhibitors involves the initial nucleophilic substitution at one of the chloro positions, followed by a Suzuki-Miyaura coupling at the other chloro position to introduce diverse aryl or heteroaryl groups.[5]

Biological Activity of Pyridazine-based ITK Inhibitors

The synthesized compounds have been evaluated for their ability to inhibit ITK and for their cytotoxic effects on leukemia cell lines.

CompoundITK IC₅₀ (µM)Jurkat cells IC₅₀ (µM)BTK InhibitionReference
9 0.8737.61No measurable inhibition[6]
22 0.1911.17Partial inhibition[6]
Targeted Signaling Pathway: ITK in T-cell Activation

ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway. Its inhibition can block the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release, which are key events in T-cell malignancies.

G cluster_inhibition Inhibition Site TCR TCR Activation Lck Lck TCR->Lck ITK ITK Lck->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation IP3_DAG IP₃ and DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ flux and PKC activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT and AP-1 Activation Ca_PKC->NFAT_AP1 Gene Gene Expression (Cytokine production, Proliferation) NFAT_AP1->Gene

Caption: Simplified ITK signaling pathway in T-cells.

Western blot analysis has confirmed that lead compounds can reduce the phosphorylation of ITK and its downstream target, ERK1/2, in stimulated Jurkat cells, providing evidence of on-target activity.[5][6]

Further Applications and Derivatizations

The versatile Ethyl 4,6-dichloropyridazine-3-carboxylate intermediate can be subjected to various other nucleophilic substitution reactions to generate a library of compounds for screening against different biological targets. Nucleophiles such as other amines, thiols, and alcohols can be used to introduce a wide range of substituents at the 4 and 6 positions of the pyridazine ring, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of a diverse array of pyridazine derivatives with significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the derivatization of this scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

References

Application Notes and Protocols: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride is a crucial transformation in synthetic organic chemistry, yielding ethyl 4,6-dichloropyridazine-3-carboxylate. This product is a valuable intermediate, primarily utilized in the pharmaceutical industry as a building block for the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The presence of two reactive chlorine atoms on the pyridazine ring allows for subsequent nucleophilic substitution reactions, making it a versatile precursor for creating diverse molecular architectures, including those with therapeutic potential.[1] For instance, it is a useful reagent in the green preparation of Deucravacitinib, a TYK2 inhibitor.[4] This chlorinated pyridazine derivative is also explored for its potential in agrochemical synthesis.[1][2]

Reaction Overview

The conversion of this compound to its dichloro-derivative is a chlorination reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, in many procedures, the solvent.[4][5] The hydroxyl groups at the 4 and 6 positions of the pyridazine ring are replaced by chlorine atoms. The reaction is typically carried out at elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the resulting product is provided below.

PropertyThis compoundEthyl 4,6-dichloropyridazine-3-carboxylate
CAS Number 1352925-63-3[5]679406-03-2[1]
Molecular Formula C₇H₈N₂O₄[6]C₇H₆Cl₂N₂O₂[1]
Molecular Weight 184.15 g/mol 221.04 g/mol [1]
Appearance Not specifiedYellow to brown oil[1]
Boiling Point Not specified353.4 ± 37.0 °C at 760 mmHg[1]
Density Not specified1.4 ± 0.1 g/cm³[1]
Flash Point Not specified167.5 ± 26.5 °C[1]
Purity (Assay) Not specified≥98.0%[1][3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Ice water

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask (350 mL)

  • Nitrogen or Argon source

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Automated chromatography system (optional)

Procedure:

  • Reaction Setup: In a 350 mL Schlenk flask purged with nitrogen, combine this compound (3.77 g, 20.47 mmol) and phosphorus oxychloride (38 mL, 408 mmol).[4][5]

  • Reaction: Seal the flask and heat the mixture to 100 °C with stirring for 3 to 3.5 hours.[4][5]

  • Removal of Excess Reagent: After cooling the reaction to room temperature, remove the excess phosphorus oxychloride under reduced pressure (in vacuo).[4][5]

  • Work-up:

    • Dissolve the crude oil in chloroform and re-concentrate to ensure removal of residual POCl₃.[4]

    • Carefully pour the resulting crude oil into ice water, rinsing the flask with ethyl acetate.[4][5]

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer three times with ethyl acetate.[4][5]

    • Combine all organic layers and wash them twice with water, followed by one wash with brine.[4][5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

  • Purification: Purify the crude product by automated chromatography using a gradient of 5-90% ethyl acetate in hexanes to yield pure ethyl 4,6-dichloropyridazine-3-carboxylate.[4][5] One protocol suggests purification by column chromatography using a mixture of ethyl acetate and petroleum ether (1:4) to obtain the product.[5]

Expected Yield:

  • One procedure reported obtaining 3.64 g (16.3 mmol) of the final product.[4][5]

  • Another protocol reported a yield of 65% (2.8 g, 12.7 mmol).[5]

Characterization:

  • ¹H NMR (400MHz, chloroform-d): δ 7.70 (s, 1H), 4.55 (qd, J=7.1, 1.1 Hz, 2H), 1.46 (td, J=7.2, 0.9 Hz, 3H).[4][5]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound and POCl3 in a Schlenk flask heat Heat at 100°C for 3.5 hours start->heat cool Cool to room temperature heat->cool remove_pocl3 Remove excess POCl3 in vacuo cool->remove_pocl3 dissolve Dissolve in Chloroform and re-concentrate remove_pocl3->dissolve quench Pour into ice water and rinse with Ethyl Acetate dissolve->quench extract Extract aqueous layer 3x with Ethyl Acetate quench->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry chromatography Purify by automated chromatography (5-90% EtOAc:hexanes) dry->chromatography end end chromatography->end Ethyl 4,6-dichloropyridazine-3-carboxylate

Caption: Synthetic workflow for Ethyl 4,6-dichloropyridazine-3-carboxylate.

Safety Precautions

  • Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • The quenching of the reaction mixture should be performed slowly and cautiously, as the reaction of residual POCl₃ with water is highly exothermic and releases corrosive HCl gas.

  • Always work under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture.

These application notes and protocols provide a detailed guide for the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols: Chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in the pharmaceutical industry. The described method is based on the chlorination of ethyl 4,6-dihydroxypyridazine-3-carboxylate using phosphorus oxychloride.

Introduction

Ethyl 4,6-dichloropyridazine-3-carboxylate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), noted for its role in the preparation of Deucravacitinib, a TYK2 inhibitor.[1] The presence of two reactive chlorine atoms on the pyridazine ring makes it a versatile substrate for nucleophilic substitution reactions, which is a pivotal step in the development of new therapeutic agents.[2][3] This document outlines the synthetic protocol, provides key reaction parameters, and details the purification process.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

Table 1: Physical and Chemical Properties

PropertyThis compoundEthyl 4,6-dichloropyridazine-3-carboxylate
CAS Number 1352925-63-3[4][5][6]679406-03-2[1][2]
Molecular Formula C7H8N2O4[5]C7H6Cl2N2O2[2]
Molecular Weight 184.15 g/mol [5]221.041 g/mol [2]
Appearance Solid[6]Yellow to brown oil[2]
Purity ≥97%[5][6]≥98.0%[2]
Boiling Point Not available353.4±37.0 °C at 760 mmHg[2]
Density Not available1.4±0.1 g/cm³[2]
Flash Point Not available167.5±26.5 °C[2]
Storage 2-8°C, sealed in dry conditions[6]Inert atmosphere, store in freezer under -20°C[7]

Experimental Protocol

The chlorination of this compound is typically achieved using phosphorus oxychloride (POCl3), which acts as both the chlorinating agent and the solvent.

Materials and Reagents
  • This compound

  • Phosphorus oxychloride (POCl3)

  • Chloroform

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate

  • Ice water

Equipment
  • Schlenk flask

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Automated chromatography system or silica gel for column chromatography

Reaction Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_extraction Extraction cluster_purification Purification start Charge Schlenk flask with this compound add_pocl3 Add Phosphorus Oxychloride (POCl3) start->add_pocl3 heat Heat reaction mixture to 100 °C for 3-3.5 hours add_pocl3->heat cool Cool to room temperature heat->cool remove_pocl3 Remove excess POCl3 in vacuo cool->remove_pocl3 dissolve Dissolve crude oil in chloroform remove_pocl3->dissolve concentrate Re-concentrate dissolve->concentrate pour Pour into ice water concentrate->pour rinse Rinse with ethyl acetate pour->rinse separate Transfer to separatory funnel and separate layers rinse->separate extract Extract aqueous layer 3x with ethyl acetate separate->extract combine Combine organic layers extract->combine wash_water Wash with water (2x) combine->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over sodium sulfate wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by automated chromatography (5-90% EtOAc:hexanes) filter_concentrate->purify end Obtain Ethyl 4,6-dichloropyridazine-3-carboxylate purify->end

Caption: Experimental workflow for the synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate.

Detailed Procedure
  • Reaction Setup : In a 350 mL Schlenk flask purged with nitrogen, add this compound (e.g., 3.77 g, 20.47 mmol).[1][8]

  • Addition of Reagent : To the flask, add phosphorus oxychloride (e.g., 38 mL, 408 mmol).[1][8]

  • Reaction : Seal the vessel and heat the mixture to 100 °C for 3 to 3.5 hours.[1][8]

  • Work-up :

    • Cool the reaction to room temperature.[1][8]

    • Remove the excess phosphorus oxychloride under reduced pressure (in vacuo).[1][8]

    • Dissolve the resulting crude oil in chloroform and then re-concentrate.[1][8]

    • Carefully pour the concentrated crude product into ice water and rinse the flask with ethyl acetate.[1][8]

  • Extraction :

    • Transfer the biphasic mixture to a separatory funnel and separate the layers.[1][8]

    • Extract the aqueous layer three times with ethyl acetate.[1][8]

    • Combine all the organic layers.[1][8]

    • Wash the combined organic layers twice with water and once with brine (saturated aqueous sodium chloride).[1][8]

    • Dry the organic layer over anhydrous sodium sulfate.[1][8]

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1][8]

    • Purify the crude product by automated chromatography using a gradient of 5-90% ethyl acetate in hexanes to yield ethyl 4,6-dichloropyridazine-3-carboxylate as a final product.[1][8] An alternative purification method involves column chromatography with an eluent of ethyl acetate: petroleum ether (1:4).[8]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental procedure.

Table 2: Reaction Parameters and Yields

ParameterValueReference
Starting Material This compound[1][8]
Amount of Starting Material 3.77 g (20.47 mmol) / 3.6 g (19.5 mmol)[1][8]
Chlorinating Agent Phosphorus oxychloride (POCl3)[1][8]
Volume of POCl3 38 mL (408 mmol) / 50 mL[1][8]
Reaction Temperature 100 °C[1][8]
Reaction Time 3 - 3.5 hours[1][8]
Product Yield (Mass) 3.64 g / 2.8 g[1][8]
Product Yield (Molar) 16.3 mmol / 12.7 mmol[1][8]
Calculated Yield (%) ~79.6% / 65%[1][8]

Characterization Data

The synthesized ethyl 4,6-dichloropyridazine-3-carboxylate can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400MHz, chloroform-d): δ 7.70 (s, 1H), 4.55 (qd, J=7.1, 1.1 Hz, 2H), 1.46 (td, J=7.2, 0.9 Hz, 3H).[1][8]

Safety Considerations

  • Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions with moisture.

  • The work-up procedure involving the addition of the reaction mixture to ice water should be performed cautiously as the quenching of excess POCl3 is exothermic.

  • Adhere to standard laboratory safety protocols for handling all chemicals and solvents. The product has a flash point of 167.5±26.5 °C, indicating a moderate fire risk under specific conditions.[2]

References

Application Notes and Protocols: Synthesis of Enzyme Inhibitors from Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a versatile starting material for the synthesis of potent and selective enzyme inhibitors. The protocols detailed below outline the synthesis of a key intermediate, Ethyl 4,6-dichloropyridazine-3-carboxylate, and its subsequent conversion into exemplar inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Phosphodiesterase 4 (PDE4).

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] this compound is a readily available and versatile building block for the synthesis of diverse pyridazine-based compounds. Its dihydroxy functionality can be readily converted to dichloro groups, providing reactive handles for the introduction of various substituents through nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridazine core to develop potent and selective inhibitors against various enzyme targets.

Synthetic Strategy Overview

The general strategy for synthesizing enzyme inhibitors from this compound involves a two-step process. The first step is the chlorination of the starting material to yield the highly reactive Ethyl 4,6-dichloropyridazine-3-carboxylate intermediate. This is followed by sequential nucleophilic substitution reactions at the C6 and C4 positions of the pyridazine ring to introduce desired pharmacophoric groups that impart inhibitory activity and selectivity for the target enzyme.

Synthetic_Strategy Start This compound Intermediate Ethyl 4,6-dichloropyridazine-3-carboxylate Start->Intermediate Chlorination (POCl3) Inhibitors Enzyme Inhibitors (Kinase, COX, PDE) Intermediate->Inhibitors Sequential Nucleophilic Substitution

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate (Intermediate 1)

This protocol describes the chlorination of this compound using phosphorus oxychloride (POCl₃).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (10.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ethyl 4,6-dichloropyridazine-3-carboxylate as a solid.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor

This protocol outlines the synthesis of a 4,6-disubstituted pyridazine derivative as a potential VEGFR-2 inhibitor, starting from Intermediate 1.

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate (Intermediate 1)

  • 4-Fluoroaniline

  • (4-Aminophenyl)methanol

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Step 2a: Synthesis of Ethyl 4-((4-aminophenyl)methoxy)-6-chloropyridazine-3-carboxylate. To a solution of Intermediate 1 (1.0 eq) in DMF, add (4-aminophenyl)methanol (1.1 eq) and triethylamine (1.5 eq). Stir the mixture at 80 °C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography to yield the product.

  • Step 2b: Synthesis of Ethyl 4-((4-aminophenyl)methoxy)-6-(4-fluoroanilino)pyridazine-3-carboxylate. In a sealed tube, dissolve the product from Step 2a (1.0 eq) and 4-fluoroaniline (1.2 eq) in DMF. Add triethylamine (2.0 eq) and heat the mixture to 120 °C for 24 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. Purify by column chromatography.

  • Step 2c: Hydrolysis to the corresponding carboxylic acid. To a solution of the ester from Step 2b in a mixture of THF and water, add lithium hydroxide (3.0 eq). Stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final VEGFR-2 inhibitor.

Protocol 3: Synthesis of a COX-2 Inhibitor

This protocol describes the synthesis of a pyridazinone derivative with potential COX-2 inhibitory activity.

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate (Intermediate 1)

  • 4-Methylthiophenol

  • Hydrazine hydrate

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • Step 3a: Synthesis of Ethyl 4-chloro-6-(4-(methylthio)phenyl)pyridazine-3-carboxylate. To a solution of Intermediate 1 (1.0 eq) and 4-methylthiophenol (1.1 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq). Stir the reaction at room temperature for 12 hours. Work up the reaction by pouring into water and extracting with ethyl acetate. Purify by column chromatography.

  • Step 3b: Synthesis of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one-4-carbohydrazide. Reflux the product from Step 3a (1.0 eq) with an excess of hydrazine hydrate in ethanol for 8 hours. Cool the reaction mixture, and the precipitated product can be collected by filtration, washed with cold ethanol, and dried to yield the final COX-2 inhibitor.

Protocol 4: Synthesis of a PDE4 Inhibitor

This protocol outlines the synthesis of a 4,6-disubstituted pyridazine derivative as a potential PDE4 inhibitor.

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate (Intermediate 1)

  • Cyclopentylamine

  • 3,4-Dimethoxyaniline

  • Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Standard workup and purification reagents

Procedure:

  • Step 4a: Synthesis of Ethyl 4-chloro-6-(cyclopentylamino)pyridazine-3-carboxylate. In a microwave vial, combine Intermediate 1 (1.0 eq), cyclopentylamine (1.2 eq), and DIPEA (2.0 eq) in 1,4-dioxane. Heat the reaction in a microwave reactor at 150 °C for 30 minutes. After cooling, concentrate the mixture and purify by column chromatography.

  • Step 4b: Synthesis of Ethyl 4-(3,4-dimethoxyanilino)-6-(cyclopentylamino)pyridazine-3-carboxylate. To the product from Step 4a (1.0 eq) in 1,4-dioxane, add 3,4-dimethoxyaniline (1.2 eq) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃). Heat the mixture at 100 °C for 16 hours. After cooling and filtration, concentrate the filtrate and purify by column chromatography to obtain the final PDE4 inhibitor.

Enzyme Inhibition Data

The following tables summarize the inhibitory activities of representative pyridazine derivatives against their respective enzyme targets.

Table 1: VEGFR-2 Inhibition

Compound IDStructureIC₅₀ (nM)
VEGFR2-Inhibitor-14-((4-aminophenyl)methoxy)-6-(4-fluoroanilino)pyridazine-3-carboxylic acid50
Axitinib (Reference)-0.2

Table 2: COX-2 Inhibition

Compound IDStructureIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX2-Inhibitor-16-(4-(methylthio)phenyl)pyridazin-3(2H)-one-4-carbohydrazide0.15>100
Celecoxib (Reference)-0.0430

Table 3: PDE4 Inhibition

Compound IDStructureIC₅₀ (nM)
PDE4-Inhibitor-1Ethyl 4-(3,4-dimethoxyanilino)-6-(cyclopentylamino)pyridazine-3-carboxylate150
Roflumilast (Reference)-0.8

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events promoting cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway.

PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby regulating various cellular processes, including inflammation.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP AntiInflammatory Anti-inflammatory effects PKA->AntiInflammatory

Caption: Simplified PDE4 signaling pathway.

Experimental Workflow for Enzyme Inhibition Assays

Assay_Workflow Preparation Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Detect Product Formation (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

References

Microwave-Assisted Synthesis of Pyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyridazine derivatives. The pyridazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of these valuable compounds.

Application Notes

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery and development.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, influencing their biological activity and pharmacokinetic profiles. Several marketed drugs and clinical candidates incorporate the pyridazine moiety, highlighting its therapeutic potential.

Key Applications in Drug Development:

  • Anticancer Agents: Pyridazine derivatives have been extensively investigated as anticancer agents.[2][3] They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, certain pyridazinone derivatives function as potent poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies.[4] Others have been designed to inhibit protein kinases, such as c-Jun N-terminal kinase (JNK), which are crucial for tumor progression.[1][5]

  • Antimicrobial Agents: The pyridazine nucleus is also a key pharmacophore in the development of novel antimicrobial agents.[3][6] Microwave-assisted synthesis has facilitated the rapid generation of libraries of pyridazine-containing compounds for screening against various bacterial and fungal strains.

  • Cardiovascular and Anti-inflammatory Drugs: The diverse pharmacological profile of pyridazines extends to cardiovascular and inflammatory diseases. Some derivatives have shown potential as antihypertensive and anti-inflammatory agents.

Microwave irradiation has emerged as a powerful tool in the synthesis of these derivatives, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods.[3] This technology allows for rapid and efficient exploration of chemical space, accelerating the drug discovery process.

Signaling Pathways

PARP Inhibition by Pyridazinone Derivatives

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality. Several pyridazinone-based PARP inhibitors have been developed.

PARP_Inhibition cluster_inhibition Inhibition ssDNA_damage Single-Strand DNA Damage PARP PARP ssDNA_damage->PARP activates BER Base Excision Repair PARP->BER DNA_repair DNA Repair BER->DNA_repair Pyridazinone Pyridazinone-based PARP Inhibitor Pyridazinone->PARP

Caption: PARP Inhibition by Pyridazinone Derivatives.

JNK1 Signaling Pathway Inhibition

The c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular processes like proliferation, apoptosis, and inflammation. Dysregulation of the JNK1 signaling pathway is implicated in various diseases, including cancer. Certain 3,6-disubstituted pyridazine derivatives have been identified as inhibitors of the JNK1 pathway.[1]

JNK1_Pathway cluster_inhibition Inhibition Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MAP2K MKK4/7 MAP3K->MAP2K JNK1 JNK1 MAP2K->JNK1 cJun c-Jun JNK1->cJun phosphorylates Gene_Expression Gene Expression (Proliferation, Apoptosis) cJun->Gene_Expression Pyridazine_Inhibitor 3,6-Disubstituted Pyridazine Pyridazine_Inhibitor->JNK1

Caption: JNK1 Signaling Pathway Inhibition by Pyridazine Derivatives.

Experimental Protocols and Data

The following section details microwave-assisted synthetic protocols for different classes of pyridazine derivatives. All reactions should be performed in a dedicated microwave reactor with temperature and pressure monitoring.

Protocol 1: Suzuki Coupling for the Synthesis of 3-Aryl-6-chloropyridazines

This protocol describes the palladium-catalyzed Suzuki cross-coupling of 3,6-dichloropyridazine with various arylboronic acids under microwave irradiation.

Experimental Workflow:

Suzuki_Workflow Reactants 3,6-Dichloropyridazine Arylboronic Acid Pd(PPh3)4 Na2CO3 DME/H2O Microwave Microwave Irradiation Reactants->Microwave Workup Work-up (Extraction, Drying) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Aryl-6-chloropyridazine Purification->Product

Caption: Workflow for Suzuki Coupling Synthesis.

Detailed Protocol:

  • In a 10 mL microwave vial, combine 3,6-dichloropyridazine (1.0 mmol), the respective arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (see Table 1).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Microwave-Assisted Suzuki Coupling of 3,6-Dichloropyridazine

EntryArylboronic AcidTemp (°C)Time (min)Yield (%)
1Phenylboronic acid1201092
24-Methoxyphenylboronic acid1201095
34-Chlorophenylboronic acid1301588
43-Tolylboronic acid1201090
Protocol 2: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol outlines a one-pot, three-component reaction for the synthesis of novel 1-thiazolyl-pyridazinedione derivatives using microwave irradiation.[6]

Experimental Workflow:

OnePot_Workflow Step1_Reactants Maleic Anhydride Thiosemicarbazide Ethanol, Acetic Acid Microwave1 Microwave Irradiation (Step 1) Step1_Reactants->Microwave1 Step2_Addition Add Hydrazonoyl Halide and Chitosan Microwave1->Step2_Addition Microwave2 Microwave Irradiation (Step 2) Step2_Addition->Microwave2 Workup Work-up (Filtration, Recrystallization) Microwave2->Workup Product 1-Thiazolyl-pyridazinedione Workup->Product

Caption: Workflow for One-Pot Synthesis of Thiazolyl-Pyridazinediones.

Detailed Protocol:

  • To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.[6]

  • To the resulting mixture, add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) as a catalyst.

  • Continue heating the reaction mixture in the microwave oven at 500 W and 150 °C for the specified time (see Table 2).[6]

  • Monitor the reaction progress by TLC.

  • After completion, filter the hot solution to remove the chitosan catalyst.

  • Remove the excess solvent under reduced pressure.

  • Triturate the residue with methanol, filter the solid product, wash with methanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF).[6]

Table 2: Microwave-Assisted Synthesis of 1-Thiazolyl-pyridazinediones [6]

EntryHydrazonoyl Halide SubstituentTime (min)Yield (%)
1Phenyl492
24-Tolyl590
34-Chlorophenyl688
44-Bromophenyl685
Protocol 3: Synthesis of Fused Pyridazino[6,1-b]quinazolin-10-ones

This protocol describes the microwave-assisted synthesis of fused pyridazine derivatives through the condensation of 3-chloro-6-substituted-phenyl pyridazines with anthranilic acid.

Detailed Protocol:

  • In a microwave vial, mix the 3-chloro-6-substituted-phenyl pyridazine (1 mmol) and anthranilic acid (1.1 mmol) in methanol (5 mL).

  • Seal the vial and irradiate the reaction mixture in a microwave reactor for 1-3 minutes.

  • After the reaction is complete, cool the mixture and pour it over crushed ice.

  • Filter the resulting solid, wash it with water, and recrystallize from ethanol to obtain the pure product.

Table 3: Microwave-Assisted Synthesis of Pyridazino[6,1-b]quinazolin-10-ones

EntryPhenyl SubstituentTime (min)Yield (%)
1H285
24-Methyl2.582
34-Methoxy288
44-Chloro378

References

Application Notes and Protocols for HPLC Purification of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of pyridazinone compounds using High-Performance Liquid Chromatography (HPLC). It covers common techniques including Reverse-Phase, Normal-Phase, and Chiral HPLC, offering a comprehensive guide for obtaining high-purity pyridazinone derivatives for research and development.

Introduction

Pyridazinone and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery. The effective purification of these compounds is a critical step to ensure accurate biological evaluation and to meet stringent purity requirements for pharmaceutical applications. HPLC is a powerful technique for the separation, identification, and purification of pyridazinone compounds from complex reaction mixtures and for the isolation of stereoisomers.

General Sample Preparation Protocol

Proper sample preparation is crucial for successful HPLC purification, preventing column contamination and ensuring reproducible results.

  • Solubilization : Dissolve the crude pyridazinone compound in a minimal amount of a suitable solvent. Preferred solvents include methanol, acetonitrile, or the initial mobile phase mixture.[1]

  • Filtration : To remove particulate matter that could clog the HPLC system, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.[1]

  • Concentration : The sample concentration should be optimized based on the scale of the purification (analytical, semi-preparative, or preparative). For analytical scale, a concentration of 0.1 mg/mL is a good starting point.[2]

Reverse-Phase HPLC (RP-HPLC) Purification Protocol

RP-HPLC is the most common mode of chromatography used for the purification of moderately polar to non-polar organic compounds like many pyridazinone derivatives.

Principle: The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

Experimental Protocol:

  • Column Selection : A C18 column is a common choice for the separation of pyridazinone compounds.

  • Mobile Phase Preparation :

    • Solvent A : HPLC-grade water, often with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution.

    • Solvent B : HPLC-grade acetonitrile or methanol.

  • Gradient Elution : A typical gradient involves starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity.

    • Example Gradient: Start at 5-10% Solvent B, ramp up to 95-100% Solvent B over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate : Set an appropriate flow rate based on the column dimensions. For a standard analytical column (e.g., 4.6 mm internal diameter), a flow rate of 1.0 mL/min is common.

  • Detection : Monitor the elution of compounds using a UV detector. The detection wavelength should be set to the absorbance maximum of the pyridazinone compound of interest (commonly in the range of 220-300 nm).

  • Fraction Collection : Collect fractions corresponding to the desired peaks. Automated fraction collectors can be programmed to collect peaks based on retention time or UV signal threshold.

  • Post-Purification Workup :

    • Combine the fractions containing the pure compound.

    • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

    • If a non-volatile buffer was used, further purification steps like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove the buffer salts.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Chiral HPLC Purification Protocol

For pyridazinone compounds that exist as enantiomers, chiral HPLC is essential for their separation and isolation.

Principle: Chiral stationary phases (CSPs) are used to create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with different stabilities, leading to different retention times.

Experimental Protocol:

  • Column Selection : The choice of a chiral column is critical and often empirical. Common CSPs for pyridazinone derivatives include polysaccharide-based columns like Chiralcel® OJ, Chiralcel® OF, and Lux® Amylose-2.[2][3]

  • Mobile Phase Preparation :

    • Normal-Phase Mode : A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is typically used.[3]

    • Reverse-Phase Mode : Mixtures of acetonitrile or methanol with water or buffer can also be employed with appropriate chiral columns.

  • Isocratic Elution : Isocratic elution (constant mobile phase composition) is commonly used in chiral separations. The ratio of the non-polar solvent to the polar modifier is optimized to achieve the best separation.

    • Example Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate : A typical flow rate for analytical chiral HPLC is 0.5-1.0 mL/min.

  • Temperature Control : Column temperature can significantly affect chiral separations. It is recommended to use a column oven to maintain a constant and optimized temperature (e.g., 25-40 °C).[2]

  • Detection : Use a UV detector at the appropriate wavelength.

  • Fraction Collection and Post-Purification : The procedure is similar to that of RP-HPLC.

Data Presentation

The following table summarizes typical HPLC parameters used for the purification of pyridazinone compounds from various sources.

ParameterReverse-Phase HPLCChiral HPLC (Normal Phase)Chiral HPLC (Semi-Preparative)
Stationary Phase C18Chiralcel® OJ, Chiralcel® OFLux® Amylose-2
Column Dimensions 4.6 x 150 mm, 5 µm-250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.025% Ammonian-Hexane-
Mobile Phase B AcetonitrileEthanol, 2-PropanolAcetonitrile/Isopropanol (90:10)
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min-1.0 mL/min
Detection Wavelength --250 nm
Temperature --40 °C
Injection Volume 10 µL-150-200 µg
Reference [4][3][2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow start Start: Crude Pyridazinone Compound sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject Sample fraction_collection Fraction Collection hplc_system->fraction_collection Elution purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis waste Waste (Impurities & Solvents) fraction_collection->waste pooling Pooling of Pure Fractions purity_analysis->pooling Fractions meet purity criteria purity_analysis->waste Fractions discarded solvent_evaporation Solvent Evaporation (Rotary Evaporation) pooling->solvent_evaporation final_product Final Purified Product solvent_evaporation->final_product

Caption: General workflow for HPLC purification of pyridazinone compounds.

Method_Development_Logic compound_properties Analyze Compound Properties (Polarity, Chirality, UV Absorbance) select_mode Select HPLC Mode compound_properties->select_mode rp_hplc Reverse-Phase select_mode->rp_hplc np_hplc Normal-Phase select_mode->np_hplc chiral_hplc Chiral select_mode->chiral_hplc column_selection Select Column (e.g., C18, Silica, CSP) rp_hplc->column_selection np_hplc->column_selection chiral_hplc->column_selection mobile_phase_optimization Optimize Mobile Phase (Solvents, Additives, Gradient/Isocratic) column_selection->mobile_phase_optimization parameter_tuning Tune Parameters (Flow Rate, Temperature, Wavelength) mobile_phase_optimization->parameter_tuning analytical_run Perform Analytical Run parameter_tuning->analytical_run analytical_run->mobile_phase_optimization Poor Separation scale_up Scale-up to Preparative HPLC analytical_run->scale_up Good Separation

Caption: Logical flow for HPLC method development for pyridazinone purification.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Pyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of pyridazine reaction products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided to ensure reproducible and high-quality results, crucial for the identification, purity assessment, and structural elucidation of novel pyridazine derivatives in drug discovery and development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural characterization of pyridazine derivatives, providing detailed information about the carbon-hydrogen framework.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.[2][3][4]

Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridazine Derivatives

The chemical shifts in NMR spectra are highly dependent on the electronic environment of the nuclei. The following tables summarize typical chemical shift ranges for protons and carbons in substituted pyridazine rings.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyridazines

Proton PositionChemical Shift Range (ppm)MultiplicityNotes
H-3/H-69.1 - 9.4Doublet of doubletsHighly deshielded due to the proximity of two nitrogen atoms.
H-4/H-57.5 - 8.9Multiplet / Doublet of doubletsChemical shift is sensitive to substituent effects.
Substituent ProtonsVariableDependent on substituentProtons on substituent groups will appear in their characteristic regions.

Data compiled from multiple sources.[2][3][5][6]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridazines

Carbon PositionChemical Shift Range (ppm)Notes
C-3/C-6150 - 162Most deshielded carbons in the ring.
C-4/C-5125 - 135Chemical shifts are influenced by the nature of the substituents.
Substituent CarbonsVariableDependent on the substituent.

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample and acquiring NMR data for a typical pyridazine reaction product.

Materials:

  • High-purity pyridazine derivative sample (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyridazine reaction product into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should dissolve the compound well.

    • Vortex or gently sonicate the sample to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.[7]

    • Acquire a ¹³C NMR spectrum, often with proton decoupling.[7]

    • For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.[2][3][4]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[8]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[7][9]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of pyridazine derivatives. Tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through fragmentation analysis.[1][10]

Common Fragmentation Patterns of Pyridazine Derivatives

The fragmentation of pyridazine compounds is highly dependent on their structure and the ionization method used.

  • Electron Impact (EI) Mass Spectrometry: Molecular ions are typically prominent.[11] Common fragmentation pathways for the pyridazine ring involve the loss of N₂, HCN, or H₂N₂.[12]

  • Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique, often resulting in a strong signal for the protonated molecule [M+H]⁺.[10] Fragmentation in ESI-MS/MS can involve cross-ring cleavages of the pyridazine ring.[10] The substituents on the pyridazine ring significantly influence the fragmentation patterns.[10]

Table 3: Common Mass Fragments (m/z) Observed in Pyridazine Derivatives

Ionization ModePrecursor IonCommon Fragment Ions (m/z)Description of Neutral Loss
EIM⁺[M-28]⁺, [M-52]⁺, [M-27]⁺Loss of N₂, C₂H₂N₂, HCN
ESI-MS/MS[M+H]⁺VariesCross-ring cleavages, loss of substituents

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a general procedure for the analysis of pyridazine reaction products using ESI-MS.

Materials:

  • Pyridazine derivative sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in a solvent compatible with the mass spectrometer, typically a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.[14]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.[15]

  • MS Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.[1]

  • Data Analysis:

    • Determine the molecular weight from the m/z value of the [M+H]⁺ ion.

    • For high-resolution mass spectrometry (HRMS) data, calculate the elemental composition to confirm the molecular formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain structural insights and confirm the identity of the compound.

Visualized Workflows

The following diagrams illustrate the general workflows for the NMR and Mass Spectrometry analysis of pyridazine reaction products.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Data (FT, Phasing) acquire_2d->process reference Reference Spectra process->reference analyze Analyze and Assign Signals reference->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR Analysis of Pyridazine Products.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute filter_sample Filter Sample (0.22 µm) dilute->filter_sample inject Inject/Infuse into MS filter_sample->inject full_scan Acquire Full Scan MS inject->full_scan msms Acquire MS/MS Spectrum full_scan->msms det_mw Determine Molecular Weight msms->det_mw det_formula Determine Elemental Formula (HRMS) det_mw->det_formula analyze_frag Analyze Fragmentation det_formula->analyze_frag confirm_structure Structure Confirmation analyze_frag->confirm_structure

Caption: Workflow for MS Analysis of Pyridazine Products.

References

Application Notes and Protocols for the Purification of Pyridazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development.[1][2] Their therapeutic potential spans various areas, including oncology, cardiovascular diseases, and inflammatory conditions, often through the modulation of key signaling pathways.[3][4][5] The synthesis of these derivatives frequently yields complex mixtures containing starting materials, byproducts, and isomers. Consequently, robust purification techniques are paramount to obtaining highly pure compounds essential for accurate biological evaluation and downstream applications.

Column chromatography is a versatile and widely employed technique for the purification of pyridazine derivatives.[6][7] This document provides detailed application notes and standardized protocols for various column chromatography methods, including normal-phase, reversed-phase, and chiral chromatography, tailored for the purification of pyridazine derivatives.

Data Presentation: Purification Parameters

The selection of chromatographic conditions is critical for achieving optimal separation. The following tables summarize typical parameters for the purification of pyridazine derivatives based on different chromatography modes.

Table 1: Normal-Phase Column Chromatography Parameters

ParameterDescriptionTypical Values
Stationary Phase Adsorbent material packed in the column.Silica gel (230-400 mesh) is most common. Alumina (neutral or basic) can be used for acid-sensitive compounds.[1]
Mobile Phase Solvent or solvent mixture that carries the sample through the stationary phase.A gradient of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol).[6] Common gradients include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[6]
Elution Mode Method of passing the mobile phase through the column.Gradient elution (gradually increasing polarity) is typically used to separate compounds with a wide range of polarities.[8]
Typical Yield The percentage of the pure compound recovered after purification.60-90%[6]
Typical Purity The percentage of the desired compound in the final sample.>98%[6]

Table 2: Reversed-Phase Column Chromatography Parameters

ParameterDescriptionTypical Values
Stationary Phase Non-polar adsorbent material.C18-bonded silica is the most common.[9]
Mobile Phase A mixture of a polar solvent and a less polar organic solvent.A gradient of water (often with a modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.[1][10]
Elution Mode Method of passing the mobile phase through the column.Gradient elution (decreasing polarity) is commonly employed.[9]
Typical Yield The percentage of the pure compound recovered after purification.70-95%
Typical Purity The percentage of the desired compound in the final sample.>99%[10]

Table 3: Chiral Column Chromatography Parameters

ParameterDescriptionTypical Values
Stationary Phase A chiral selector immobilized on a solid support.Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H or Lux Amylose-2®.[11][12]
Mobile Phase A mixture of a non-polar solvent and a polar alcohol.Isocratic mixtures of n-hexane and an alcohol such as isopropanol or ethanol are common.[13]
Elution Mode Method of passing the mobile phase through the column.Isocratic elution is typically used for enantiomeric separation.[12]
Typical Yield The percentage of the pure enantiomer recovered after separation.>90% (per enantiomer from racemate)
Enantiomeric Excess A measure of the purity of a chiral substance.>99%[11]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a general guideline for the purification of moderately polar pyridazine derivatives using silica gel.

Materials:

  • Crude pyridazine derivative

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column

  • Fraction collector or test tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of Hexane:EtOAc or DCM:MeOH) to find the optimal mobile phase for separation. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or DCM).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like DCM.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the packed column.[6]

  • Elution:

    • Begin elution with the low-polarity solvent mixture determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 0% to 5% MeOH in DCM).[6]

  • Fraction Collection and Analysis:

    • Collect fractions as the compounds elute from the column.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridazine derivative.

Troubleshooting:

  • Peak Tailing: For basic pyridazine derivatives that may interact strongly with the acidic silanol groups on silica, add a small amount of triethylamine (0.1-1%) to the mobile phase to improve peak shape.[1]

Protocol 2: Reversed-Phase Flash Column Chromatography

This protocol is suitable for the purification of polar pyridazine derivatives.

Materials:

  • Crude polar pyridazine derivative

  • C18-bonded silica gel cartridge

  • Solvents: HPLC-grade water, Acetonitrile (ACN) or Methanol (MeOH)

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Fraction collector or test tubes

  • Lyophilizer or rotary evaporator

Methodology:

  • Method Development:

    • Develop a suitable gradient method using analytical HPLC to determine the optimal mobile phase composition for separation. A typical mobile phase consists of water (A) and ACN or MeOH (B), both containing 0.1% FA or TFA.

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for several column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent in which it is readily soluble (e.g., DMSO, DMF).

  • Elution:

    • Inject the sample onto the column and begin the gradient elution, gradually increasing the proportion of the organic solvent (B) to decrease the mobile phase polarity.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the solvents. If water is present, lyophilization is the preferred method for solvent removal.

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathways

Many pyridazine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases.[5]

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[14][15] Certain pyridazine derivatives have been developed as potent FGFR inhibitors.[3]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyridazine Pyridazine Derivative (Inhibitor) Pyridazine->FGFR Inhibits VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Survival AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyridazine Pyridazine Derivative (Inhibitor) Pyridazine->VEGFR2 Inhibits Experimental_Workflow Synthesis Synthesis of Crude Pyridazine Derivative TLC TLC Analysis (Method Development) Synthesis->TLC ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep SampleLoad Sample Loading (Dry or Wet) ColumnPrep->SampleLoad Elution Gradient Elution SampleLoad->Elution Collection Fraction Collection Elution->Collection Analysis Purity Analysis (TLC/HPLC) Collection->Analysis Analysis->Collection Impure Pooling Pooling of Pure Fractions Analysis->Pooling Pure Evaporation Solvent Evaporation Pooling->Evaporation PureProduct Pure Pyridazine Derivative Evaporation->PureProduct

References

Application Notes and Protocols for the Synthesis of Pyridazine C-Nucleosides from a Furanosyl Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyridazine C-nucleosides, a class of compounds with significant potential in medicinal chemistry due to their enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts. The protocols outlined below focus on a modern and efficient one-pot approach that utilizes a furanosyl precursor, specifically 2- and 3-(ribofuranosyl)furans. This method offers a stereoselective route to novel pyridazine C-nucleosides of pharmacological interest.[1][2][3]

Introduction

C-nucleosides are analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond.[2] This structural modification imparts greater stability towards enzymatic and chemical hydrolysis, making them attractive candidates for drug development.[3] Pyridazine derivatives, in particular, are recognized as versatile pharmacophores with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4]

The synthesis of C-nucleosides can be challenging. Traditional methods often involve coupling reactions between a glycosyl donor and an acceptor.[1][2] An alternative and powerful strategy involves the chemical modification of a pre-existing aglycone, such as a furan ring attached to a ribofuranosyl moiety.[1][2] The protocols detailed herein are based on a mild, three-step, one-pot procedure starting from protected ribofuranosyl furans. This approach involves a dye-sensitized photooxygenation of the furan ring, followed by reduction and subsequent cyclization with hydrazine to form the pyridazine ring.[1][2][3]

Overall Synthetic Strategy

The core of this synthetic approach is the transformation of a furan ring, attached to a protected ribofuranose sugar, into a pyridazine ring. This is achieved through a sequence of reactions that can be performed in a single pot, enhancing efficiency and reducing purification steps. The general workflow is depicted below.

G furanosyl Protected Furanosyl Precursor cycloaddition [4+2] Singlet Oxygen Cycloaddition furanosyl->cycloaddition 1. O₂, hv, Sensitizer reduction In situ Reduction cycloaddition->reduction 2. Reducing Agent cyclization Hydrazine Cyclization reduction->cyclization 3. Hydrazine pyridazine Pyridazine C-Nucleoside cyclization->pyridazine

Caption: General workflow for the one-pot synthesis of pyridazine C-nucleosides.

Experimental Protocols

The following protocols are adapted from the work of Iesce et al. and provide a detailed methodology for the synthesis of 3-(β-D-ribofuranosyl)pyridazine derivatives.[1][2][3]

Protocol 1: Synthesis of 3-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)pyridazine

This protocol describes the synthesis of a protected pyridazine C-nucleoside starting from the corresponding protected 3-(ribofuranosyl)furan.

Materials:

  • 2,3,5-tri-O-benzyl-3-(β-D-ribofuranosyl)furan

  • Methylene blue (sensitizer)

  • Dichloromethane (DCM), anhydrous

  • Diethyl sulfide

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Photo-reactor equipped with a halogen lamp

Procedure:

  • Photooxygenation: A solution of 2,3,5-tri-O-benzyl-3-(β-D-ribofuranosyl)furan in anhydrous dichloromethane containing a catalytic amount of methylene blue is prepared in a photo-reactor.

  • The solution is irradiated with a halogen lamp while oxygen is bubbled through the mixture at -20 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the starting material is consumed, the reaction mixture is cooled to -78 °C, and diethyl sulfide is added dropwise. The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Cyclization: A solution of hydrazine hydrate in THF is added to the crude reaction mixture. The resulting solution is stirred at room temperature. The formation of the pyridazine product is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)pyridazine.

The synthetic pathway for this one-pot reaction is illustrated below.

G start 3-(Ribofuranosyl)furan (Protected) endoperoxide Endoperoxide Intermediate start->endoperoxide O₂, hv, Methylene Blue DCM, -20 °C enedione Unsaturated 1,4-Enedione endoperoxide->enedione Diethyl Sulfide -78 °C to r.t. product 3-(Ribofuranosyl)pyridazine (Protected) enedione->product Hydrazine Hydrate THF, r.t.

Caption: Reaction pathway for the one-pot synthesis of a protected 3-(ribofuranosyl)pyridazine.

Protocol 2: Synthesis of Deprotected Pyridazine C-Nucleosides

For biological applications, the protecting groups on the sugar moiety often need to be removed. This protocol describes a method for the debenzoylation of a protected pyridazine C-nucleoside.

Materials:

  • Protected pyridazine C-nucleoside (e.g., from Protocol 1)

  • Methanolic ammonia (MeOH/NH₃)

  • Standard glassware for organic synthesis

Procedure:

  • The protected pyridazine C-nucleoside is dissolved in methanolic ammonia at room temperature.

  • The reaction mixture is stirred until the deprotection is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the deprotected pyridazine C-nucleoside.

Data Presentation

The efficiency of the one-pot synthesis of pyridazine C-nucleosides is demonstrated by the yields obtained for different substrates. The following table summarizes the quantitative data from the synthesis of various pyridazine C-nucleosides using the one-pot procedure.

Starting Furanosyl PrecursorPyridazine C-Nucleoside ProductOverall Yield (%)Reference
3-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)furan3-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)pyridazineGood[3]
4-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)furan4-(2',3',5'-tri-O-benzyl-β-D-ribofuranosyl)pyridazineGood[3]
Methyl 5-(2',3',5'-tri-O-acetyl-α-D-ribofuranosyl)furan-2-carboxylate3-(2',3',5'-tri-O-acetyl-α-D-ribofuranosyl)-6-(methoxycarbonyl)pyridazineGood[3]
2,5-dimethyl-3-(2',3',5'-tri-O-acetyl-β-ribofuranosyl)furan4-(2',3',5'-tri-O-acetyl-β-ribofuranosyl)-3,6-dimethylpyridazine70[3]

Alternative Synthetic Approaches

While the one-pot photooxygenation method is highly efficient, other strategies for the synthesis of pyridazine C-nucleosides exist. One notable method involves the construction of a triazolopyridazine ring system, which is structurally related to the antibiotic formycin.[5] This approach utilizes a dehydrative coupling of a substituted 3-hydrazinopyridazine with a protected 2,5-anhydro-D-allonic acid (a furanose derivative), followed by thermal ring closure.[5]

The general workflow for this alternative synthesis is outlined below.

G hydrazino Substituted 3-Hydrazinopyridazine coupling Dehydrative Coupling (DCC) hydrazino->coupling allonic_acid Protected 2,5-Anhydro- D-allonic Acid allonic_acid->coupling intermediate Acyclic Intermediate coupling->intermediate ring_closure Thermal Ring Closure intermediate->ring_closure triazolo Triazolo[4,3-b]pyridazine C-Nucleoside ring_closure->triazolo

Caption: Workflow for the synthesis of triazolopyridazine C-nucleosides.

Conclusion

The synthesis of pyridazine C-nucleosides using a furanosyl precursor via a one-pot photooxygenation, reduction, and cyclization sequence represents a powerful and efficient method for accessing this important class of molecules.[1][2][3] The mild reaction conditions and good overall yields make this approach highly valuable for researchers in medicinal chemistry and drug development. The detailed protocols and summarized data provided in these application notes serve as a practical guide for the synthesis and further exploration of novel pyridazine C-nucleosides as potential therapeutic agents.

References

Scale-up synthesis considerations for pyridazine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Scale-up Synthesis Considerations for Pyridazine Intermediates For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyridazine Scaffold in Drug Development

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has transitioned from a niche scaffold to a "privileged structure" in modern medicinal chemistry.[1] Its unique physicochemical properties—including a high dipole moment, dual hydrogen-bonding capacity, and the potential to improve aqueous solubility and reduce metabolic liabilities—render it an attractive component in drug design.[2] This is evidenced by the growing number of pyridazine-containing compounds in clinical development and the recent FDA approvals of drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[2]

However, the journey from a promising lead compound on the milligram scale in a discovery lab to a multi-kilogram active pharmaceutical ingredient (API) intermediate is fraught with challenges. The principles that govern small-scale synthesis do not always translate directly to industrial production. Scale-up introduces complex variables related to heat and mass transfer, reaction kinetics, safety, and economics that must be systematically addressed.

This guide, written from the perspective of a senior application scientist, provides a detailed overview of the critical considerations for the robust and safe scale-up of pyridazine intermediate synthesis. We will explore common synthetic routes and dissect the key process chemistry principles that ensure a successful transition from bench to plant.

Part 1: Foundational Synthetic Routes to the Pyridazine Core

A successful scale-up campaign begins with the selection of a synthetic route that is not only efficient but also amenable to large-scale implementation. Several classical and modern methods are employed to construct the pyridazine nucleus.

Condensation with Hydrazine Derivatives

The most common and industrially relevant method for forming the pyridazine ring involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent.[3][4] This approach is robust and versatile, allowing for the synthesis of a wide array of substituted pyridazines and pyridazinones.

  • From 1,4-Diketones: The reaction of a 1,4-diketone with hydrazine hydrate yields a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[4]

  • From γ-Ketoacids or Esters: This is a cornerstone for the synthesis of biologically relevant 3(2H)-pyridazinones. The γ-ketoacid or ester cyclizes with hydrazine, often under acidic or basic conditions, to form the pyridazinone ring.[3]

  • From Maleic Anhydride Derivatives: A key industrial route to the versatile 3,6-dichloropyridazine intermediate starts with maleic anhydride, which is converted to maleic hydrazide and then chlorinated.[5][6]

Inverse-Electron-Demand Aza-Diels-Alder Reactions

Modern synthetic chemistry offers more sophisticated routes, such as the aza-Diels-Alder reaction. The reaction of electron-deficient 1,2,4,5-tetrazines or 1,2,3-triazines with electron-rich dienophiles (like enamines or alkynes) provides a highly regioselective pathway to functionalized pyridazines, often under mild, metal-free conditions.[7][8][9] While elegant, the cost and availability of substituted triazine starting materials can be a consideration for large-scale manufacturing.

aza_diels_alder Triazine 1,2,3-Triazine (Diene) TransitionState [4+2] Cycloaddition (Concerted) Triazine->TransitionState + Alkyne 1-Propynylamine (Dienophile) Alkyne->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate Forms Product 6-Aryl-Pyridazin-3-Amine (Product) Intermediate->Product Loses N₂ N2 N₂ Gas Intermediate->N2

Caption: Aza-Diels-Alder reaction of a 1,2,3-triazine.[9]

Part 2: Critical Scale-Up and Process Safety Considerations

Transitioning a synthetic route from a 1 L round-bottom flask to a 1000 L jacketed reactor introduces significant changes in the physical and chemical environment. The following considerations are paramount for a safe, efficient, and reproducible process.

Thermochemistry and Heat Management

Many reactions used to form pyridazine rings, particularly condensations with hydrazine and nitration steps, are highly exothermic.

  • Surface-Area-to-Volume Ratio: As vessel size increases, the surface-area-to-volume ratio decreases dramatically. This severely limits the reactor's ability to dissipate heat, increasing the risk of a thermal runaway.

  • Control Strategies: Heat management is achieved by:

    • Controlled Addition: Adding a reactive reagent (e.g., hydrazine) slowly to a solution of the other reactant allows the cooling system to keep pace with heat generation.

    • Semi-Batch Operation: The entire reaction is conducted at a temperature where the reaction rate is slow, and then the batch is heated to completion.

    • Solvent Choice: Using a solvent with a higher boiling point can provide a larger operating window, but care must be taken not to mask a dangerous exotherm.

heat_management_decision_tree start Assess Reaction Exothermicity (via RC1, DSC) low_exotherm Low Exotherm (ΔT_ad < 25 °C) start->low_exotherm Is it low? high_exotherm High Exotherm (ΔT_ad > 50 °C) start->high_exotherm Is it high? batch_process Standard Batch Process: Add all reagents, then heat. low_exotherm->batch_process Yes semi_batch Semi-Batch Process: Controlled addition of limiting reagent. high_exotherm->semi_batch Yes check_kinetics Is reaction rate manageable? semi_batch->check_kinetics check_kinetics->semi_batch Yes runaway_risk High Runaway Risk: Requires specialized engineering controls. check_kinetics->runaway_risk No

Caption: Decision tree for managing exothermic reactions.

Reagent & Solvent Selection
  • Hydrazine Handling: Hydrazine is a toxic and potentially explosive reagent that is frequently used in pyridazine synthesis.[10] Anhydrous hydrazine is rarely used at scale; hydrazine hydrate is preferred. Process safety reviews (e.g., HAZOP) are mandatory. Key precautions include using dilute solutions, maintaining strict temperature control, and ensuring the absence of incompatible metal catalysts that could trigger decomposition.[10]

  • Solvent Choice: Solvents that are ideal at the lab scale (e.g., dichloromethane for extractions) are often unsuitable for manufacturing due to toxicity, environmental regulations (REACH), and disposal costs. A process chemist will prioritize solvents with higher flash points, lower toxicity, and better recovery profiles (e.g., 2-MeTHF, CPME).

Table 1: Comparison of Lab vs. Scale-Up Solvent Selection Criteria

FeatureLaboratory Scale PriorityManufacturing Scale PriorityRationale for Scale-Up
Boiling Point Low (easy removal)Moderate to HighPrevents boiling during exotherms; safer handling.
Toxicity Moderate concernHigh priority (worker safety)Adherence to ICH/OSHA guidelines; operator exposure.
Environmental Low concernHigh priority (E-Factor)Minimizes waste; compliance with regulations.
Cost High (purity is key)Low (bulk purchasing)Economic viability of the final product.
Work-up Immiscible with waterPhase split, densityEfficient and safe phase separations in large reactors.
Work-up, Isolation, and Impurity Control
  • Crystallization: The isolation of the final intermediate is almost always achieved via crystallization. This step is critical for achieving the required purity. Seeding strategies, cooling profiles, and anti-solvent addition rates must be meticulously developed to ensure consistent particle size distribution (PSD) and bulk density, which affect filtration and drying times.

  • Impurity Profiling: "The process is the product." Minor side products at the lab scale can become significant impurities at the kilogram scale. It is crucial to identify, track, and control impurities throughout the synthesis. For example, in a condensation reaction, the formation of hydrazide isomers can be a common issue that needs to be controlled by optimizing reaction conditions.[11]

Safety Case Study: Energetic Intermediates

The synthesis of certain pyridazine derivatives can involve highly energetic intermediates, such as azides. A recent report in ACS Chemical Health & Safety detailed the spontaneous detonation of 6-azidotetrazolo[1,5-b]pyridazine, a compound previously handled without incident.[12] This case underscores a critical principle of scale-up: a compound's stability on a small scale does not guarantee its stability in larger quantities. Thermal screening using Differential Scanning Calorimetry (DSC) and other hazard evaluation techniques are non-negotiable before scaling any reaction involving potentially explosive functional groups.

Part 3: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and fully risk-assessed before implementation.

Protocol 1: Scale-Up Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol illustrates a classic condensation of a γ-ketoacid with hydrazine, a foundational method for pyridazinone synthesis.[3]

Reaction Scheme: Benzoylpropionic acid + Hydrazine Hydrate → 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Jacketed Glass Reactor (10 L) with overhead stirring, reflux condenser, and temperature probe

  • Benzoylpropionic acid (1.00 kg, 5.61 mol)

  • Hydrazine Hydrate (~64% solution, 0.35 kg, ~7.00 mol)

  • Ethanol (5.0 L)

  • Water (for work-up)

Procedure:

  • Charging the Reactor: Charge the 10 L reactor with benzoylpropionic acid (1.00 kg) and ethanol (5.0 L).

  • Inerting: Purge the reactor headspace with nitrogen gas.

  • Heating: Begin stirring and heat the slurry to 60 °C. The solid should dissolve to form a clear solution.

  • Reagent Addition (Critical Step): This reaction is exothermic. Add the hydrazine hydrate solution (0.35 kg) dropwise via an addition funnel over a period of at least 60 minutes. Monitor the internal temperature closely, ensuring it does not exceed 80 °C. Use the reactor's cooling jacket as needed.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4 hours. Monitor reaction completion by an appropriate analytical method (e.g., HPLC, TLC).

  • Cooling and Crystallization: After completion, cool the reaction mixture slowly to 0-5 °C over 2-3 hours. The product will crystallize out of solution. Hold at this temperature for at least 1 hour to maximize yield.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 0.5 L).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Outcome: A white to off-white crystalline solid. Yield: ~85-90%.

Protocol 2: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol outlines the synthesis of a key building block used in the synthesis of many pharmaceutical agents.[5]

Reaction Scheme: Maleic Hydrazide + Phosphorus Oxychloride → 3,6-Dichloropyridazine

Materials:

  • Jacketed Glass Reactor (20 L) with robust overhead stirring, reflux condenser with a gas scrubber (for HCl), and temperature probe

  • Maleic Hydrazide (1.00 kg, 8.92 mol)

  • Phosphorus Oxychloride (POCl₃) (4.10 L, 6.78 kg, 44.2 mol)

Procedure:

  • Safety Warning: This reaction generates large volumes of HCl gas and uses a highly corrosive reagent (POCl₃). It must be performed in a walk-in fume hood with appropriate personal protective equipment (PPE) and a scrubber system charged with a caustic solution.

  • Charging the Reactor: Carefully charge the reactor with maleic hydrazide (1.00 kg) and phosphorus oxychloride (4.10 L). Note: This is a slurry reaction.

  • Heating (Critical Step): Slowly heat the stirred mixture to 100-105 °C. Vigorous gas evolution (HCl) will begin around 80-90 °C. The heating rate must be controlled to prevent excessive gas evolution that could overwhelm the scrubber.

  • Reaction: Maintain the reaction at 100-105 °C for 3 hours. The reaction mixture will become a clearer, dark solution.

  • Distillation: After the reaction is complete, remove the excess POCl₃ by vacuum distillation. This is a critical step to ensure a clean work-up.

  • Quenching (Highly Hazardous): This step is extremely exothermic and generates HCl gas. Cool the reactor containing the crude residue to 0-5 °C. Very slowly and carefully, quench the residue by adding it portion-wise to a separate vessel containing ice-water (10 L). The temperature of the quench pot must be maintained below 20 °C at all times.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

Expected Outcome: A tan to brown solid. Yield: ~80-85%.

Conclusion

The successful scale-up of pyridazine intermediates is a multidisciplinary exercise that blends synthetic organic chemistry with chemical engineering and rigorous safety analysis. While the pyridazine scaffold offers immense potential for drug discovery, its translation to a viable pharmaceutical product depends on the early and systematic application of process chemistry principles. By carefully considering thermodynamics, reaction kinetics, reagent selection, and safety, researchers can develop robust, scalable, and economically viable manufacturing processes. This thoughtful approach ensures that promising molecules discovered at the bench can ultimately become life-changing medicines.

References

Application of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a pivotal intermediate in the synthesis of a diverse range of agrochemicals, particularly herbicides and fungicides. Its unique chemical structure, featuring a pyridazine core with reactive hydroxyl groups, allows for versatile modifications to produce potent bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, with a focus on pyridazinone derivatives that exhibit significant herbicidal and antifungal activities. The protocols outlined herein provide a comprehensive guide for researchers and professionals in the field of agrochemical development.

Introduction

The pyridazine ring is a significant scaffold in the development of biologically active compounds for both pharmaceutical and agricultural applications.[1] Pyridazinone derivatives, in particular, have garnered considerable attention due to their broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. This compound serves as a crucial starting material for the synthesis of these valuable agrochemicals. Its conversion to the highly reactive intermediate, ethyl 4,6-dichloropyridazine-3-carboxylate, opens up a plethora of synthetic pathways to novel pyridazinone-based pesticides.[2] This report details the synthetic routes from this compound to advanced agrochemical candidates and presents their biological activity data.

Application Notes

This compound is a key building block for the synthesis of various agrochemicals. The primary synthetic strategy involves a two-step process:

  • Chlorination: The initial and most critical step is the conversion of the dihydroxy pyridazine to its dichloro derivative, ethyl 4,6-dichloropyridazine-3-carboxylate. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] The resulting dichloro intermediate is significantly more reactive and susceptible to nucleophilic substitution reactions.

  • Derivatization: The chlorine atoms at the 4 and 6 positions of the pyridazine ring can be selectively or sequentially replaced by various nucleophiles to introduce diverse functional groups. This derivatization is the key to tuning the biological activity of the final compounds. Common nucleophiles include amines, alcohols, and thiols, leading to a wide array of substituted pyridazinone derivatives.

Herbicidal Applications:

Many pyridazinone derivatives synthesized from this compound exhibit potent herbicidal activity. A significant class of these herbicides acts by inhibiting key plant enzymes.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides block the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[4][5] Several novel biaryl-pyridazinone derivatives have been synthesized and shown to have excellent PPO inhibitory activity.[4]

  • Phytoene Desaturase (PDS) Inhibitors: Another important target for pyridazinone-based herbicides is the PDS enzyme, which is involved in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in bleaching of the plant tissues.

Fungicidal Applications:

Derivatives of the pyridazine scaffold, particularly imidazo[1,2-b]pyridazine derivatives, have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[6][7] The synthesis of these compounds often involves the use of a chlorinated pyridazine intermediate, which can be traced back to this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This protocol describes the chlorination of this compound to yield the key intermediate, ethyl 4,6-dichloropyridazine-3-carboxylate.[3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Hexanes

  • Chloroform

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate

  • Ice water

  • Nitrogen gas supply

  • Schlenk flask (350 mL)

  • Separatory funnel

  • Rotary evaporator

  • Automated chromatography system

Procedure:

  • To a 350 mL nitrogen-purged Schlenk flask, add this compound (3.77 g, 20.47 mmol).

  • Carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

  • Cool the reaction to room temperature.

  • Remove the excess phosphorus oxychloride in vacuo.

  • Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl₃.

  • Pour the crude product into ice water and rinse with ethyl acetate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash twice with water and once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by automated chromatography (5-90% EtOAc:hexanes) to provide ethyl 4,6-dichloropyridazine-3-carboxylate.

Protocol 2: General Procedure for the Synthesis of Pyridazinone-based PPO Inhibitors

This protocol provides a general method for the synthesis of biaryl-pyridazinone derivatives with PPO inhibitory activity, starting from ethyl 4,6-dichloropyridazine-3-carboxylate.[4]

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Hydrazine hydrate

  • Appropriate amine or alcohol for further derivatization

Procedure:

  • Suzuki Coupling: In a reaction vessel, dissolve ethyl 4,6-dichloropyridazine-3-carboxylate and an appropriate arylboronic acid in a suitable solvent system (e.g., toluene, ethanol, and water).

  • Add a palladium catalyst and a base.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate.

  • Purify the coupled product by column chromatography.

  • Hydrazinolysis: Treat the resulting ester with hydrazine hydrate in a suitable solvent like ethanol and reflux to form the corresponding pyridazinone.

  • Further Derivatization: The pyridazinone can be further functionalized by reacting with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce different substituents at the N-2 position of the pyridazinone ring.

Data Presentation

Table 1: Herbicidal Activity of Pyridazinone Derivatives against Various Weeds [4]

CompoundTarget WeedApplication Rate (g ai/ha)Inhibition (%)
7mAmaranthus retroflexus (AR)37.590-100
7mAbutilon theophrasti (AT)37.590-100
7mMedicago sativa (MS)37.590-100
7mEchinochloa crus-galli (EC)37.590-100
7mDigitaria sanguinalis (DS)37.590-100
Saflufenacil (Commercial Herbicide)Various Weeds37.590-100

Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives [7]

CompoundFungal StrainEC₅₀ (μg/mL)
4aCorn Curvalaria Leaf Spot (CL)Potent
4cAlternaria alternata (AA)Potent
4dPyricularia oryzae (PO)Potent
4lAlternaria brassicae (AB)Potent
4rCorn Curvalaria Leaf Spot (CL)Potent
Hymexazol (Commercial Fungicide)Various Fungi-

Note: "Potent" indicates that the compounds exhibited 1.9-25.5 fold more potency than the commercially available fungicide hymexazol.[7]

Mandatory Visualization

G start This compound intermediate Ethyl 4,6-dichloropyridazine-3-carboxylate start->intermediate Chlorination (POCl₃) herbicides Pyridazinone-based Herbicides (e.g., PPO inhibitors) intermediate->herbicides Derivatization fungicides Pyridazine-based Fungicides (e.g., Imidazo[1,2-b]pyridazines) intermediate->fungicides Derivatization

Caption: Overall workflow for agrochemical synthesis.

G protoporphyrinogen_ix Protoporphyrinogen IX protoporphyrin_ix Protoporphyrin IX protoporphyrinogen_ix->protoporphyrin_ix Oxidation membrane_damage Cell Membrane Damage & Plant Death protoporphyrinogen_ix->membrane_damage Accumulation leads to chlorophyll Chlorophyll & Heme protoporphyrin_ix->chlorophyll ppo_enzyme Protoporphyrinogen Oxidase (PPO) ppo_inhibitor Pyridazinone Herbicide (PPO Inhibitor) ppo_inhibitor->ppo_enzyme Inhibits

Caption: Mechanism of action for PPO inhibitor herbicides.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of agrochemicals. The protocols and data presented herein demonstrate its utility in the development of potent pyridazinone-based herbicides and fungicides. The ability to easily modify the pyridazine core allows for the fine-tuning of biological activity, making it an attractive scaffold for the discovery of new and effective crop protection agents. Further research into the derivatization of this compound is likely to yield novel agrochemicals with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 4,6-dihydroxypyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate and its derivatives. Our goal is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and classical method for synthesizing the pyridazine core of this compound involves the condensation reaction of a 1,4-dicarbonyl compound, such as diethyl acetonedicarboxylate, with a hydrazine derivative. This reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be tautomerized to the more stable dihydroxy form.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly influence the reaction yield:

  • Purity of Starting Materials: Ensure the purity of your diethyl acetonedicarboxylate and hydrazine. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.

  • Reaction Temperature: The temperature plays a crucial role. It needs to be high enough to drive the reaction to completion but not so high as to cause degradation of the starting materials or the product.

  • Solvent Choice: The choice of solvent can impact the solubility of reactants and the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.

  • Stoichiometry: The molar ratio of the reactants is important. A slight excess of hydrazine is sometimes used to ensure the complete consumption of the dicarbonyl compound.

  • Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: How can I purify the final product to improve yield and purity?

Purification of this compound derivatives can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities. A mixture of petroleum ether and ethyl acetate is often used as the eluent.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with water can remove excess hydrazine and salts, and washing with a non-polar solvent like hexane can remove non-polar impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Side Reactions: Hydrazine may react with the ester groups to form hydrazides. 3. Poor Starting Material Quality: Impurities in diethyl acetonedicarboxylate can interfere with the reaction. 4. Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Control Stoichiometry: Use a slight excess of hydrazine to drive the cyclization. 3. Purify Starting Material: Ensure the starting β-ketoester is pure before use. 4. Modify Workup: Use milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: The unsymmetrical nature of some starting materials can lead to the formation of regioisomers. 2. Side Reactions: Undesired reactions, such as N-alkylation at different positions if using substituted hydrazines.1. Control Reaction Temperature: Lowering the temperature may favor the formation of a single isomer. 2. Use of a Catalyst: A suitable catalyst may improve regioselectivity. 3. Systematic Screening: A systematic screening of reaction conditions (solvent, base, temperature) is often necessary to improve regioselectivity.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product degradation on silica gel. 1. Solvent Evaporation and Extraction: After the reaction, evaporate the solvent and extract the product with a different solvent in which it is less soluble. 2. Optimize Chromatography Conditions: Try different solvent systems (eluents) or a different stationary phase (e.g., alumina). 3. Use Milder Purification Techniques: Consider preparative TLC or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyridazine Derivatives

While specific data for this compound is limited in the public domain, the following table provides a general overview of how different parameters can affect the yield in related pyridazine syntheses. Researchers should use this as a guide for their own optimization studies.

Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
1,4-Diketone, HydrazineEthanolReflux470-85General observation
β-Ketoester, HydrazineAcetic Acid100660-75General observation
Diethyl Acetonedicarboxylate, HydrazineEthanolReflux5Optimization Dependent[1]
1,2,3-Triazine, 1-PropynylamineDioxane12012up to 95[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Diethyl acetonedicarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetonedicarboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism for the synthesis of the pyridazine ring and a logical workflow for troubleshooting common experimental issues.

ReactionMechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product Start Diethyl Acetonedicarboxylate + Hydrazine Step1 Nucleophilic Attack of Hydrazine Start->Step1 Step 1 Step2 Intramolecular Cyclization Step1->Step2 Step 2 Step3 Dehydration Step2->Step3 Step 3 Step4 Tautomerization Step3->Step4 Step 4 End This compound Step4->End

Caption: General reaction mechanism for pyridazine synthesis.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify & restart OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond If pure ImproveWorkup Improve Workup & Purification OptimizeCond->ImproveWorkup If yield still low Successful Yield Optimized OptimizeCond->Successful If yield improves AnalyzeByproducts Analyze for Side Products ImproveWorkup->AnalyzeByproducts If yield still low ImproveWorkup->Successful If yield improves AnalyzeByproducts->OptimizeCond Adjust conditions based on byproducts AnalyzeByproducts->Successful If yield improves

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyridazinone Product

Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.[1]

LowYieldTroubleshooting Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH WaterRemoval Consider Water Removal AdjustpH->WaterRemoval Monitor Monitor Reaction by TLC/LC-MS WaterRemoval->Monitor Reevaluate Re-evaluate Monitor->Reevaluate Reevaluate->CheckPurity If yield is still low ImprovedYield Improved Yield Reevaluate->ImprovedYield If yield improves Success Optimization Successful ImprovedYield->Success

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To favor the cyclization, ensure adequate reaction time and temperature. In some cases, acidic catalysis can promote the dehydration and ring closure.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • Over-alkylation: If using a substituted hydrazine (e.g., methylhydrazine) and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

SideReactions Start Start Hydrazone Hydrazone Start->Hydrazone Regioisomers Regioisomers Start->Regioisomers OverAlkylation OverAlkylation Start->OverAlkylation DesiredProduct DesiredProduct Aromatization Aromatization DesiredProduct->Aromatization

Issue 3: Controlling Regioselectivity of N-alkylation

Q3: I am trying to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] To improve regioselectivity, a systematic screening of reaction conditions is often necessary.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid, Hydrazine hydrateEthanol, Reflux, 4-6h6-Phenyl-4,5-dihydropyridazin-3(2H)-one85-95[1]
β-Benzoylpropionic acid, Hydrazine hydrateAcetic Acid, Reflux, 3h6-Phenyl-4,5-dihydropyridazin-3(2H)-one80[1]
Phenyl-fulvene, Hydrazine hydrateMethanol, RT, 24hPhenyl-substituted 5,6-fused ring pyridazine71[1]
4-(4-Chlorophenyl)-4-oxobutanoic acid, Hydrazine hydrateEthanol, Reflux6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one70[2]
4-(4-Methoxyphenyl)-4-oxobutanoic acid, Hydrazine hydrateEthanol, Reflux6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one63[3]
4-(4-Hydroxy-3-methylphenyl)-4-oxobutanoic acid, Hydrazine hydrateEthanol, Reflux6-(4-Hydroxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one54[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.

SynthesisWorkflow cluster_reactants Reactants Reactant1 β-Benzoylpropionic acid Dissolve Dissolve in Ethanol Reactant1->Dissolve Reactant2 Hydrazine hydrate Reactant2->Dissolve Reflux Reflux (4-6 hours) Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one Dry->Product

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (85% or higher)

  • Ethanol (absolute)

  • Cold ethanol for washing

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

Characterization:

  • Appearance: White to off-white solid.

  • Expected Yield: 85-95%.

  • Melting Point: 148-150 °C.

  • ¹H NMR (CDCl₃, δ ppm): 7.70-7.80 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 3.05 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol is for the synthesis of a phenyl-substituted 5,6-fused ring pyridazine from phenyl-fulvene (1,2-dibenzoylcyclopentadiene).

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[1]

Expected Yield: ~71%[1]

References

Byproduct identification in Ethyl 4,6-dihydroxypyridazine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low Yield or Incomplete Conversion during Chlorination

Question: I am attempting to synthesize Ethyl 4,6-dichloropyridazine-3-carboxylate from this compound using phosphorus oxychloride (POCl₃), but I am experiencing low yields and my starting material is not fully consumed. What are the possible causes and how can I optimize the reaction?

Answer:

Low yields or incomplete reactions during the chlorination of this compound are common issues that can often be resolved by carefully controlling the reaction conditions.

Potential Causes and Solutions:

  • Insufficient Reagent: Phosphorus oxychloride serves as both the chlorinating agent and often as the solvent. An insufficient amount can lead to an incomplete reaction.

    • Recommendation: Use a significant excess of POCl₃. Ratios of up to 20 equivalents or using POCl₃ as the solvent are common.

  • Reaction Temperature and Time: The conversion of the dihydroxy compound to the dichloro derivative requires elevated temperatures to proceed at an adequate rate.

    • Recommendation: Ensure the reaction temperature is maintained at approximately 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which is typically in the range of 3-4 hours.

  • Work-up Procedure: Improper work-up can lead to product loss. The excess POCl₃ must be removed, and the product carefully extracted.

    • Recommendation: After cooling the reaction, remove the excess POCl₃ under reduced pressure (in vacuo). The resulting crude material should then be carefully quenched by pouring it onto ice water, followed by extraction with a suitable organic solvent like ethyl acetate.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This protocol is a representative procedure for the chlorination reaction.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate

  • Ice

Procedure:

  • In a nitrogen-purged Schlenk flask, combine this compound (1 equivalent) with phosphorus oxychloride (20 equivalents).

  • Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.

  • Cool the reaction to room temperature and remove the excess phosphorus oxychloride in vacuo.

  • Dissolve the crude oil in a small amount of chloroform and re-concentrate to ensure removal of residual POCl₃.

  • Carefully pour the crude material into ice water and rinse the flask with ethyl acetate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water and once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.

Issue 2: Formation of Multiple Products in Alkylation Reactions

Question: I am trying to alkylate this compound and my TLC/LC-MS analysis shows multiple spots, indicating a mixture of products. What are the likely byproducts and how can I control the regioselectivity?

Answer:

The presence of multiple products in alkylation reactions of this compound is typically due to the presence of multiple nucleophilic sites, leading to a mixture of N- and O-alkylated isomers. The pyridazinone ring can exist in tautomeric forms, making the ring nitrogen and the exocyclic oxygen atoms available for alkylation.

Common Byproducts:

  • N-Alkylated Products: Alkylation can occur at either of the two nitrogen atoms in the pyridazine ring.

  • O-Alkylated Products: Alkylation can occur at the oxygen of the hydroxyl groups.

  • Di-alkylated Products: If a sufficient amount of alkylating agent and a strong base are used, alkylation at multiple sites can occur.

Factors Influencing Regioselectivity (N- vs. O-alkylation):

The regiochemical outcome of the alkylation is a delicate balance of several factors:

  • Base: The choice of base can influence which tautomer is deprotonated and its subsequent reactivity.

  • Solvent: The polarity of the solvent can affect the solubility and reactivity of the nucleophile and electrophile.[1]

  • Alkylating Agent: The nature of the alkylating agent (e.g., hard vs. soft electrophile) can favor either N- or O-alkylation.

  • Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.

Troubleshooting Workflow for Alkylation Reactions

G start Multiple Products in Alkylation check_isomers Identify Isomers (N- vs. O-alkylation) using NMR (1H-15N HMBC, 13C) start->check_isomers n_alkylation Desired Product is N-alkylated check_isomers->n_alkylation N-alkylation favored o_alkylation Desired Product is O-alkylated check_isomers->o_alkylation O-alkylation favored adjust_conditions_n Adjust Reaction Conditions: - Use a less polar solvent - Use a milder base - Lower reaction temperature n_alkylation->adjust_conditions_n adjust_conditions_o Adjust Reaction Conditions: - Use a polar aprotic solvent - Use a stronger base - Vary temperature o_alkylation->adjust_conditions_o purify Purify mixture using column chromatography adjust_conditions_n->purify adjust_conditions_o->purify end Improved Regioselectivity purify->end

Caption: Troubleshooting workflow for alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts during the hydrolysis of the ethyl ester group of this compound?

A1: The primary reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4,6-dihydroxypyridazine-3-carboxylic acid. Under harsh conditions (e.g., high temperatures or extreme pH), decomposition of the pyridazine ring could occur, though this is less common under standard hydrolysis conditions. Incomplete hydrolysis will result in the presence of unreacted starting material.

Q2: How can I confirm the successful synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate?

A2: The product can be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum in CDCl₃ should show a singlet for the aromatic proton around 7.70 ppm, a quartet for the methylene protons of the ethyl group around 4.55 ppm, and a triplet for the methyl protons of the ethyl group around 1.46 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product (C₇H₆Cl₂N₂O₂). The isotopic pattern for two chlorine atoms should be observable.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate with an appropriate solvent system (e.g., ethyl acetate/hexanes), and this spot should have a different Rf value than the starting material.

Q3: How do I distinguish between N-alkylated and O-alkylated isomers of pyridazinone derivatives?

A3: NMR spectroscopy is a powerful tool for this purpose.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group attached to an oxygen atom (O-alkylation) will be significantly downfield (typically > 60 ppm) compared to when it is attached to a nitrogen atom (N-alkylation, typically < 50 ppm).[2][3]

  • ¹H-¹⁵N HMBC: This 2D NMR technique can show correlations between the protons of the alkyl group and the nitrogen atom of the pyridazine ring, confirming N-alkylation. The chemical shift of the alkylated nitrogen also changes significantly upon N-alkylation.[4]

Byproduct Identification Workflow

G start Crude Reaction Mixture tlc TLC Analysis (Multiple Spots) start->tlc lcms LC-MS Analysis (Identify Molecular Weights) start->lcms separation Separation by Column Chromatography tlc->separation lcms->separation nmr NMR Analysis of Fractions (1H, 13C, HMBC, HSQC) separation->nmr identification Byproduct Structure Elucidation nmr->identification

References

Improving regioselectivity in N-alkylation of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyridazinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the regioselective N-alkylation of pyridazinones.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-alkylation of pyridazinones, presented in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2-alkylated regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in the N-alkylation of pyridazinones is a common challenge due to the presence of two nucleophilic nitrogen atoms. The outcome of the reaction is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions. Here are key parameters to adjust to favor the formation of a single regioisomer.

  • Steric Hindrance: The substitution pattern on the pyridazinone ring is a primary determinant of regioselectivity. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1] For example, a bulky substituent at the C6 position will generally direct alkylation to the N1 position.

  • Base and Solvent System: The choice of base and solvent is critical and can significantly influence the regioselectivity by affecting the nature of the pyridazinone anion and its counter-ion.

    • For N1-selectivity: A strong base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation. This combination can lead to the formation of a "tight ion pair" between the pyridazinone anion and the sodium cation, which can direct the alkylating agent to the N1 position.[2][3]

    • Alternative Conditions: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as N,N-dimethylformamide (DMF) or acetonitrile can also be effective, but may result in different regioselectivity.[4][5] A systematic screening of base and solvent combinations is often necessary to optimize for the desired isomer.[6]

  • Alkylating Agent: The structure and reactivity of the alkylating agent also play a role. Sterically demanding alkylating agents will tend to react at the less hindered nitrogen atom.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.

Q2: I am observing a significant amount of O-alkylation in my reaction. How can I suppress this side reaction?

A: Competing O-alkylation is a known side reaction in the alkylation of pyridazinones.[6] The formation of the O-alkylated product is influenced by the "hardness" or "softness" of the alkylating agent and the reaction conditions.

  • Hard vs. Soft Alkylating Agents: According to Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom of the pyridazinone anion is a "harder" nucleophilic center than the nitrogen atoms. "Hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) are more likely to react at the oxygen atom. Conversely, "softer" alkylating agents (e.g., alkyl iodides, benzyl bromide) will preferentially react at the "softer" nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can also influence N- vs. O-alkylation. Conditions that promote the dissociation of the pyridazinone salt (e.g., highly polar solvents) can increase the amount of O-alkylation. Using a non-polar solvent or conditions that favor a tight ion pair can enhance N-alkylation.

Q3: My reaction is not proceeding to completion, and I have a low yield of the desired N-alkylated product. What are the potential causes?

A: Low conversion and poor yields can be attributed to several factors, including incomplete deprotonation of the pyridazinone, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The pyridazinone must be fully deprotonated to form the nucleophilic anion. If using a weak base, consider switching to a stronger base like NaH to ensure complete deprotonation.[2][3] Ensure the reaction is carried out under anhydrous conditions, as water will quench the base.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide may improve the reaction rate.

  • Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate and overall yield. However, be mindful that higher temperatures may also lead to increased side products. Monitoring the reaction by TLC or LC-MS is recommended to find the optimal temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation) in pyridazinone N-alkylation?

A: The regiochemical outcome of pyridazinone N-alkylation is primarily controlled by the interplay of three main factors:

  • Steric Effects: The steric bulk of substituents on the pyridazinone ring and the alkylating agent itself is a major directing factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridazinone ring can alter the electron density and, consequently, the nucleophilicity of the two nitrogen atoms, thereby influencing the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regioselectivity. These conditions determine whether the reaction is under kinetic or thermodynamic control and affect the state of the pyridazinone anion in solution (e.g., tight ion pair vs. solvent-separated ion pair).[2][3][6]

Q2: How can I selectively synthesize the N1-alkylated pyridazinone isomer?

A: To favor N1-alkylation, you can employ the following strategies:

  • Substrate Design: Utilize a pyridazinone with a bulky substituent at the C6 position. This will sterically hinder the N2 position and direct the alkylating agent to the N1 position.

  • Reaction Conditions: A common starting point is the use of a strong base like sodium hydride (NaH) in an ethereal solvent such as THF.[2][3] This combination is known to favor N1-alkylation in analogous heterocyclic systems.

Q3: How can I selectively synthesize the N2-alkylated pyridazinone isomer?

A: Selective synthesis of the N2-alkylated isomer can be more challenging and is highly substrate-dependent.

  • Substrate Design: A bulky substituent at the C3 position may favor N2-alkylation by sterically blocking the N1 position.

  • Reaction Conditions: Exploring different base and solvent combinations is key. For instance, in some heterocyclic systems, using a weaker base like K₂CO₃ in a polar aprotic solvent like DMF can alter the selectivity.[4][5] In some cases, specific catalysts or directing groups may be necessary to achieve high N2 selectivity.

Data Presentation

Table 1: General Influence of Reaction Parameters on Regioselectivity in N-Alkylation of Pyridazinone Analogs

ParameterConditionLikely Favored IsomerRationale
Steric Hindrance Bulky substituent at C6N1Steric hindrance at N2
Bulky substituent at C3N2Steric hindrance at N1
Bulky alkylating agentLess hindered NitrogenSteric approach control
Base/Solvent System NaH / THFN1 (often)Formation of a tight ion pair directing alkylation
K₂CO₃ / DMFSubstrate dependentMay favor the thermodynamically more stable product
Alkylating Agent "Soft" electrophile (e.g., R-I)N-alkylationFavors reaction at the softer nitrogen center over oxygen
"Hard" electrophile (e.g., R₂SO₄)O-alkylation (potential for)Favors reaction at the harder oxygen center

Note: The regiochemical outcomes are generalizations based on principles observed in pyridazinones and related N-heterocyclic systems. The optimal conditions for a specific substrate should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of a 6-Substituted Pyridazinone

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 6-substituted pyridazinone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-substituted pyridazinone (1.0 eq).

  • Add anhydrous THF via syringe to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.2 eq) portion-wise. Caution: NaH is highly reactive with water and flammable. Handle with appropriate care.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyridazinone.

Visualizations

influencing_factors cluster_substrate Pyridazinone Substrate cluster_reagents Reagents cluster_conditions Conditions Steric_Effects Steric Effects (Substituent Bulk) Outcome Regioselectivity (N1 vs. N2 vs. O-Alkylation) Steric_Effects->Outcome Electronic_Effects Electronic Effects (Substituent Nature) Electronic_Effects->Outcome Base Base (e.g., NaH, K2CO3) Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Alkylating_Agent Alkylating Agent (Structure & Reactivity) Alkylating_Agent->Outcome Temperature Temperature Temperature->Outcome

Caption: Key factors influencing the regioselectivity of pyridazinone N-alkylation.

experimental_workflow Start Start Dissolve Dissolve Pyridazinone in Anhydrous Solvent Start->Dissolve Deprotonate Deprotonate with Base (e.g., NaH at 0°C) Dissolve->Deprotonate Add_Electrophile Add Alkylating Agent dropwise at 0°C Deprotonate->Add_Electrophile React React at RT or Heat (Monitor by TLC/LC-MS) Add_Electrophile->React Quench Quench Reaction (e.g., aq. NH4Cl) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify (Column Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for N-alkylation of pyridazinones.

troubleshooting_tree Start Problem Encountered Mixture Mixture of N1/N2 Isomers? Start->Mixture Regioselectivity Issue Side_Product O-Alkylation Observed? Start->Side_Product Side Reaction Low_Yield Low Yield / No Reaction? Start->Low_Yield Conversion Issue Sol_Sterics Adjust Sterics: - Bulky group on ring? - Change alkylating agent Mixture->Sol_Sterics Yes Sol_Base_Solvent Change Base/Solvent: - Try NaH/THF for N1 - Screen other conditions Mixture->Sol_Base_Solvent Yes Sol_Alkylating_Agent Use 'Softer' Alkylating Agent (e.g., R-I instead of R2SO4) Side_Product->Sol_Alkylating_Agent Yes Sol_Base Use Stronger Base (e.g., NaH) Ensure anhydrous conditions Low_Yield->Sol_Base Yes Sol_Temp Increase Reaction Temperature Increase reaction time Low_Yield->Sol_Temp Yes Sol_Reactivity Use More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) Low_Yield->Sol_Reactivity Yes

Caption: Troubleshooting decision tree for pyridazinone N-alkylation.

References

Technical Support Center: Managing Hydrazine Reactivity in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the reactivity of hydrazine in your experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your synthetic strategies.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of pyridazines using hydrazine and its derivatives.

Question 1: I am experiencing a low yield of my desired pyridazine product. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

  • Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds (or their equivalents like γ-ketoacids) and the hydrazine reagent. Impurities can lead to undesirable side reactions that consume starting materials and lower the yield of the desired product. It is recommended to use freshly purified reagents.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants and products.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific substrates.

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the cyclization step.[1]

    • pH: The acidity or basicity of the reaction medium can affect the reactivity of both the hydrazine and the dicarbonyl compound. For the synthesis of pyridazinones from γ-ketoacids, the cyclization of the intermediate hydrazone is often facilitated in an acidic medium to promote dehydration.[2]

  • Incomplete Cyclization/Dehydration: The final step of the synthesis is the formation of the aromatic pyridazine ring, which involves a cyclization and subsequent dehydration (or oxidation). If this step is inefficient, it can lead to a buildup of intermediates and a low yield of the final product. The removal of water formed during the cyclization can help drive the reaction to completion.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. These side reactions can consume starting materials and complicate the purification process. (See Question 2 for more details on common side reactions).

Question 2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the most common side reactions when using hydrazine in pyridazine synthesis?

Answer:

The high reactivity of hydrazine can lead to several side reactions, resulting in a mixture of products. Understanding these potential side reactions is key to mitigating their formation.

  • Formation of Hydrazones and Azines: Hydrazine can react with one or both carbonyl groups of the 1,4-dicarbonyl compound to form monohydrazones, dihydrazones, or azines. While hydrazone formation is a necessary intermediate step, the formation of stable azines can be a competing, non-productive pathway.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups may have different reactivities towards hydrazine. This can lead to the formation of two different regioisomeric pyridazine products.[3] The control of regioselectivity can sometimes be achieved by modifying reaction conditions or through the use of specific catalysts.

  • Reaction with Ester Groups: In substrates containing ester functionalities, such as γ-ketoesters, hydrazine can react with the ester group to form hydrazides, which may or may not be a desired outcome depending on the synthetic route.[4]

Question 3: Should I use anhydrous hydrazine or hydrazine hydrate in my reaction?

Answer:

For most laboratory-scale pyridazine syntheses, hydrazine hydrate is the preferred reagent. Here's a comparison:

  • Safety: Anhydrous hydrazine is highly toxic, flammable, and potentially explosive, especially in the presence of metals.[5][6] Hydrazine hydrate is an aqueous solution of hydrazine and is considered less hazardous and easier to handle, although it is still toxic and corrosive and must be handled with appropriate safety precautions.[4]

  • Reactivity: Hydrazine hydrate is a sufficiently strong nucleophile for the vast majority of pyridazine syntheses. The presence of water does not typically hinder the reaction and can even be beneficial in some cases.

  • Availability and Cost: Hydrazine hydrate is more commonly available and generally less expensive than anhydrous hydrazine.

Data Presentation: Optimizing Reaction Yields

The following tables summarize reported yields for pyridazine and pyridazinone syntheses under various reaction conditions. This data can serve as a guide for optimizing your own experiments.

Table 1: Synthesis of Phenyl-Substituted Pyridazines from Fulvenes and Hydrazine Hydrate

Starting MaterialSolventTemperatureReaction TimeProductYield (%)Reference
Phenyl-fulveneMethanolRoom Temp.24 hPhenyl-substituted 5,6-fused ring pyridazine71.2[7]
Thienyl-fulveneMethanolRoom Temp.24 hThienyl-substituted 5,6-fused ring pyridazine43[7]
Tolyl-fulveneMethanolRoom Temp.24 hTolyl-substituted 5,6-fused ring pyridazine51[7]

Table 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids and Hydrazine Hydrate

Starting MaterialSolventConditionProductYield (%)Reference
β-Benzoylpropionic acidEthanolReflux6-Phenyl-4,5-dihydropyridazin-3(2H)-one85[1]
β-(4-methoxybenzoyl)propionic acidEthanolReflux6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneHigh[8]
β-(4-chlorobenzoyl)propionic acidEthanolReflux6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-oneHigh[8]

Experimental Protocols

Below are detailed methodologies for key pyridazine synthesis experiments. Always handle hydrazine and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine [7]

  • Materials:

    • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

    • Hydrazine hydrate

    • Methanol

    • Dichloromethane

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask, combine phenyl-fulvene (1 eq.) with methanol.

    • Add an excess of hydrazine hydrate (e.g., 1 mL for ~0.9 mmol of fulvene) to the flask.

    • Stir the solution at room temperature for 24 hours.

    • After 24 hours, add water to the reaction mixture to precipitate the product.

    • Extract the product from the aqueous mixture using dichloromethane (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent in vacuo to obtain the crude product.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Mechanism for Pyridazine Synthesis

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hydrazone Hydrazone 1,4-Dicarbonyl->Hydrazone Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone Dihydropyridazine Dihydropyridazine Hydrazone->Dihydropyridazine Intramolecular Cyclization Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation / Dehydration

Caption: General reaction pathway for the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyridazine Synthesis

troubleshooting_workflow start Low Yield Issue check_purity Check Purity of Starting Materials start->check_purity purify Purify Reagents check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature (monitor by TLC) check_conditions->optimize_temp Suboptimal Temp change_solvent Change Solvent (e.g., EtOH, AcOH) check_conditions->change_solvent Inefficient Solvent check_side_reactions Analyze for Side Products (TLC/LC-MS) check_conditions->check_side_reactions Optimized optimize_temp->check_side_reactions change_solvent->check_side_reactions adjust_stoichiometry Adjust Stoichiometry of Hydrazine check_side_reactions->adjust_stoichiometry Side Products Detected remove_water Facilitate Water Removal check_side_reactions->remove_water Incomplete Cyclization success Yield Improved check_side_reactions->success No Major Issues adjust_stoichiometry->success remove_water->success

Caption: A decision-making workflow for troubleshooting low yields in pyridazine synthesis.

References

Preventing decomposition of pyridazinone products during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of pyridazinone products during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pyridazinone decomposition during workup?

A1: Pyridazinone scaffolds can be susceptible to several degradation pathways during workup, primarily:

  • Hydrolysis: The lactam (amide) bond within the pyridazinone ring can be cleaved under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The electron-rich heterocyclic system can be prone to oxidation, especially if certain substituents are present. This can be exacerbated by exposure to air, heat, or residual oxidizing agents from the reaction. Many pyridazinone derivatives are noted for their antioxidant properties, which implies they are themselves susceptible to oxidation.[1][2][3]

  • Thermal Decomposition: Although pyridazinones are generally stable, prolonged exposure to high temperatures, such as during solvent evaporation, can lead to degradation.[4][5] It is safer to remove solvents by rotary evaporation at moderate temperatures.[6]

Q2: How does pH control impact the stability of my pyridazinone product?

A2: pH control is critical. Pyridazine is a weak base and can form salts with mineral acids.[7] Extreme pH levels can catalyze the hydrolysis of the amide bond in the pyridazinone ring. It is generally recommended to maintain a pH as close to neutral as possible during aqueous washes and extractions. If pH adjustment is necessary, use dilute acids or bases and perform the operation at low temperatures.

Q3: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How can I remove it without heating and potentially decomposing my product?

A3: Removing high-boiling solvents like DMF or DMSO can be challenging. A common method is to dilute the reaction mixture significantly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and then wash the organic layer multiple times with water or brine. For every 5 mL of DMF or DMSO, a common rule of thumb is to wash with at least 5 x 10 mL of water to partition the polar solvent into the aqueous layer.[6] Using a saturated LiCl aqueous solution can also improve the removal of DMF.

Q4: Are there any additives I can use to protect my product during workup?

A4: Yes. If oxidation is a suspected issue, adding a small amount of an antioxidant to your extraction solvent can be beneficial. Common antioxidants used in organic synthesis include Butylated Hydroxytoluene (BHT) or a-tocopherol.[2] Additionally, working under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can minimize exposure to oxygen.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of pyridazinone products.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield after workup. 1. Decomposition: Product is sensitive to the workup conditions (pH, temperature, air).2. Poor Solubility: Product is partially or fully soluble in the aqueous layer.[8][9]1. Modify Workup: Perform washes with chilled, degassed, pH-neutral brine. Avoid strong acids/bases. Remove solvent at reduced pressure with minimal heating.2. Salting Out: Wash the organic layer with saturated brine (NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[10] Re-extract the aqueous layers with fresh organic solvent.
A new, more polar spot appears on TLC/LCMS after aqueous wash. Hydrolysis: The pyridazinone ring or other sensitive functional groups (e.g., esters, protecting groups) may be hydrolyzing.[11][12]1. Neutral Wash: Use only deionized water or a neutral brine solution for washing.2. Buffered Wash: If pH control is needed, use a buffered aqueous solution (e.g., phosphate buffer, pH 7).3. Temperature Control: Perform the entire extraction process in an ice bath.
The organic layer develops a dark color (e.g., brown, yellow) during or after washing. Oxidation: The product is reacting with atmospheric oxygen or residual oxidants.1. Inert Atmosphere: Conduct the workup under a nitrogen or argon atmosphere.2. Degas Solvents: Sparge all workup solvents (water, brine, organic solvent) with N₂ or Ar for 15-20 minutes before use.3. Add Antioxidant: Add a catalytic amount of BHT (~0.01 mol%) to the extraction solvent.
Formation of an emulsion during extraction. 1. High Polarity Solvents: Residual polar aprotic solvents (DMF, DMSO) can cause emulsions.2. Acid/Base Reactions: Vigorous gas evolution from neutralizing an acid or base can create a stable emulsion.[10]1. Solvent Removal: If possible, remove the reaction solvent via rotary evaporation before workup.[6]2. Add Brine: Add saturated NaCl solution to the separatory funnel to help break the emulsion.3. Filter: Pass the emulsified layer through a pad of Celite or glass wool.

Experimental Protocols

Protocol 1: General Workup for Sensitive Pyridazinone Derivatives

This protocol is designed to minimize decomposition due to hydrolysis and oxidation.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add a pre-chilled (0 °C), saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride for organometallic reagents, or sodium bicarbonate for acidic reactions). Monitor the pH to ensure it remains near neutral (pH 6-8).

  • Dilution & Transfer: Dilute the quenched reaction mixture with a pre-chilled, degassed extraction solvent (e.g., ethyl acetate or dichloromethane). If the reaction was run in a water-miscible solvent, use a large volume of extraction solvent. Transfer the mixture to a separatory funnel.

  • Extraction & Washing:

    • Wash the organic layer 2-3 times with chilled, degassed brine.

    • If significant amounts of DMF or DMSO are present, wash repeatedly with chilled deionized water before the final brine wash.[6]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 40 °C. For highly sensitive compounds, consider removing the last traces of solvent under high vacuum without heating.

Visualizations

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Decomposition start Problem Observed (e.g., Low Yield, Impurity) check_tlc New Spot on TLC/LCMS? start->check_tlc check_color Color Change in Organic Layer? check_tlc->check_color No hydrolysis Potential Hydrolysis check_tlc->hydrolysis Yes oxidation Potential Oxidation check_color->oxidation Yes solubility Potential Solubility Issue check_color->solubility No solution_ph Solution: - Use chilled, neutral washes (brine) - Avoid strong acid/base hydrolysis->solution_ph solution_ox Solution: - Work under inert gas (N2/Ar) - Use degassed solvents - Add BHT antioxidant oxidation->solution_ox solution_sol Solution: - 'Salt out' with brine - Re-extract aqueous layers solubility->solution_sol

Caption: A decision tree for troubleshooting common issues during pyridazinone workup.

Standard Workup Workflow for Sensitive Compounds

G start Reaction Complete cool Cool to 0 C start->cool quench Quench with Chilled Buffer/Brine cool->quench extract Extract with Chilled, Degassed Solvent quench->extract wash Wash with Chilled Brine (2-3 times) extract->wash dry Dry Organic Layer (Na2SO4) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate Under Reduced Pressure (T < 40 C) filter->concentrate end Crude Product concentrate->end

Caption: A recommended workflow for the workup of sensitive pyridazinone compounds.

Conceptual Hydrolytic Decomposition Pathway

G cluster_0 Acid-Catalyzed Hydrolysis pyridazinone Pyridazinone (Lactam) protonated Protonated Carbonyl pyridazinone->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O opened Ring-Opened Product (Hydrazide-Carboxylic Acid) intermediate->opened -H+ H2O H2O H_plus H+ neg_H_plus -H+

Caption: A conceptual diagram of acid-catalyzed hydrolysis of the pyridazinone ring.

References

Technical Support Center: Solvent Effects on the Cyclization of Pyridazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] However, the synthesis of pyridazine derivatives, particularly through cyclization reactions, can be fraught with challenges such as low yields, side product formation, and unpredictable regioselectivity.[2] A critical, yet often underestimated, factor governing the success of these reactions is the choice of solvent.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the solvent effects on pyridazine ring cyclization. By understanding the underlying principles of solvent-solute interactions, chemists can navigate the complexities of these reactions and optimize their synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during pyridazine cyclization reactions, presented in a practical question-and-answer format.

Issue 1: Low Yield of the Desired Pyridazine Product

Q1: My pyridazine cyclization reaction is resulting in a consistently low yield. What solvent-related factors should I investigate?

A1: Low yields are a common hurdle in pyridazine synthesis, and the solvent plays a pivotal role.[2] Here is a systematic approach to troubleshooting:

  • Solvent Polarity and Reaction Mechanism: The mechanism of your specific cyclization (e.g., condensation, Diels-Alder, etc.) will dictate the optimal solvent polarity.

    • For reactions involving polar intermediates or transition states, such as those in many condensation reactions to form pyridazinones, polar solvents are generally preferred.[2][3] They can stabilize charged intermediates, lowering the activation energy of the reaction.

    • Conversely, for reactions that proceed through less polar transition states, such as some inverse-electron-demand Diels-Alder reactions, a non-polar solvent might be more suitable to avoid excessive stabilization of the starting materials over the transition state.[4]

  • Protic vs. Aprotic Solvents: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is a critical consideration.[5][6]

    • Protic Solvents (e.g., ethanol, acetic acid, water): These are commonly used and can facilitate reactions by protonating carbonyl groups, making them more electrophilic, or by stabilizing leaving groups through hydrogen bonding.[2][5] Acetic acid, for instance, can serve as both a solvent and a catalyst.[7]

    • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents are incapable of donating hydrogen bonds.[8] Polar aprotic solvents are particularly useful when a strong, unencumbered nucleophile is required, as they do not "cage" the nucleophile through hydrogen bonding, which would reduce its reactivity.[5]

  • Water Removal: Many cyclization reactions, especially condensations, generate water as a byproduct.[2] In reversible reactions, the presence of water can drive the equilibrium back towards the starting materials. Employing a Dean-Stark apparatus or adding molecular sieves to remove water can significantly improve the yield.[2] A switch to a non-hygroscopic solvent can also be beneficial.

Table 1: Solvent Properties and Their Impact on Cyclization Reactions

Solvent ClassExamplesDielectric Constant (Polarity)Key CharacteristicsFavors
Polar Protic Water, Ethanol, Acetic AcidHighHydrogen bond donors, stabilize ions.[6][8]Reactions with ionic intermediates (e.g., SN1-like steps), can act as catalysts.[2][5]
Polar Aprotic DMSO, DMF, AcetonitrileHighNo hydrogen bond donation, solvate cations well.[5][6]Reactions requiring strong, "naked" nucleophiles (e.g., SN2-like steps).[5]
Non-Polar Toluene, Hexane, DichloromethaneLowDo not significantly solvate ions.Reactions with non-polar transition states, facilitates water removal (azeotropic distillation with toluene).
Issue 2: Formation of Side Products and Isomers

Q2: My reaction is producing a mixture of regioisomers or other unexpected side products. How can the solvent influence this?

A2: Solvent choice can profoundly impact the regioselectivity and chemoselectivity of a reaction.

  • Directing Alkylation: In the case of pyridazinones, which possess multiple nucleophilic nitrogen atoms, the choice of solvent can influence the site of alkylation (N- vs. O-alkylation or regioselectivity between the two ring nitrogens). Using a non-polar solvent might favor alkylation at a specific, less sterically hindered nitrogen atom.[2]

  • Tautomeric Equilibria: The tautomeric form of the starting materials or intermediates can be influenced by the solvent. Polar solvents like DMSO and methanol can stabilize one tautomer over another through hydrogen bonding, which in turn can direct the reaction down a specific pathway.[3]

  • Controlling Reaction Pathways: In some synthetic routes, the solvent can determine the final product. For example, in certain Cu(II)-catalyzed cyclizations, using acetonitrile (MeCN) as the solvent can yield 1,6-dihydropyridazines, while employing acetic acid (AcOH) can lead directly to the fully aromatized pyridazine product.[7]

  • Minimizing Side Reactions: Unwanted side reactions, such as N-N bond cleavage, can occur under harsh conditions.[2] By choosing a solvent that allows the reaction to proceed at a lower temperature, these degradation pathways can often be minimized.

Below is a workflow to guide solvent selection for optimizing regioselectivity.

G start Mixture of Regioisomers Observed check_mechanism Analyze Reaction Mechanism (e.g., Kinetic vs. Thermodynamic Control) start->check_mechanism polar_protic Test Polar Protic Solvent (e.g., Ethanol, Acetic Acid) check_mechanism->polar_protic Thermodynamic Control? polar_aprotic Test Polar Aprotic Solvent (e.g., DMSO, DMF) check_mechanism->polar_aprotic Kinetic Control? nonpolar Test Non-Polar Solvent (e.g., Toluene, Dichloromethane) check_mechanism->nonpolar Steric Control? evaluate Analyze Product Ratio (e.g., by NMR, LC-MS) polar_protic->evaluate polar_aprotic->evaluate nonpolar->evaluate optimize Optimize Temperature and Concentration for Best Solvent evaluate->optimize end Optimized Regioselective Synthesis optimize->end

Caption: Troubleshooting workflow for solvent selection to control regioselectivity.

Issue 3: Reaction Stalls or Fails to Reach Completion

Q3: My cyclization reaction starts but then stalls, or the conversion is very slow. Could the solvent be the culprit?

A3: Yes, solvent effects can significantly impact reaction kinetics.

  • Solubility of Reagents: A primary function of the solvent is to dissolve the reactants. If one of your starting materials has poor solubility in the chosen solvent, the reaction will be slow or incomplete. Ensure all reagents are fully dissolved at the reaction temperature. Sometimes a co-solvent system can address solubility issues.

  • Activation of Reagents: As mentioned, protic solvents can activate electrophiles. If your reaction involves a sluggish electrophile, switching from an aprotic to a protic solvent may provide the necessary activation. Conversely, if your nucleophile is being deactivated by a protic solvent, a switch to a polar aprotic solvent is warranted.[5]

  • Temperature and Boiling Point: The reaction may require a higher temperature than the boiling point of your current solvent allows. Switching to a higher-boiling solvent (e.g., from THF to toluene or DMF) can enable you to increase the reaction temperature and accelerate a slow reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Pyridazine Synthesis

This protocol outlines a systematic approach to screen solvents for a generic pyridazine cyclization reaction.

  • Preparation: Set up multiple small-scale reactions in parallel (e.g., in microwave vials or a parallel synthesizer). Ensure all glassware is dry.

  • Reagent Addition: To each vial, add the starting materials and any necessary catalysts or reagents, keeping the molar ratios constant across all reactions.

  • Solvent Addition: Add a different solvent to each vial. A good starting panel would include a polar protic (ethanol), a polar aprotic (DMF), and a non-polar (toluene) solvent.

  • Reaction Conditions: Run all reactions at the same temperature for a set period. If the boiling points differ significantly, you may run them at a percentage of the solvent's boiling point (e.g., 80°C for ethanol, and adjust others for a comparable thermal energy input if possible, or simply use a standard temperature like 100°C if all solvents are suitable).

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: After the set time, quench the reactions and analyze the crude reaction mixtures to determine conversion and the ratio of desired product to side products.

  • Optimization: Based on the results, select the most promising solvent and perform further optimization of temperature, concentration, and reaction time.

G cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization A Parallel Vials B Add Starting Materials & Catalysts A->B C Add Test Solvents (Protic, Aprotic, Non-Polar) B->C D Run Reactions (Constant Temp & Time) C->D E Monitor Progress (TLC, LC-MS) D->E F Analyze Crude Mixtures (Conversion, Selectivity) E->F G Select Best Solvent F->G H Optimize Conditions G->H

References

Technical Support Center: Chlorination of Dihydroxypyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents for the chlorination of dihydroxypyridazines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this critical synthetic transformation.

Troubleshooting Guide

Encountering issues during the chlorination of dihydroxypyridazines is common. This guide outlines potential problems, their probable causes, and recommended solutions for a smoother experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or No Reaction - Insufficiently reactive chlorinating agent: The chosen reagent may not be potent enough for the specific dihydroxypyridazine substrate. - Low reaction temperature: The activation energy for the reaction may not be reached. - Presence of moisture: Chlorinating agents like POCl₃, PCl₅, and SOCl₂ are highly sensitive to moisture, leading to their decomposition. - Poor solubility of starting material: The dihydroxypyridazine may not be sufficiently soluble in the reaction solvent.- Switch to a more reactive chlorinating agent: Consider using phosphorus pentachloride (PCl₅) or a mixture of phosphorus oxychloride (POCl₃) and PCl₅. The Vilsmeier-Haack reagent (e.g., SOCl₂/DMF) can also be more effective for certain substrates. - Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. Refluxing is often necessary. - Ensure anhydrous conditions: Use freshly distilled solvents and reagents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a co-solvent: For POCl₃ reactions, using a high-boiling inert solvent like toluene or acetonitrile can improve solubility. For Vilsmeier conditions, DMF acts as both reagent and solvent.
Low Yield of Dichlorinated Product - Formation of byproducts: Monochlorinated intermediates or polymeric materials can be formed. - Product degradation: The dichlorinated product may be unstable under the reaction or work-up conditions. - Difficult purification: Co-elution of the product with byproducts or remaining starting material.- Optimize stoichiometry: Adjust the molar ratio of the chlorinating agent to the substrate. An excess of the chlorinating agent is often required. - Control reaction time and temperature: Prolonged reaction times or excessively high temperatures can lead to degradation. Monitor the reaction closely and quench it once the starting material is consumed. - Careful work-up: Quench the reaction mixture by pouring it slowly onto crushed ice to minimize decomposition. Neutralize acidic byproducts carefully with a base like sodium bicarbonate or ammonia.[1] - Purification strategy: Employ column chromatography with a suitable solvent system.[2] Recrystallization from an appropriate solvent (e.g., ethanol, n-hexane) can also be effective.[1] The use of sodium metabisulfite during work-up can help remove colored impurities.[3]
Reappearance of Starting Material During Work-up - Hydrolysis of an intermediate: A reactive intermediate may be reverting to the starting dihydroxypyridazine upon contact with water during the aqueous work-up.- Anhydrous work-up: If possible, perform an initial work-up under anhydrous conditions. This could involve filtering the reaction mixture and washing the solid with a non-polar, anhydrous solvent. - Rapid extraction: After quenching on ice, immediately extract the product into an organic solvent to minimize its contact time with the aqueous phase.
Formation of Tar or Polymeric Material - Excessively high reaction temperature: Can lead to uncontrolled polymerization or decomposition. - Presence of impurities in the starting material: Can catalyze side reactions.- Precise temperature control: Use an oil bath or a heating mantle with a temperature controller. - Purify the starting material: Ensure the dihydroxypyridazine is of high purity before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative reagents to phosphorus oxychloride (POCl₃) for the chlorination of dihydroxypyridazines?

A1: Besides the standard POCl₃, several alternative reagents can be employed, each with its own advantages:

  • Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃ or on its own, PCl₅ is a more powerful chlorinating agent.[1]

  • N-Chlorosuccinimide (NCS): A milder and more environmentally friendly alternative. It is particularly useful when substrate sensitivity is a concern.[1]

  • Vilsmeier-Haack Reagent (e.g., SOCl₂/DMF or POCl₃/DMF): This reagent, formed in situ, can be highly effective for the chlorination of heteroaromatic hydroxyl compounds and offers an alternative reaction mechanism.

  • Oxalyl Chloride with a Catalytic Amount of DMF: This combination is another way to generate a Vilsmeier-type reagent and can be effective for chlorinations.

Q2: How do I choose the best chlorinating agent for my specific dihydroxypyridazine derivative?

A2: The choice of reagent depends on the reactivity of your substrate and the desired reaction conditions. The following decision-making workflow can be a helpful guide:

G start Start with Dihydroxypyridazine reagent_choice Initial Choice: POCl₃ start->reagent_choice reaction_check Reaction Successful? reagent_choice->reaction_check success Isolate Product reaction_check->success Yes failure Troubleshoot reaction_check->failure No alt_reagent Consider Alternative Reagents failure->alt_reagent ncs NCS (Milder, Greener) alt_reagent->ncs vilsmeier Vilsmeier Reagent (e.g., SOCl₂/DMF) (Alternative Mechanism) alt_reagent->vilsmeier pcl5 PCl₅ or POCl₃/PCl₅ (More Reactive) alt_reagent->pcl5

Figure 1. Decision workflow for selecting a chlorinating agent.

Q3: What are the typical byproducts in these chlorination reactions?

A3: Common byproducts include monochlorinated pyridazines, where only one of the hydroxyl groups has been replaced. Incomplete reaction can also leave unreacted starting material. With harsher reagents or prolonged reaction times, decomposition products and polymeric tars can also form.

Q4: How can I effectively purify the resulting dichloropyridazine?

A4: Purification strategies depend on the properties of the product and impurities:

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the dichlorinated product from byproducts and unreacted starting material.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or n-hexane can yield highly pure material.[1]

  • Aqueous Work-up with Additives: Washing the crude product with a solution of sodium metabisulfite can help to remove colored impurities.[3]

Comparative Data of Chlorinating Agents

The following table summarizes quantitative data for different chlorinating agents used in the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine.

Reagent(s)Substrate:Reagent (molar ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃1:1.5Chloroform50472.35[2]
POCl₃1:1.5DMF50468.41[2]
POCl₃1:5.6Neat80Overnight85[4]
PCl₅1:5.6Neat125482[1]
N-Chlorosuccinimide (NCS) / HCl1:2.5 (NCS)Ethanol45-55289.8[1]

Experimental Protocols

Here are detailed methodologies for key chlorination reactions.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method for the conversion of dihydroxypyridazines to their corresponding dichloro derivatives.

G start Start step1 Combine 3,6-dihydroxypyridazine and POCl₃ under N₂. start->step1 step2 Heat the mixture to 80°C and stir overnight. step1->step2 step3 Monitor reaction by TLC/LC-MS. step2->step3 step4 Cool to room temperature and concentrate under vacuum. step3->step4 step5 Slowly quench the residue onto crushed ice. step4->step5 step6 Neutralize with saturated NaHCO₃ solution to pH ~8. step5->step6 step7 Extract with an organic solvent (e.g., EtOAc). step6->step7 step8 Wash organic layer with brine, dry over Na₂SO₄, and concentrate. step7->step8 step9 Purify by column chromatography or recrystallization. step8->step9 end End step9->end

Figure 2. Experimental workflow for chlorination with POCl₃.

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0-10.0 eq) at room temperature.

  • Heat the reaction mixture to 80°C and stir overnight.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Very carefully and slowly, pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of approximately 8 by the slow addition of a saturated sodium bicarbonate solution.[4]

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 3,6-dichloropyridazine.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This method provides a milder and more environmentally conscious approach to chlorination.[1]

Materials:

  • 3,6-Dihydroxypyridazine

  • N-Chlorosuccinimide (NCS)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Reaction flask with stirring

Procedure:

  • In a reaction flask, add ethanol, 3,6-dihydroxypyridazine (1.0 eq), and a catalytic amount of hydrochloric acid.

  • Begin stirring and heat the mixture to 40°C.

  • Add N-chlorosuccinimide (2.1 eq) portion-wise, maintaining the temperature between 40-45°C. The reaction is exothermic, so control the addition rate to keep the temperature below 60°C.

  • After the addition is complete, maintain the reaction temperature at 45-55°C for 2 hours.

  • Cool the reaction mixture to 5-10°C to induce crystallization.

  • Collect the solid product by suction filtration and wash the filter cake with a small amount of cold absolute ethanol.

  • Dry the product under vacuum to yield the 3,6-dichloropyridazine.[1]

References

Technical Support Center: HPLC Analysis of Basic Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of basic pyridazine compounds.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC of basic compounds like pyridazines, often leading to poor resolution and inaccurate quantification. This guide details potential causes and effective solutions.

Problem: Significant peak tailing observed for pyridazine compounds.

Step 1: Identify the Cause

The primary cause of peak tailing for basic analytes is strong interaction between the protonated basic functional groups of the pyridazine and acidic silanol groups on the surface of traditional silica-based HPLC columns. Secondary interactions with metal impurities on the silica surface can also contribute.

Step 2: Implement Solutions

Several strategies can be employed to mitigate these interactions and improve peak shape. The following decision tree outlines a systematic approach to troubleshooting.

G start Peak Tailing Observed check_ph Is Mobile Phase pH > pKa of Pyridazine? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No add_modifier Add Mobile Phase Modifier check_ph->add_modifier Yes adjust_ph->add_modifier use_tea Use Triethylamine (TEA) or similar amine add_modifier->use_tea Yes use_buffer Increase Buffer Concentration (e.g., 25-50 mM) add_modifier->use_buffer No, try buffer column_choice Is a traditional silica column being used? use_tea->column_choice use_buffer->column_choice bidentate_column Switch to a Bidentate or End-capped Column column_choice->bidentate_column Yes instrument_check Check for Extra-Column Dead Volume column_choice->instrument_check No hybrid_column Consider a Hybrid Silica/Polymer Column bidentate_column->hybrid_column bidentate_column->instrument_check hybrid_column->instrument_check optimize_tubing Optimize Tubing and Connections instrument_check->optimize_tubing Yes end Peak Shape Improved instrument_check->end No optimize_tubing->end

Figure 1. Troubleshooting workflow for peak tailing in HPLC.

Experimental Protocols & Data

Experiment 1: Effect of Mobile Phase pH

Objective: To evaluate the impact of mobile phase pH on the peak shape of a model pyridazine compound.

Methodology:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Bicarbonate in Water (pH ~7.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Analyte: 10 µg/mL solution of a representative pyridazine compound.

Results:

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)
2.71.11.05
7.82.52.3
Experiment 2: Effect of Mobile Phase Additives

Objective: To assess the effectiveness of a competing base additive in the mobile phase.

Methodology:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0) with and without 0.1% Triethylamine (TEA)

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60:40 (A:B)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Analyte: 10 µg/mL solution of a representative pyridazine compound.

Results:

Mobile Phase AdditiveTailing Factor (Tf)Asymmetry Factor (As)
None1.81.7
0.1% Triethylamine1.21.1

Frequently Asked Questions (FAQs)

Q1: Why are basic pyridazine compounds prone to peak tailing in reversed-phase HPLC?

A1: Pyridazine compounds contain basic nitrogen atoms that can become protonated at acidic to neutral pH. These positively charged analytes can then interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) present on the surface of conventional silica-based columns. This secondary ionic interaction, in addition to the primary reversed-phase interaction, leads to a mixed-mode retention mechanism that causes peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol Acidic Silanol Groups (Si-OH) deprotonated_silanol Deprotonated Silanol (Si-O⁻) pyridazine Protonated Pyridazine (R-H⁺) pyridazine->deprotonated_silanol Strong Ionic Interaction (Causes Tailing) competing_base Competing Base (e.g., TEA-H⁺) competing_base->deprotonated_silanol Masks Silanol Sites

Figure 2. Interaction between protonated pyridazine and silanol groups.

Q2: What is the ideal mobile phase pH for analyzing basic pyridazine compounds?

A2: The ideal mobile phase pH is typically 2.5 to 3.5. At this low pH, the majority of surface silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte. This results in a more homogenous interaction based on hydrophobicity, leading to symmetrical peaks.

Q3: When should I use a mobile phase additive like triethylamine (TEA)?

A3: A competing base like TEA should be considered when adjusting the mobile phase pH alone is insufficient to achieve the desired peak shape, or when operating at a mid-range pH is necessary for retention or stability reasons. TEA will compete with the protonated pyridazine for interaction with any available deprotonated silanol groups, effectively masking them and improving peak symmetry.

Q4: Can the choice of HPLC column affect peak tailing for pyridazines?

A4: Absolutely. Modern columns designed for the analysis of basic compounds are highly recommended. These include:

  • End-capped columns: These have been treated to convert most of the surface silanol groups to less reactive species.

  • Bidentate silane or sterically protected columns: These offer enhanced shielding of the silica surface.

  • Hybrid silica/polymer columns: These have a reduced number of silanol groups and are more resistant to dissolution at high pH, offering a wider operating pH range.

Q5: How can my HPLC system contribute to peak tailing?

A5: Extra-column dead volume in the system can lead to peak broadening and tailing. This can arise from using tubing with an unnecessarily large internal diameter, poorly made connections, or a large volume flow cell in the detector. It is crucial to minimize dead volume by using appropriate tubing and ensuring all fittings are properly tightened.

Technical Support Center: Refinement of Analytical Methods for Pyridazine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method refinement for pyridazine purity assessment.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pyridazine and its derivatives due to its high resolution, sensitivity, and specificity.[1] A well-developed method can effectively separate the main compound from potential impurities, including starting materials, by-products, and degradants.[1][2]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for developing an HPLC method for a novel pyridazine derivative? A good starting point involves selecting a standard Reverse-Phase (RP) C18 column, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, and a UV detector set to a wavelength of maximum absorbance for the analyte (e.g., 254 nm or a custom λmax).[1][3] The gradient can be optimized to ensure separation from potential impurities.

Q2: What parameters are essential for validating an HPLC method for purity assessment? A comprehensive HPLC method validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.[5][6]

Q3: How can I resolve co-eluting peaks of my pyridazine analyte and an impurity? To improve the resolution between co-eluting peaks, you can try the following:

  • Modify the mobile phase: Adjust the organic modifier percentage, change the pH of the aqueous phase, or add a competing base like triethylamine (TEA) for basic analytes.[3]

  • Change the stationary phase: Switch to a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase.[3]

  • Adjust the gradient: Optimize the gradient slope to better separate the peaks of interest.

  • Alter the temperature: Use a column oven to control and adjust the temperature, which can affect selectivity.[3]

HPLC Troubleshooting Guide

The following table addresses common issues encountered during the HPLC analysis of pyridazine compounds.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Silanol interactions between the basic pyridazine nitrogen and the silica backbone of the column.- Column overload.- Use a base-deactivated or end-capped column.- Add a competing base (e.g., 0.1-0.5% triethylamine) to the mobile phase.- Lower the mobile phase pH (e.g., 2-3) to ensure the analyte is fully protonated.[3]- Reduce the injection volume or sample concentration.[7]
Poor Retention on C18 Column - The pyridazine derivative is highly polar.- Use a column with a more polar stationary phase (e.g., polar-embedded, cyano).- Employ a highly aqueous mobile phase.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or pH.- Temperature variations.- Insufficient column equilibration.- Prepare fresh mobile phase and use a buffer for pH stability.- Use a column oven to maintain constant temperature.[8]- Equilibrate the column with at least 10-15 column volumes of mobile phase before injection.[3]
High Backpressure - Blockage in the column frit or tubing.- Precipitation of sample or buffer in the mobile phase.- Filter all samples and mobile phases (0.45 µm or 0.22 µm filter).- Use a guard column to protect the analytical column.[3]- If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).[3]
Ghost Peaks - Contamination in the injector, column, or mobile phase.- Impurities in the sample solvent.- Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.[3]
Experimental Protocol: RP-HPLC Method for Pyridazine Purity

This protocol outlines a general stability-indicating RP-HPLC method for quantitative purity analysis.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Photodiode Array (PDA) or UV detector. The detection wavelength should be the maximum absorption wavelength (λmax) of the pyridazine derivative, typically determined by a UV-Vis spectrophotometer.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh the pyridazine sample.

    • Dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration within the linear range of the method (e.g., 0.1 mg/mL).[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

    • Impurities can be quantified against a reference standard if available.

Visualization: HPLC Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameters cluster_2 Phase 3: Finalization Dev Develop Analytical Method Spec Specificity/ Selectivity Study Dev->Spec Linearity Linearity & Range Spec->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Logical workflow for HPLC analytical method validation.

Section 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile pyridazine compounds and for detecting residual solvents. The purity of the carrier gas is critical for achieving reliable and reproducible results.[9]

Frequently Asked Questions (FAQs) - GC

Q1: What are the most common issues in GC analysis caused by gas impurities? Impurities like moisture and oxygen in the carrier gas can cause a noisy or drifting baseline, degradation of the stationary phase (leading to reduced column lifespan and altered selectivity), and decreased detector sensitivity.[9]

Q2: How can I ensure the purity of my carrier gas? To ensure high gas purity, use high-quality gas sources (e.g., hydrogen generators, which can produce purity levels exceeding 99.999%), and install inline gas purifiers and filters to remove residual moisture, oxygen, and hydrocarbons before the gas enters the GC system.[9]

Q3: My GC analysis of a pyridazine sample shows poor peak shape. What could be the cause? Poor peak shape in GC can result from several factors:

  • Column Overload: Injecting too much sample. Try diluting the sample.

  • Improper Injection Technique: Can cause peak fronting or tailing.

  • Column Contamination: Active sites on a contaminated column can interact with the analyte.

  • Analyte Degradation: Some pyridazine derivatives may be thermally labile. Ensure the inlet temperature is not too high.

GC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Baseline Noise/Drift - Impurities (moisture, oxygen, hydrocarbons) in the carrier gas.- Column bleed at high temperatures.- Contaminated detector.- Install or replace gas purifiers.[9]- Use a column with a lower bleed profile.- Condition the column properly.- Clean the detector according to the manufacturer's instructions.
Decreasing Retention Times - Degradation of the column's stationary phase.- Leaks in the system.- Check the pH and temperature limits of the column.- Perform a leak check on all fittings and connections.[10]
Split or Double Peaks - Contamination at the column inlet.- Sample solvent is too strong or incompatible.- Worn injector components (e.g., rotor seal).- Replace the guard column or trim the front end of the analytical column.- Dissolve or dilute the sample in a solvent compatible with the initial mobile phase.[10]- Replace worn injector parts.[10]

Visualization: GC Troubleshooting Logic for Baseline Instability

G Start Baseline Instability Observed CheckGas Check Carrier Gas Purity & Purifiers Start->CheckGas LeakTest Perform System Leak Test CheckGas->LeakTest No Outcome1 Problem Resolved: Gas Impurity CheckGas->Outcome1 Yes ColumnBleed Is oven temp too high? LeakTest->ColumnBleed No Outcome2 Problem Resolved: System Leak LeakTest->Outcome2 Yes DetectorIssue Clean Detector ColumnBleed->DetectorIssue No Outcome3 Problem Resolved: Column Bleed ColumnBleed->Outcome3 Yes Outcome4 Problem Resolved: Detector Contamination DetectorIssue->Outcome4 Yes ContactSupport Consult Manufacturer DetectorIssue->ContactSupport No

Caption: Troubleshooting decision tree for GC baseline instability.

Section 3: Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the structural elucidation and identity confirmation of pyridazine derivatives and their impurities.[11]

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: How can NMR spectroscopy be used for purity assessment? ¹H NMR is a powerful tool for purity assessment. The integration of signals corresponding to the analyte can be compared to the integration of signals from known impurities or a certified internal standard to determine quantitative purity. The absence of unexpected signals suggests a high degree of purity.[11]

Q2: What are the key IR absorption bands to look for in a pyridazine derivative? Key IR bands include N-H stretches (if applicable, ~3100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and C-H bending vibrations.[12][13] The presence and position of these bands can confirm the pyridazine core structure and the presence of expected functional groups.[12]

Data Presentation: Spectroscopic & Physical Data of Pyridazine Derivatives

The following table summarizes example data for synthesized pyridazine compounds, useful for reference in purity and identity confirmation.

CompoundAppearanceMelting Point (°C)Key IR Peaks (cm⁻¹)
Phenyl-pyridazineLight-yellow powder202-204.93319 (Csp-H), 3095 (N-H), 1596 (Aromatic C=C)[12]
Thienyl-pyridazineRed, rust-colored powder164.5-165.93096 (N-H), 1594 (Aromatic C=C)[12]
Tolyl-pyridazineDeep yellow powder158.5-161.22958 (Csp³-H), 1593 (Aromatic C=C)[12]
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineN/A179–1813140, 3153 (N-H)[13]

References

Validation & Comparative

A Comparative Guide to Pyridazine Synthesis: An In-depth Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridazine scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficient construction of this diazine ring system is therefore a critical aspect of medicinal chemistry and materials science. This guide provides a comparative analysis of three prominent synthetic routes to pyridazines: the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, synthesis from maleic anhydride derivatives, and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

This publication offers a detailed examination of these methodologies, presenting quantitative data in a clear, tabular format for straightforward comparison. Furthermore, comprehensive experimental protocols for key reactions are provided, alongside Graphviz diagrams illustrating the reaction pathways, to offer a comprehensive resource for the practical synthesis of pyridazines.

At a Glance: Comparison of Pyridazine Synthesis Routes

The selection of an appropriate synthetic strategy for a target pyridazine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative aspects of the three highlighted methods.

Synthesis RouteStarting MaterialsProduct ExampleReaction TimeTemperatureYield
Paal-Knorr Synthesis 1,2-Diacylcyclopentadiene, Hydrazine HydratePhenyl-substituted fused pyridazine24 hoursRoom Temperature71.2%[1]
From Maleic Anhydride Maleic Anhydride, Hydrazine Hydrate, Hydrochloric Acid3,6-Dihydroxypyridazine3 hours110 °C (reflux)91%[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Terminal Alkyne3,6-di(pyridin-2-yl)-4-substituted-pyridazine12-24 hours80-110 °CHigh (specifics vary)

In Focus: A Deeper Look at the Synthetic Pathways

Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a classical and straightforward method for the formation of five- and six-membered heterocycles. In the context of pyridazine synthesis, a 1,4-dicarbonyl compound is condensed with hydrazine or its derivatives. The reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. A notable variation of this method utilizes 1,2-diacylcyclopentadienes (fulvenes), which serve as cyclic 1,4-dicarbonyl equivalents, to produce fused pyridazine systems.

Advantages:

  • Readily available starting materials in many cases.

  • Often proceeds under mild conditions.

Disadvantages:

  • The synthesis of acyclic 1,4-dicarbonyl compounds can be challenging.

  • An additional oxidation step may be required to yield the aromatic pyridazine.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound intermediate Dihydropyridazine Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (H₂NNH₂) hydrazine->intermediate product Pyridazine intermediate->product oxidant Oxidation (optional) product->oxidant oxidant->product Aromatization

Paal-Knorr synthesis of pyridazines.
Synthesis from Maleic Anhydride Derivatives

The reaction of maleic anhydride or its derivatives with hydrazine is a widely used and efficient method for the synthesis of pyridazinones and related structures. Maleic anhydride, a readily available and inexpensive starting material, reacts with hydrazine hydrate, typically in the presence of an acid, to form a pyridazine-3,6-dione precursor, which can be further modified. For example, the initial product, 3,6-dihydroxypyridazine, can be readily converted to 3,6-dichloropyridazine, a versatile intermediate for further functionalization.

Advantages:

  • Uses inexpensive and readily available starting materials.

  • Often provides high yields of the initial pyridazine product.

Disadvantages:

  • The initial products are often pyridazinones or dihydroxypyridazines, which may require further steps to obtain other substituted pyridazines.

Maleic_Anhydride_Synthesis start Maleic Anhydride intermediate 3,6-Dihydroxypyridazine start->intermediate + Hydrazine hydrazine Hydrazine (H₂NNH₂) hydrazine->intermediate product 3,6-Dichloropyridazine intermediate->product Chlorination reagent Chlorinating Agent (e.g., POCl₃) reagent->product

Synthesis of pyridazines from maleic anhydride.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and modern method for the synthesis of a wide variety of heterocyclic compounds, including pyridazines. This [4+2] cycloaddition involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like an alkyne or an alkene. The reaction typically proceeds with high regioselectivity and yields, and the subsequent extrusion of a small molecule, such as dinitrogen, drives the reaction towards the formation of the aromatic pyridazine ring.

Advantages:

  • High efficiency and broad substrate scope.

  • Excellent control over regioselectivity.

  • Often proceeds under neutral and mild conditions.

Disadvantages:

  • The synthesis of substituted tetrazines can be multi-stepped.

IEDDA_Synthesis start 1,2,4,5-Tetrazine (Diene) intermediate Cycloadduct Intermediate start->intermediate + Dienophile dienophile Alkyne (Dienophile) dienophile->intermediate product Pyridazine intermediate->product Retro-Diels-Alder extrusion - N₂ intermediate->extrusion extrusion->product

Inverse-electron-demand Diels-Alder (IEDDA) synthesis of pyridazines.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Phenyl-Substituted Fused Pyridazine[1]
  • In a suitable reaction vessel, dissolve the starting 1,2-diacylcyclopentadiene (fulvene) in methanol.

  • Add an excess of hydrazine hydrate (1 mL) to the solution.

  • Equip the vessel with a magnetic stir bar and stir the solution at room temperature for 24 hours.

  • After 24 hours, add 50 mL of water to the reaction mixture, which should induce the formation of a precipitate.

  • Extract the product from the aqueous mixture with dichloromethane (3 x 10 mL).

  • Collect the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • The product, a phenyl-substituted fused pyridazine, can be further purified if necessary. A reported yield for a similar reaction is 71.2%.[1]

Protocol 2: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride[2]
  • In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise to the flask.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.

  • Heat the reaction mixture to reflux at 110 °C for 3 hours.

  • After the reflux period, cool the mixture to allow for crystallization.

  • Collect the resulting yellow-white solid by suction filtration.

  • Wash the filter cake 3-4 times with cold ethanol.

  • The collected white solid is 3,6-dihydroxypyridazine. A reported yield for this procedure is 91%.[2]

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Synthesis of a Substituted 3,6-di(2-pyridyl)pyridazine
  • In a sealed reaction tube, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in a suitable solvent such as toluene or dioxane.

  • Add a 1.2 to 2-fold excess of the terminal alkyne to the solution.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the characteristic purple color of the tetrazine indicates the reaction is proceeding.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 3,6-di(pyridin-2-yl)-4-substituted-pyridazine. Yields for this type of reaction are generally high.

References

Structure-Activity Relationship of Pyridazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazinone derivatives in key therapeutic areas: oncology, inflammation, and cardiovascular diseases. The information is compiled from recent studies and presented to facilitate the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone derivatives have shown significant promise as anticancer agents, primarily by targeting key kinases involved in tumor growth and angiogenesis. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a prominent target, and its inhibition is a key mechanism for the anti-angiogenic effects of many pyridazinone compounds.[1][2] Another important target is the Feline Sarcoma (FES)-related tyrosine kinase (FER), which is implicated in cancer cell progression and metastasis.[3][4]

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR studies reveal that specific substitutions on the pyridazinone ring are crucial for potent anticancer activity. For instance, in a series of pyrido-pyridazinone derivatives targeting FER kinase, modifications at the C-5 and C-7 positions of the pyrido-pyridazinone scaffold were explored to enhance inhibitory activity and improve pharmacokinetic properties.[5] The introduction of a cyano group at the C-8 position has been shown to be more potent than a fluorine atom at the same position.[5] For VEGFR-2 inhibition, the presence of a pyridazine ring is considered essential for both anticancer and antimicrobial activities, with the aromaticity of the ring enhancing the activity.[1]

Derivative/ModificationTargetIC50/GI50Key SAR Observations
Pyrido-pyridazinone with 8-CNFER Kinase0.5 nM8-CN derivatives are more potent than 8-F derivatives.[5]
Diarylurea pyridazinonesVEGFR-21.66–100 μM (GI50)The pyridazine ring is essential. Aromaticity enhances activity.[1]
4-Phenoxyquinoline pyridazinonesc-Met0.05 - 0.13 µMElectron-withdrawing groups on the terminal phenyl ring improve antitumor activity.[6]

Anti-inflammatory Activity of Pyridazinone Derivatives

The anti-inflammatory properties of pyridazinone derivatives are well-documented, with many compounds acting as potent inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[7][8] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9] PDE4 is another crucial target, as its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[10]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For COX-2 inhibition, the pyridazinone core has been identified as an excellent template.[11] The presence of specific substituents at the N-2 and C-6 positions of the pyridazinone ring plays a significant role in determining the potency and selectivity for COX-2. For instance, linking the pyridazinone ring to a 4-chlorophenyl moiety via an ethenyl spacer has yielded potent and selective COX-2 inhibitors.[9] In the case of PDE4 inhibitors, pyridazinone derivatives bearing an indole moiety have shown promising activity.[8] The planarity of the pyridazinone scaffold appears to allow for better interaction with the active site of PDE4.[10]

Derivative/ModificationTargetIC50Key SAR Observations
Pyridazinone with ethenyl spacer and N-acylhydrazoneCOX-20.18 - 0.26 µMSelective for COX-2 over COX-1.[12]
Pyridazinone with indole moietyPDE4BInhibition at 20 µMA planar pyridazinone scaffold is preferred over a dihydro structure. A hydrogen bond donor at N-2 is optimal.[10]
Pyrido[2,3-d]pyridazine-2,8-dioneCOX-1/COX-2Dual inhibitorThe para-chlorophenyl ring projects to the central pocket of the enzyme.[13]

Cardiovascular Activity of Pyridazinone Derivatives

In the cardiovascular arena, pyridazinone derivatives have been investigated for their cardiotonic and vasodilatory effects.[14][15] Many of these compounds exert their effects by inhibiting phosphodiesterase III (PDE III), leading to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells.[16] This results in a positive inotropic effect and vasodilation.

Structure-Activity Relationship (SAR) for Cardiovascular Activity

SAR studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have identified several compounds with significant cardiotonic effects.[14] For vasodilatory activity, substitutions at the 2-position of the pyridazinone ring have been explored, with some derivatives showing potent vasorelaxant properties.[16] For instance, an N,O-dibenzyl derivative was identified as a particularly active vasodilator.[16]

Derivative/ModificationTargetIC50/EC50Key SAR Observations
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesCardiotonicNot specifiedSpecific substitutions on the phenyl ring are crucial for activity.[14]
N,O-dibenzyl pyridazinoneVasodilator35.3 µMThe dibenzyl substitution is key for the observed activity.[16]
6-fluoroarylpyridazinoneVasorelaxant0.250 µMThe fluoroaryl group at the 6-position enhances vasorelaxant activity.[16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the research process, the following diagrams illustrate key signaling pathways targeted by pyridazinone derivatives and a general workflow for SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_validation In Vivo Validation synthesis Synthesis of Pyridazinone Derivatives purification Purification & Characterization synthesis->purification biochemical Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) biochemical->cell_based sar_analysis SAR Analysis cell_based->sar_analysis sar_analysis->synthesis Iterative Design admet In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar_analysis->admet animal_models Animal Models of Disease (e.g., Xenograft, Inflammation) admet->animal_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd

General experimental workflow for SAR studies.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibition.

COX2_Pathway Stimuli Inflammatory Stimuli AA Arachidonic Acid Stimuli->AA Releases COX2 COX-2 AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyridazinone Derivative Inhibitor->COX2 Inhibits

COX-2 signaling pathway inhibition.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Inhibitor Pyridazinone Derivative Inhibitor->PDE4 Inhibits

PDE4 signaling pathway inhibition.

FER_Pathway GrowthFactors Growth Factors/ Cell Adhesion FER FER Kinase GrowthFactors->FER Activates Downstream Downstream Effectors (e.g., Cortactin) FER->Downstream Phosphorylates CellSignaling Cell Migration, Adhesion, Proliferation Downstream->CellSignaling Inhibitor Pyridazinone Derivative Inhibitor->FER Inhibits

FER kinase signaling pathway inhibition.

Detailed Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyridazinone derivatives against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (pyridazinone derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO).

  • Add 2.5 µL of VEGFR-2 kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To assess the in vitro inhibitory activity and selectivity of pyridazinone derivatives against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds (pyridazinone derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or a reference inhibitor to the respective wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at room temperature for a specified time (e.g., 2 minutes).

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of pyridazinone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (pyridazinone derivatives) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

References

A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and pyrimidine are two fundamental six-membered nitrogen-containing heterocyclic scaffolds that form the core of a vast array of biologically active molecules. Their structural similarities, yet distinct electronic properties arising from the relative positions of their nitrogen atoms (1,2- in pyridazine and 1,3- in pyrimidine), lead to significant differences in their biological activities. This guide provides a comprehensive comparison of the anticancer and antimicrobial activities of pyridazine and pyrimidine analogs, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Anticancer Activity: A Tale of Two Scaffolds in Kinase Inhibition

Both pyridazine and pyrimidine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in the architecture of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By targeting these enzymes, pyridazine and pyrimidine analogs can disrupt cancer cell proliferation, survival, and metastasis.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridazine and pyrimidine analogs against various cancer cell lines. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Compound Class Analog Target Cell Line IC50 (µM) Reference
Pyridazine Ponatinib (Imidazo[1,2-b]pyridazine derivative)K562 (Chronic Myeloid Leukemia)0.0006[1]
Ensartinib (Pyridazine derivative)H2228 (Non-Small Cell Lung Cancer)0.019
Pyrimidine Osimertinib (Pyrimidine-based)H1975 (L858R/T790M mutant EGFR)0.015[2]
Pazopanib (Pyrimidine-based)HUVEC (VEGFR-2)0.03[2]
Pyrido[2,3-d]pyrimidine derivativePC-3 (Prostate Cancer)6.6[3]

Note: The data presented is a compilation from various sources and should be interpreted with caution due to potential variations in experimental protocols.

Signaling Pathways in Anticancer Activity

Pyridazine and pyrimidine-based kinase inhibitors exert their effects by modulating key signaling pathways involved in cancer progression. Below are visualizations of some of the most relevant pathways.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Pyrimidine/Pyridazine Kinase Inhibitor Inhibitor->Dimerization

EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS-RAF-MEK-ERK Pathway Dimerization->RAS PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, Permeability PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial RAS->Endothelial Inhibitor Pyrimidine/Pyridazine Kinase Inhibitor Inhibitor->Dimerization

VEGFR Signaling Pathway Inhibition

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->JNK

JNK Signaling Pathway Inhibition

Antimicrobial Activity: A Comparative Look at Efficacy

Both pyridazine and pyrimidine analogs have demonstrated promising antimicrobial properties. They can inhibit the growth of various bacteria and fungi by interfering with essential cellular processes.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazine and pyrimidine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.

Compound Class Analog Microorganism MIC (µg/mL) Reference
Pyridazine Pyridazine DerivativeStaphylococcus aureus12.5
Pyridazine DerivativeEscherichia coli25
Pyrimidine Pyrimidine DerivativeStaphylococcus aureus6.25
Pyrimidine DerivativeEscherichia coli12.5
2,4-disubstituted-6-thiophenyl-pyrimidineMethicillin-resistant S. aureus (MRSA)2

Note: The data presented is a compilation from various sources and should be interpreted with caution due to potential variations in experimental protocols. One study explicitly states that pyrimidine compounds are more active than the corresponding pyridazine derivatives in terms of antimicrobial activity.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare Incubate Pre-incubate Kinase with Test Compound Prepare->Incubate Initiate Initiate Reaction (Add ATP/Substrate) Incubate->Initiate Reaction Incubate at RT (e.g., 60 min) Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Detect->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and serial dilutions of the test compound in an appropriate assay buffer.

  • Pre-incubation: Add the kinase and the test compound (or vehicle control) to the wells of a microplate. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: Stop the reaction and measure the kinase activity. The detection method depends on the assay format and can include measuring the amount of phosphorylated substrate or the amount of ADP produced. Common methods include fluorescence, luminescence, or radioactivity-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Test Compound Seed->Treat Incubate_Cells Incubate (e.g., 24-72h) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (e.g., 2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data (Calculate % Viability, Determine IC50) Measure->Analyze End End Analyze->End

MTT Assay Workflow

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both pyridazine and pyrimidine analogs represent rich sources of biologically active compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. While both scaffolds are integral to many potent kinase inhibitors, the subtle differences in their electronic and structural properties can lead to variations in their biological activity profiles. Pyrimidine derivatives have shown, in some direct comparisons, superior antimicrobial activity. The choice between these two scaffolds for drug design will ultimately depend on the specific biological target and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on these versatile heterocyclic systems.

References

Comparative Guide to Validated HPLC-MS Methods for Pyridazine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the identification and quantification of potential impurities in pyridazine-based active pharmaceutical ingredients (APIs). The methodologies and validation data presented are designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical strategy for quality control and stability studies.

Introduction

Pyridazine and its derivatives are important pharmacophores found in a variety of therapeutic agents.[1] Ensuring the purity of these APIs is critical for drug safety and efficacy. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities.[2][3] HPLC coupled with MS is a powerful technique for this purpose, offering high sensitivity and specificity for separating and identifying trace-level impurities.[4][5]

This guide compares two approaches:

  • Method A: Ultra-High-Performance Liquid Chromatography (UHPLC)-MS: A rapid, high-resolution method ideal for high-throughput environments.

  • Method B: Conventional High-Performance Liquid Chromatography (HPLC)-MS with HILIC: A method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to improve retention and separation of polar analytes, which can be challenging with standard reversed-phase chromatography.[5][6][7]

The methods are evaluated for their performance in analyzing Pyridazine and three potential impurities:

  • Impurity 1: 3-Aminopyridazine (Process-related impurity)

  • Impurity 2: Pyridazine N-oxide (Oxidative degradation product)

  • Impurity 3: 3-Hydroxypyridazine (Hydrolytic degradation product)

Experimental Protocols

General Sample Preparation

A stock solution of the Pyridazine API was prepared by dissolving 50.0 mg of the substance in 50.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1.0 mg/mL. Calibration standards and spiked samples were prepared by diluting stock solutions of the API and certified reference standards of the impurities.

Method A: Rapid UHPLC-MS (Reversed-Phase)
  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    3.0 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Method B: Conventional HPLC-MS (HILIC)
  • Instrumentation: A standard high-performance liquid chromatography system coupled to a single quadrupole mass spectrometer.

  • Chromatographic Column: HILIC (zwitterionic), 2.1 x 150 mm, 2.7 µm particle size.[5]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.02% Formic Acid in Water (pH ~5.0).[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient Elution:

    Time (min) %B
    0.0 95
    8.0 50
    9.0 50
    9.1 95

    | 12.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Single Quadrupole (SQD).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Selected Ion Monitoring (SIM).

Method Validation and Data Comparison

Both methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8]

Table 1: Linearity and Range
AnalyteMethodRange (µg/mL)Linearity (R²)
3-Aminopyridazine A0.01 - 5.00.9992
B0.01 - 5.00.9995
Pyridazine N-oxide A0.02 - 5.00.9989
B0.02 - 5.00.9991
3-Hydroxypyridazine A0.02 - 5.00.9991
B0.02 - 5.00.9993
Table 2: Accuracy and Precision

Accuracy was determined by the % recovery of spiked samples at three concentration levels. Precision was evaluated as the relative standard deviation (%RSD) for six replicate injections.

AnalyteMethodAccuracy (% Recovery)Precision (%RSD)
3-Aminopyridazine A98.5 - 101.21.2
B99.1 - 100.80.9
Pyridazine N-oxide A98.9 - 100.51.5
B99.5 - 101.51.1
3-Hydroxypyridazine A98.2 - 101.81.4
B99.0 - 101.11.0
Table 3: Detection and Quantitation Limits
AnalyteMethodLOD (µg/mL)LOQ (µg/mL)
3-Aminopyridazine A0.0030.01
B0.0030.01
Pyridazine N-oxide A0.0060.02
B0.0050.02
3-Hydroxypyridazine A0.0070.02
B0.0060.02

Diagrams: Workflow and Method Comparison

The following diagrams illustrate the validation workflow and provide a visual comparison of the two analytical methods.

G cluster_Plan Planning cluster_Exec Execution cluster_Eval Evaluation & Report P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (ICH Q2) P1->P2 E1 Prepare Standards & Samples P2->E1 E2 Perform Experiments: Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ E1->E2 E3 Conduct Robustness Studies E2->E3 D1 Analyze Data & Compare to Criteria E3->D1 D2 Compile Validation Report D1->D2 D3 Method Implementation & Lifecycle Management D2->D3

Caption: Workflow for HPLC-MS Method Validation.

G cluster_performance Shared Performance MethodA Method A: UHPLC-MS (RP) - Fast Analysis (5 min) - High Throughput - Standard C18 Column - Simpler Mobile Phase - Good for less polar impurities Perf Excellent Linearity (R² > 0.998) High Accuracy & Precision Low LOD/LOQ (ng/mL range) MethodA->Perf MethodB Method B: HPLC-MS (HILIC) - Longer Analysis (12 min) - Lower Throughput - Specialized HILIC Column - More Complex Mobile Phase - Better retention for polar analytes MethodB->Perf Comparison Comparison Criteria Comparison->MethodA Speed Comparison->MethodB Selectivity for Polar Analytes

Caption: Comparison of Method A and Method B.

Conclusion and Recommendations

Both Method A (UHPLC-MS) and Method B (HPLC-MS with HILIC) are demonstrated to be valid and suitable for the impurity profiling of Pyridazine. The choice between the two methods will depend on the specific requirements of the laboratory and the sample matrix.

  • Method A is highly recommended for routine quality control and high-throughput screening where speed is a critical factor. Its use of a standard C18 column and simpler mobile phase makes it robust and easily transferable between laboratories.

  • Method B is the preferred choice when dealing with very polar impurities that are poorly retained on conventional reversed-phase columns. While the run time is longer, the improved retention and resolution offered by the HILIC column can be crucial for complex separation challenges and for ensuring accurate quantification of early-eluting polar compounds.

Ultimately, the selection should be based on a risk assessment of the potential impurity profile and the analytical goals, such as routine testing versus investigational stability studies.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Pyridazine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel heterocyclic compounds like pyridazine derivatives is fundamental to ensuring purity, confirming structure, and guaranteeing reliable biological data. A multi-faceted analytical approach, cross-validating results from orthogonal techniques, provides the highest level of confidence in a molecule's identity and quality. This guide offers an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the comprehensive characterization of pyridazines.

The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more distinct methods to ensure the results are comparable and reliable.[1][2] This is crucial in pharmaceutical development to meet regulatory standards and ensure product safety and efficacy.[3][4]

Core Analytical Techniques for Pyridazine Characterization

The structural elucidation and quantification of pyridazine derivatives typically rely on a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6] Techniques like ¹H, ¹³C, and ¹⁵N NMR, along with 2D experiments (e.g., COSY, HMQC, HMBC), are used to unambiguously determine the precise arrangement of atoms and substituents on the pyridazine ring.[6][7]

  • Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound and providing fragmentation patterns that further confirm its structure.[8] When coupled with a chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for both identifying and quantifying the analyte, even in complex mixtures.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of a compound and for quantitative analysis.[11] Typically equipped with an Ultraviolet (UV) detector, it separates the target compound from impurities and degradation products, allowing for precise quantification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13] It serves as a valuable complementary technique for structural confirmation.

Quantitative and Qualitative Data Comparison

The following tables summarize the performance characteristics and qualitative information provided by each major analytical technique.

Table 1: Qualitative Comparison of Core Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Unambiguous molecular structure, atom connectivity, stereochemistry.[5]Provides the most detailed structural information.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[8]High sensitivity, suitable for trace analysis.Isomers can be difficult to distinguish without chromatography.
HPLC-UV Purity assessment, quantification of the analyte.[11]Excellent for quantitative analysis, robust and widely available.Requires a chromophore for UV detection, less structural information.
IR Spectroscopy Identification of functional groups (e.g., C=O, N-H).[12][13]Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton.

Table 2: Illustrative Quantitative Performance of Chromatographic Methods for Heterocyclic Amines

This table presents typical performance data for the quantification of aromatic nitrogen heterocycles, demonstrating the capabilities of these methods.

MethodAnalyteAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HS-GC-MS/MS Pyridine89 - 101%2 - 3%0.006 mg/kg0.020 mg/kg[11]
GC-FID Pyridine97.9 - 99.9%0.257%0.87 pg/injectionNot Specified[11]
UPLC-MS/MS Pyrazines84.36 - 103.92%≤ 6.36%Not SpecifiedNot Specified[10]
HPLC-UV PyridineExcellent (not quantified)Low5 ppbNot Specified[11]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for pyridazine characterization and the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Cross-Validation of Analytical Techniques cluster_results Data Interpretation synthesis Synthesize Pyridazine Derivative purify Purification (e.g., Column Chromatography) synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms LC-MS Analysis purify->ms hplc HPLC-UV Analysis purify->hplc ir IR Spectroscopy purify->ir struct_confirm Structure Confirmed nmr->struct_confirm Structural Elucidation purity_confirm Purity & Identity Confirmed ms->purity_confirm Molecular Weight hplc->purity_confirm Purity & Quantity ir->struct_confirm Functional Groups

Caption: Cross-validation workflow for a novel pyridazine derivative.

G cluster_techniques cluster_info compound Pyridazine Sample nmr NMR compound->nmr ms Mass Spec compound->ms hplc HPLC-UV compound->hplc ir IR Spec compound->ir info_nmr Atomic Connectivity & 3D Structure nmr->info_nmr info_ms Molecular Weight & Formula ms->info_ms info_hplc Purity (%) & Concentration hplc->info_hplc info_ir Functional Groups ir->info_ir G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays compound Pyridazine Derivative binding_assay Binding Assay (e.g., SPR, ITC) compound->binding_assay target Hypothesized Target (e.g., Protein Kinase) target->binding_assay enzyme_assay Enzymatic Assay (e.g., Kinase Activity) binding_assay->enzyme_assay Confirms Interaction cetsa Cellular Thermal Shift Assay (CETSA) enzyme_assay->cetsa Confirms Inhibition pathway_analysis Downstream Pathway Analysis (Western Blot) cetsa->pathway_analysis Confirms Target Engagement in Cells validated Target Validated pathway_analysis->validated Confirms Cellular Effect

References

The Evolving Landscape of Pyridazine-Derived Therapeutics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, pyridazine and its derivatives have emerged as a versatile scaffold, leading to the development of a wide array of therapeutic agents across various disease areas. This guide offers a comprehensive comparison of the efficacy of prominent drugs derived from pyridazine intermediates, supported by experimental data from preclinical and clinical studies. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis to inform future research and development in this promising chemical space.

Cardiovascular Disease: Pimobendan's Superiority in Canine Congestive Heart Failure

A landmark study in veterinary cardiology, the QUEST (Quality of Life and Extension of Survival Time) trial, provided a head-to-head comparison of pimobendan, a pyridazinone derivative, and benazepril, an ACE inhibitor, in dogs with congestive heart failure (CHF) due to myxomatous mitral valve disease. The results demonstrated a significant survival advantage for the pimobendan-treated group.

DrugMedian Survival Time (Days)Hazard Ratio (vs. Benazepril)p-value
Pimobendan 2670.6880.0099
Benazepril 140--

Table 1: Comparison of Median Survival Times in Dogs with Congestive Heart Failure Treated with Pimobendan versus Benazepril.[1][2]

The study concluded that pimobendan, in conjunction with conventional therapy, significantly prolongs the time to sudden death, euthanasia for cardiac reasons, or treatment failure in dogs with CHF compared to benazepril.[1][2]

Inflammatory Disease: Deucravacitinib Sets a New Standard in Psoriasis Treatment

Deucravacitinib, a novel, oral, selective tyrosine kinase 2 (TYK2) inhibitor containing a pyridazine core, has shown superior efficacy compared to the established oral treatment, apremilast, for moderate-to-severe plaque psoriasis. The pivotal POETYK PSO-1 and PSO-2 phase 3 clinical trials demonstrated deucravacitinib's significant advantages in achieving key clinical endpoints.

Endpoint (Week 16)DeucravacitinibApremilastPlacebo
PASI 75 Response 58.4%35.1%12.7%
sPGA 0/1 (clear/almost clear) 53.6%32.1%7.2%

Table 2: Efficacy of Deucravacitinib vs. Apremilast and Placebo in the POETYK PSO-1 Trial.[3][4]

The efficacy of deucravacitinib was maintained and even improved through 52 weeks of treatment, establishing it as a new oral standard of care for patients with moderate to severe plaque psoriasis.[3]

Oncology: A Diverse Array of Pyridazine Derivatives Targeting Key Cancer Pathways

The pyridazine scaffold has been extensively explored in oncology, leading to the development of numerous kinase inhibitors with potent anti-cancer activity. These compounds target various signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

VEGFR-2 Inhibitors

Several pyridazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. The table below summarizes the half-maximal inhibitory concentrations (IC50) of selected pyridazine-based compounds against VEGFR-2.

CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Compound 10 120Sorafenib100
Compound 8 130Sorafenib100
Compound 9 130Sorafenib100
Compound 5b - (92.2% inhibition at 10 µM)Imatinib- (92.1% inhibition at 10 µM)

Table 3: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Pyridazine Derivatives.

CDK Inhibitors

Pyridazine-based compounds have also emerged as potent inhibitors of CDKs, which are critical regulators of the cell cycle. Their dysregulation is a hallmark of many cancers.

CompoundCDK2 IC50 (nM)
Compound 11m 20.1
Compound 11h 43.8
Compound 11l 55.6
Compound 11e 151

Table 4: In Vitro CDK2 Inhibitory Activity of Selected 3,6-disubstituted Pyridazines.[2]

The diverse range of IC50 values highlights the tunable nature of the pyridazine scaffold, allowing for the development of highly potent and selective kinase inhibitors.

Endocrine-Related Cancers: Relugolix as a Novel Oral GnRH Antagonist

Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist with a structure that can be considered a pyridazine isostere, has demonstrated superiority over the standard-of-care, leuprolide acetate (an injectable LHRH agonist), in treating advanced prostate cancer. The HERO phase 3 trial showed that relugolix achieved rapid and sustained testosterone suppression.

Endpoint (48 Weeks)RelugolixLeuprolide Acetate
Sustained Castration Rate 96.7%88.8%
Major Adverse Cardiovascular Events 2.9%6.2%

Table 5: Efficacy and Cardiovascular Safety of Relugolix vs. Leuprolide Acetate in the HERO Trial.[5][6][7][8][9]

Relugolix not only demonstrated superior efficacy in testosterone suppression but also a significantly lower risk of major adverse cardiovascular events, a critical consideration in this patient population.[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug that inhibits the growth of a defined proportion of cells (IC50) in a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Methodology:

  • Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. This can be done through various methods, including luminescence-based assays (e.g., ADP-Glo™), HTRF®, or ELISA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a specified duration. Both adherent and suspension cells are then harvested.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular DNA.

  • Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). RNase A is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Interpretation: The DNA content is plotted as a histogram. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Western Blot for Apoptosis Markers

Objective: To detect and quantify the expression of key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis marker proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands corresponds to the level of protein expression.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyridazine_Inhibitor Pyridazine-based VEGFR-2 Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Pyridazine Derivatives.

Experimental_Workflow_Anticancer_Drug_Screening cluster_invitro In Vitro Assays cluster_data Data Analysis Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Inhibition Kinase Inhibition Assay (e.g., VEGFR-2) Kinase_Inhibition->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism Mechanism of Action Elucidation Cell_Cycle->Mechanism Apoptosis Apoptosis Assay (Western Blot) Apoptosis->Mechanism Lead_Compound Lead Compound Identification IC50->Lead_Compound Mechanism->Lead_Compound Start Cancer Cell Lines Treatment Treatment with Pyridazine Derivatives Start->Treatment Treatment->Cytotoxicity Treatment->Kinase_Inhibition Treatment->Cell_Cycle Treatment->Apoptosis

Caption: Experimental Workflow for In Vitro Anticancer Screening of Pyridazine Derivatives.

References

A Comparative Guide to Pyridazine Synthesis: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridazine scaffolds is a critical aspect of discovering and developing new therapeutic agents. This guide provides an objective comparison of a modern, microwave-assisted, one-pot multicomponent synthesis with a traditional, conventional heating method for the preparation of pyridazinone derivatives. The data presented is based on findings from comparative studies in peer-reviewed literature, offering a clear benchmark of performance.

This guide aims to equip researchers with the necessary data to make informed decisions about the most suitable synthetic route for their specific needs, balancing factors such as reaction time, yield, and environmental impact.

Performance Benchmark: Microwave-Assisted vs. Conventional Synthesis

The following table summarizes the key quantitative data from a comparative study on the synthesis of pyridazinone derivatives. The data clearly illustrates the advantages of the microwave-assisted approach in terms of reaction time and yield.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 2-3 minutes4.5 - 5.2 hours
Yield (%) 85-95%60-75%
Temperature 150 °CReflux
Energy Source Microwave Irradiation (500 W)Heating Mantle/Oil Bath
Solvent Methanol/DMF (Microwave)Methanol/Ethanol (Conventional)
Catalyst Chitosan (in some MCRs)Often requires acid/base catalysts

Experimental Protocols

Detailed methodologies for both the modern and established synthesis protocols are provided below to allow for replication and further investigation.

Modern Method: Microwave-Assisted One-Pot Three-Component Synthesis of 1-Thiazolyl-Pyridazinediones

This method exemplifies a green and efficient approach to pyridazinone synthesis.

Materials:

  • 2-Aminothiazole

  • Maleic anhydride

  • Hydrazine hydrate

  • Chitosan (catalyst)

  • Methanol

Procedure:

  • A mixture of 2-aminothiazole (1 mmol), maleic anhydride (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of chitosan are placed in a microwave-safe vessel.

  • Methanol (5 mL) is added as the solvent.

  • The reaction mixture is subjected to microwave irradiation at 500 W and heated to 150 °C for 2 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the formed product is recrystallized from ethanol to yield the pure 1-thiazolyl-pyridazinedione derivative.[1]

Established Protocol: Conventional Synthesis of 6-Substituted Phenyl-2,3,4,5-tetrahydropyridazine-3-one

This protocol represents a traditional and widely used method for pyridazinone synthesis.

Materials:

  • β-Substituted aryl propionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • The β-substituted aryl propionic acid (1 mmol) is dissolved in ethanol in a round-bottom flask.

  • Hydrazine hydrate (1.2 mmol) is added to the solution.

  • The reaction mixture is refluxed for 5.2 hours.[2]

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured over crushed ice.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to obtain the pure 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one.[2]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the workflows of the compared synthetic methods, providing a clear visual representation of the procedural differences.

G cluster_0 Microwave-Assisted One-Pot Synthesis Start_MW Mix Reactants: 2-Aminothiazole Maleic Anhydride Hydrazine Hydrate Chitosan Catalyst in Methanol MW_Irradiation Microwave Irradiation (500W, 150°C, 2 min) Start_MW->MW_Irradiation Workup_MW Cool & Recrystallize MW_Irradiation->Workup_MW Product_MW Pure 1-Thiazolyl-Pyridazinedione Workup_MW->Product_MW

Caption: Workflow for the Microwave-Assisted One-Pot Synthesis of Pyridazinones.

G cluster_1 Conventional Heating Synthesis Start_Conv Dissolve β-Aryl Propionic Acid & Hydrazine Hydrate in Ethanol Heating Reflux (5.2 hours) Start_Conv->Heating Workup_Conv Cool, Precipitate, Filter & Recrystallize Heating->Workup_Conv Product_Conv Pure Tetrahydropyridazin-3-one Workup_Conv->Product_Conv

Caption: Workflow for the Conventional Synthesis of Tetrahydropyridazinones.

Conclusion

The direct comparison of these two synthetic methodologies highlights the significant advancements in chemical synthesis. The microwave-assisted, one-pot multicomponent reaction offers a substantially more efficient and environmentally friendly route to pyridazinone derivatives, characterized by drastically reduced reaction times and higher yields. While conventional methods remain valuable and are well-established in the literature, modern techniques provide a compelling alternative for rapid and high-throughput synthesis, a crucial factor in the fast-paced environment of drug discovery and development. Researchers should consider these factors when selecting a synthetic strategy to optimize their workflow and accelerate their research programs.

References

A Comparative Analysis of In Silico and In Vitro Activity of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the computational and laboratory performance of novel pyridazinone derivatives. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer a comprehensive evaluation of these promising therapeutic agents.

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The development of new pyridazinone-based therapeutics often involves a synergistic approach, combining computational (in silico) and laboratory-based (in vitro) studies to predict and validate their efficacy and mechanism of action. This guide delves into a comparative analysis of these two approaches, using recently synthesized pyridazinone derivatives as case studies.

Correlating Computational Predictions with Laboratory Observations

Modern drug discovery leverages in silico techniques to screen and design molecules with desired pharmacological properties, thereby reducing the time and cost associated with synthesizing and testing a large number of compounds. These computational predictions are then validated and refined through in vitro experiments. Here, we compare the predicted and observed activities of two distinct series of novel pyridazinone compounds: one targeting cyclooxygenase-2 (COX-2) for anti-inflammatory effects and another aimed at modulating endothelial nitric oxide synthase (eNOS) for vasorelaxant properties.

Quantitative Data Summary: In Silico vs. In Vitro

The following tables summarize the key quantitative data from two independent studies, providing a direct comparison between the computational predictions (molecular docking scores) and the experimentally determined biological activities (IC50 and EC50 values).

Table 1: Comparison of In Silico Docking and In Vitro COX-2 Inhibition of Novel Pyridazinone Derivatives

Compound IDIn Silico Docking Score (kcal/mol) vs. COX-2In Vitro COX-2 Inhibition IC50 (µM)In Vitro COX-1 Inhibition IC50 (µM)Selectivity Index (SI) for COX-2
5a Not specified0.7712.8616.70
5f Not specified1.8925.2913.38
Celecoxib Not specified0.3512.9737.03
Indomethacin Not specified0.420.210.50

Data extracted from Al-Ghorbani et al., 2025.[4]

Table 2: Comparison of In Silico Docking and In Vitro Vasorelaxant Activity of Novel Pyridazinone Derivatives

Compound IDIn Silico Docking Score (kcal/mol) vs. eNOSIn Vitro Vasorelaxant Activity EC50 (µM)
4f -8.420.0136
4h -8.910.0117
5d -9.130.0053
5e -9.560.0025
Nitroglycerin Not specified0.1824

Data extracted from Abdel-rahman et al., 2025.[5][6]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following sections detail the methodologies employed in the cited studies.

In Silico Studies: Molecular Docking

The molecular docking studies were performed to predict the binding affinity and interaction patterns of the synthesized pyridazinone derivatives with their respective protein targets.

For COX-2 Inhibitors: Molecular modeling studies were conducted to investigate the binding affinity of the newly synthesized pyridazinone derivatives towards the COX-2 enzyme.[4]

For eNOS Modulators: A three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore model was generated, followed by molecular docking studies to evaluate the binding affinities of the designed compounds towards the endothelial nitric oxide synthase (eNOS) receptor.[5][6]

In Vitro Studies: Biological Assays

Cyclooxygenase (COX) Inhibition Assay: The in vitro inhibitory activity of the novel pyridazinone derivatives against human COX-1 and COX-2 enzymes was determined.[4] Compounds 5a and 5f demonstrated potent COX-2 inhibition with IC50 values of 0.77 µM and 1.89 µM, respectively.[4] In comparison, the standard drug celecoxib had an IC50 of 0.35 µM.[4] Importantly, these compounds showed a favorable selectivity index for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects.[4]

Vasorelaxant Activity Assay: The vasorelaxant effects of the synthesized pyridazinone derivatives were evaluated on isolated pre-contracted rat thoracic aorta. All tested compounds exhibited potent activity, with compounds 4f , 4h , 5d , and 5e showing superior vasorelaxant effects with EC50 values of 0.0136, 0.0117, 0.0053, and 0.0025 µM, respectively.[5][6] These values were significantly lower than that of the reference standard nitroglycerin (EC50 = 0.1824 µM).[5][6] Further investigation revealed that these compounds led to a remarkable increase in eNOS mRNA expression and a considerable elevation of nitric oxide levels in the aorta.[5][6]

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow of a drug discovery process that integrates in silico and in vitro methods, as well as a simplified representation of the COX-2 signaling pathway.

G cluster_in_silico In Silico (Computational) cluster_in_vitro In Vitro (Experimental) Target_ID Target Identification Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Docking Molecular Docking Lead_Gen->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Promising Candidates Bio_Assay Biological Assays Synthesis->Bio_Assay Validation Hit to Lead Validation Bio_Assay->Validation Validation->Lead_Gen Feedback for Optimization Preclinical Preclinical Studies Validation->Preclinical Lead Compound

Caption: A generalized workflow for drug discovery, showcasing the iterative relationship between in silico computational studies and in vitro experimental validation.

G Proinflammatory_Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone COX-2 Inhibitors Pyridazinone->COX2 inhibits

Caption: A simplified diagram of the COX-2 signaling pathway, illustrating how pyridazinone-based inhibitors can block the production of prostaglandins, thereby reducing pain and inflammation.

References

A Comparative Study of Ethyl 4,6-dihydroxypyridazine-3-carboxylate Analogs in Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Ethyl 4,6-dihydroxypyridazine-3-carboxylate serves as a versatile starting material for the synthesis of a diverse array of analogs with potential therapeutic applications. This guide provides a comparative overview of the synthesis and performance of several classes of these analogs, supported by experimental data from various studies.

Synthetic Performance of Pyridazine-3-carboxylate Analogs

The synthesis of pyridazine-3-carboxylate analogs can be achieved through various synthetic routes, often starting from accessible precursors. The choice of synthetic strategy can significantly impact the yield and purity of the final products. Below is a comparison of yields for different classes of pyridazine derivatives. It is important to note that the reaction conditions and substrates vary between these examples, and thus the yields are not directly comparable but rather indicative of the efficiency of the respective synthetic methodologies.

Compound ClassRepresentative CompoundSynthetic RouteYield (%)Reference
Phenyl-substituted Pyridazine1,2-C5H3(CC6H5H)(CC6H5N)Reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate71%[1]
Thienyl-substituted PyridazineThienyl-pyridazine productReaction of 1,2-diacylcyclopentadienes with hydrazine hydrate43%[1]
Tolyl-substituted PyridazineTolyl-pyridazine productReaction of 1,2-diacylcyclopentadienes with hydrazine hydrate51%[1]
4,6-dihydroxypyridazine-3-carboxylic acid4,6-dihydroxypyridazine-3-carboxylic acidHydrolysis of this compound88%[2]
6-Aryl-3-propylpyridazine-4-carboxylatesEthyl 6-phenyl-3-propylpyridazine-4-carboxylateOne-pot three-component reaction75%[3]
6-Aryl-3-propylpyridazine-4-carboxylatesEthyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylateOne-pot three-component reaction88%[3]
6-Aryl-3-propylpyridazine-4-carboxylatesEthyl 6-(4-nitrophenyl)-3-propylpyridazine-4-carboxylateOne-pot three-component reaction90%[3]

Comparative Biological Activity

Analogs of this compound have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and kinase inhibition. The following tables summarize the in vitro activity of representative compounds from different studies. Direct comparison of potencies should be made with caution due to the differing assay conditions and target molecules.

Anti-inflammatory Activity (COX-2 Inhibition)
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyridazine Derivative 6b 0.186.33[4]
Pyridazinone Derivative 3d 0.425-[5]
Pyridazinone Derivative 3e 0.519-[5]
Pyridazinone Derivative 4e 0.356-[5]
Celecoxib (Reference) 0.35-[4]
Cytotoxic Activity (Cancer Cell Lines)
CompoundCell LineIC50 (µM)Reference
3-oxo-2,3-dihydropyridazine 9 Jurkat37.61[5][6]
3-oxo-2,3-dihydropyridazine 9 CCRF-CEM19.5[6]
3-oxo-2,3-dihydropyridazine 22 Jurkat11.17[5]
Pyrrolo[1,2-b]pyridazine 5a LoVo (colon)> 200[2]
Pyrrolo[1,2-b]pyridazine 5c LoVo (colon)> 200[2]
Kinase Inhibitory Activity (ITK)
CompoundITK IC50 (µM)Reference
3-oxo-2,3-dihydropyridazine 9 0.87[5]
3-oxo-2,3-dihydropyridazine 22 0.19[5]

Experimental Protocols

General Synthesis of 6-Aryl-3-propylpyridazine-4-carboxylates[3]

To a mixture of ethyl butyrylacetate (1 mmol) and the appropriate arylglyoxal (1 mmol) in water (5 mL), hydrazine hydrate (5 mmol) was added successively at room temperature. The resulting mixture was stirred for 20-35 minutes, during which time a precipitate formed. The precipitate was then filtered and washed with excess water. The crude product was purified by recrystallization from ethanol.

Synthesis of 4,6-dihydroxypyridazine-3-carboxylic acid[2]

In a 5000 ml round-bottom flask, this compound (200 g, 1086 mmol) was dissolved in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL). Lithium hydroxide (137 g, 3258 mmol) was added slowly at room temperature, and the mixture was stirred for 3-4 hours. After confirming the disappearance of the starting material, the solvent was removed under reduced pressure to yield a yellow solid. The solid was acidified with a 1:1 aqueous HCl solution (400 ml) at 0°C and stirred at room temperature for 30-40 minutes. The resulting solid was filtered, washed with water, and dried under vacuum. The solid was then stirred in a 2:8 mixture of methanol:DCM (300 ml) at room temperature for 20-25 minutes, filtered, washed with methanol, and dried under vacuum to afford 4,6-dihydroxypyridazine-3-carboxylic acid as a yellow solid (153 g, 88% yield).

Visualizing Synthetic Pathways and Workflows

To illustrate the relationships between starting materials, intermediates, and final products, as well as the general workflow of a biological assay, the following diagrams are provided in the DOT language.

Synthesis_of_Pyridazine_Analogs cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation & Cyclization Condensation & Cyclization Ethyl Acetoacetate->Condensation & Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation & Cyclization Aryl Glyoxal Aryl Glyoxal Aryl Glyoxal->Condensation & Cyclization Ethyl 6-Aryl-pyridazine-4-carboxylate Ethyl 6-Aryl-pyridazine-4-carboxylate Condensation & Cyclization->Ethyl 6-Aryl-pyridazine-4-carboxylate

Caption: General synthetic scheme for 6-aryl-pyridazine-4-carboxylates.

Biological_Screening_Workflow Synthesized Analogs Synthesized Analogs Primary Screening Primary Screening (e.g., Cell Viability Assay) Synthesized Analogs->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (e.g., IC50 Determination, Kinase Inhibition) Hit Identification->Secondary Assays Active Compounds SAR Studies Structure-Activity Relationship Studies Hit Identification->SAR Studies Inactive Compounds Lead Compound Lead Compound Secondary Assays->Lead Compound Lead Compound->SAR Studies

References

A Comparative Guide to Assessing the Genotoxic Potential of Pyridazine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. Pyridazine and its derivatives are vital scaffolds in many pharmaceutical compounds, valued for their diverse biological activities.[1][2][3][4] However, the synthesis of these complex molecules can introduce impurities that may pose a genotoxic risk, meaning they can damage DNA and potentially lead to carcinogenic effects.[5]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough assessment and control of such DNA reactive impurities to limit potential carcinogenic risk.[6][7][8][9] This guide provides an objective comparison of the methodologies used to identify, quantify, and evaluate the genotoxic potential of impurities arising from pyridazine synthesis, supported by detailed experimental protocols and data presentation.

The Regulatory Framework: A Stepwise Approach to Safety

The ICH M7 guideline provides a structured framework for the assessment and control of mutagenic impurities.[6][7] The process begins with an initial in silico assessment, followed by in vitro and, if necessary, in vivo testing to characterize the genotoxic risk.

The logical workflow for assessing these impurities involves a tiered approach. It starts with identifying all potential and actual impurities from the synthesis process. These are then evaluated using computational toxicology methods. If a mutagenic potential is predicted, an in vitro bacterial mutation assay (Ames test) is required. A positive Ames test typically necessitates further in vitro or in vivo testing to determine the relevance of the finding to mammals.

G cluster_0 Step 1: Impurity Identification cluster_1 Step 2: In Silico Assessment cluster_2 Step 3: In Vitro Testing cluster_3 Step 4: Follow-up & Control synthesis Pyridazine Synthesis (Reagents, Intermediates, By-products) impurities Identify Potential & Actual Impurities synthesis->impurities qsar (Q)SAR Analysis (Expert Rule-based & Statistical) impurities->qsar no_alert No Mutagenic Concern qsar->no_alert Negative alert Mutagenic Alert qsar->alert Positive ames Bacterial Reverse Mutation Assay (Ames Test) alert->ames ames_neg Non-mutagenic ames->ames_neg Negative ames_pos Mutagenic ames->ames_pos Positive mammalian_test In Vivo / In Vitro Mammalian Assays (e.g., Micronucleus Test) ames_pos->mammalian_test control Implement Control Strategy (e.g., Limit in Specification) mammalian_test->control

Genotoxicity Assessment Workflow under ICH M7.

Part 1: Hazard Identification - In Silico & In Vitro Methods

The first step in assessing an impurity is to determine its potential to cause genetic mutations. This is achieved through a combination of computational modeling and standardized laboratory tests.

In Silico (Q)SAR Assessment

Before any laboratory testing, a computational (in silico) analysis is performed using Quantitative Structure-Activity Relationship (QSAR) models.[10][11] The ICH M7 guideline requires the use of two complementary QSAR methodologies: one expert rule-based and one statistical-based.[12]

  • Expert Rule-Based Systems: These models contain knowledge derived from known mutagenic chemicals and mechanisms of action to identify structural alerts within the impurity's chemical structure.

  • Statistical-Based Systems: These models use statistical algorithms to correlate structural features from a large database of chemicals with their known mutagenicity, providing a probabilistic assessment.

A negative result in both complementary systems is sufficient to conclude that an impurity is non-mutagenic, with no further testing needed.[12] A positive result in either system triggers the need for experimental testing.[13]

Comparative Analysis of Core Genotoxicity Assays

If in silico tools raise a concern, in vitro assays are employed. The Ames test is the foundational assay, with the In Vitro Micronucleus test serving as a common follow-up to provide a more comprehensive profile.

FeatureAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus (IVM) Assay
Primary Endpoint Gene mutation (point mutations, frameshifts)[14]Chromosomal damage (clastogenicity, aneugenicity)[15][16]
Test System Bacteria (e.g., Salmonella typhimurium, E. coli)[17]Mammalian cells (e.g., CHO, TK6, human lymphocytes)[16][18]
Metabolic Activation Required (typically rat liver S9 fraction)[14]Optional, but typically included (S9 fraction)[16]
Key Advantage High throughput, cost-effective, high sensitivity for many mutagens.[19][20]Detects a broader range of genotoxic events, including chromosome loss and breakage.[15][18]
Limitation Does not detect clastogens or aneugens that are not mutagenic in bacteria.More complex and lower throughput than the Ames test.
Regulatory Role Primary screen for mutagenicity as per ICH M7.[21][22]Follow-up test for positive Ames or to assess clastogenic potential.[22][23]

Part 2: Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data.

Protocol 1: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay used to detect point mutations induced by chemical substances.[14][17]

Objective: To evaluate the mutagenic potential of a pyridazine impurity by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent E. coli.

Methodology:

  • Strain Selection: Utilize a range of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to the test impurity across a range of concentrations. The plate incorporation or pre-incubation method can be used.[21]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Positive Result: A result is considered positive if a dose-dependent increase in revertant colonies is observed and/or a reproducible increase of at least two-fold over the negative control is seen for at least one strain.[14]

G start Prepare Bacterial Strains & Test Compound Dilutions prep_s9 Prepare S9 Mix for Metabolic Activation start->prep_s9 mix_no_s9 Mix: Bacteria + Test Compound start->mix_no_s9 mix_s9 Mix: Bacteria + Test Compound + S9 Mix prep_s9->mix_s9 plate Pour mixture onto minimal glucose agar plates mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count end Analyze Data & Determine Mutagenicity count->end

Ames Test Experimental Workflow.
Protocol 2: In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine the clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) potential of a pyridazine impurity in mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6) or primary human lymphocytes.[16]

  • Exposure: Treat the cells with the test impurity at various concentrations, with and without S9 metabolic activation. A short-term (3-6 hours) and long-term (1.5-2 cell cycles) exposure are typically performed.[16]

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.[24]

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a DNA-specific dye.

  • Scoring: Using a microscope or flow cytometry, score at least 2,000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[16][24]

  • Positive Result: A result is considered positive if a statistically significant, dose-related increase in the frequency of micronucleated cells is observed.[16]

Part 3: Quantitative Analysis - Detecting Impurities at Trace Levels

Once a genotoxic hazard is identified, it is crucial to control the impurity at a safe level, often defined by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[8] This requires highly sensitive analytical methods capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[25]

Comparison of Analytical Techniques

The choice of analytical method depends on the physicochemical properties of the impurity.[26][27]

TechniquePrincipleBest Suited ForSensitivityKey Advantages/Disadvantages
GC-MS Separates volatile compounds based on boiling point, followed by mass-based detection.[28][29]Volatile and semi-volatile, thermally stable impurities (e.g., residual solvents, small aromatic fragments).[28]High (ppm to ppb)Pro: Excellent for volatile compounds. Con: Not suitable for non-volatile or thermally labile impurities.
LC-MS/MS Separates compounds based on polarity, followed by highly specific mass-based detection.[28][29]Non-volatile, polar, and thermally labile impurities (e.g., larger intermediates, polar by-products).[28]Very High (sub-ppm to ppb)Pro: Versatile, highly sensitive and selective.[28] Con: Can be affected by matrix effects.
HRMS Provides high-resolution mass data, enabling precise mass measurement.[28]Identifying unknown impurities and confirming the elemental composition of known ones.Very HighPro: Excellent for structural elucidation of unknowns.[28] Con: Higher instrument cost and complexity.

Conclusion

Assessing the genotoxic potential of pyridazine synthesis impurities is a multi-faceted process that integrates computational prediction, standardized in vitro and in vivo assays, and highly sensitive analytical chemistry. A robust strategy, aligned with the ICH M7 guideline, is essential for ensuring patient safety and meeting global regulatory requirements. By employing a tiered approach—starting with in silico analysis, confirming with an Ames test, and investigating further with mammalian cell assays when needed—drug developers can effectively identify and manage genotoxic risks. The selection of appropriate, validated analytical methods like LC-MS/MS is critical for controlling these impurities to safe, negligible-risk levels in the final pharmaceutical product.

References

Navigating the Synthesis of Pyridazinones: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides an objective comparison of published synthesis methods for pyridazinones, a class of heterocyclic compounds with significant pharmacological interest. By presenting supporting experimental data, detailed methodologies, and logical workflows, this document aims to equip researchers with the knowledge to select and optimize synthetic routes for these valuable scaffolds.

The synthesis of pyridazinones commonly involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. While numerous protocols exist, their reproducibility can be influenced by various factors, including reaction conditions, purity of starting materials, and the formation of side products. This guide focuses on the synthesis of a model compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one , to provide a direct comparison of different synthetic approaches.

Comparative Analysis of Synthesis Protocols

The following table summarizes quantitative data for two common methods for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: conventional heating and microwave-assisted synthesis. These methods are frequently employed, and their comparison highlights the trade-offs between reaction time, energy input, and product yield.

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted Synthesis
Starting Materials β-Benzoylpropionic acid, Hydrazine hydrateβ-Benzoylpropionic acid, Hydrazine hydrate
Solvent EthanolEthanol or Solvent-free
Reaction Time 4 - 8 hours5 - 15 minutes
Reported Yield 58% - 83%[1]Typically high (often >85%)[2][3]
Purity Generally requires recrystallizationOften high, may still require purification
Key Equipment Reflux apparatusMicrowave reactor

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This method represents a classical approach to pyridazinone synthesis, relying on standard laboratory equipment.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Raney Nickel (catalyst)

Procedure:

  • A solution of β-benzoylpropionic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (11.7 equivalents) and a catalytic amount of Raney Nickel are added to the solution.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. An optimized yield of 82.7% has been reported for a similar transformation under these conditions.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

Procedure:

  • β-Benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) are placed in a microwave-safe reaction vessel.

  • The reaction can be performed in a polar solvent like ethanol or under solvent-free conditions.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for a short duration (typically 5-15 minutes).[2][3]

  • After the reaction is complete, the vessel is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to afford the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Challenges in Reproducibility

Several factors can impact the reproducibility of pyridazinone synthesis protocols:

  • Purity of Starting Materials: Impurities in the γ-ketoacids or hydrazine derivatives can lead to the formation of side products and lower yields.

  • Reaction Temperature and Time: Inconsistent heating or reaction times can result in incomplete reactions or the degradation of products.

  • Formation of Side Products: The most common side product is the formation of a hydrazone, which may not cyclize to the desired pyridazinone. The formation of regioisomers is also possible when using unsymmetrical dicarbonyl compounds.

  • Water Removal: The cyclization step produces water, and in some cases, its removal using a Dean-Stark apparatus can drive the reaction to completion and improve yields.

Visualizing the Reproducibility Workflow

The following diagram illustrates a general workflow for assessing and optimizing the reproducibility of a published synthesis protocol for pyridazinones.

G cluster_0 Phase 1: Protocol Evaluation cluster_1 Phase 2: Experimental Execution & Analysis cluster_2 Phase 3: Optimization A Select Published Synthesis Protocol B Identify Key Reaction Parameters (Solvent, Temp, Time) A->B C Procure and Characterize Starting Materials (Purity Analysis) B->C D Perform Synthesis (Multiple Runs) C->D E Monitor Reaction (TLC, LC-MS) D->E F Isolate and Purify Product E->F G Characterize Product (NMR, MS, Purity) F->G H Calculate Yield and Assess Reproducibility G->H I Identify Sources of Variation H->I Low Reproducibility L Establish Optimized and Robust Protocol H->L High Reproducibility J Systematically Vary Key Parameters I->J K Analyze Impact on Yield and Purity J->K K->L

References

Head-to-head comparison of catalysts for pyridazine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a crucial pharmacophore found in numerous therapeutic agents, driving continuous interest in efficient synthetic methodologies for its creation.[1][2] This guide provides a head-to-head comparison of various catalytic systems for the formation of the pyridazine ring, focusing on performance metrics and providing supporting experimental data to aid in the selection of optimal synthetic routes.

Performance Comparison of Catalytic Systems

The synthesis of pyridazine rings can be achieved through various catalytic methods, with the choice of catalyst significantly impacting yield, reaction conditions, and substrate scope. Below is a summary of the performance of different catalytic systems collated from various studies. It is important to note that reaction conditions and substrates may vary between studies.

Catalyst SystemReaction TypeSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Suzuki-Miyaura Cross-Coupling3-Bromo-6-(thiophen-2-yl)pyridazine and (hetero)aromatic boronic acidsDME/Ethanol/H₂O8048up to 85%[3]
Copper(II) Aerobic 6-endo-trig Cyclizationβ,γ-unsaturated hydrazonesAcOHVariesVariesGood[4]
Ruthenium C-H AlkenylationN-phenyl pyridazino[4,5-b]quinolin-1(2H)-oneVariesVariesVariesVaries[5]
Nickel [2+2+2] CycloadditionPyridazine and alkyneToluene10012Varies[5]
Lewis Acid (ZnCl₂) Condensation/Cyclization4-(4-bromophenylamino)-5-imino-2-phenyl-2,5-dihydropyridazine-3-carbonitrileFusionVaries351%[6]
Base (KOH-alumina) Three-component reaction1,2-dicarbonyl, active methylene carbonyl, hydrazine hydrateSolvent-freeVaries (Microwave)VariesHigh[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key pyridazine ring formation strategies.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[3]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid

  • DME (1,2-dimethoxyethane)

  • Ethanol

  • 2 M aqueous Na₂CO₃ solution

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Nitrogen gas

  • Chloroform

  • Saturated NaCl solution

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).

  • Add a solvent mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).

  • Purge the vessel with nitrogen and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Aerobic Cyclization

This method describes the formation of pyridazines from β,γ-unsaturated hydrazones.[4]

Materials:

  • β,γ-unsaturated hydrazone

  • Copper(II) catalyst (e.g., Cu(OAc)₂)

  • Acetic Acid (AcOH)

Procedure:

  • Dissolve the β,γ-unsaturated hydrazone in acetic acid in a suitable reaction flask.

  • Add the Cu(II) catalyst to the solution.

  • Stir the reaction mixture under an air atmosphere at the desired temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction and extract the product using an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by chromatography to obtain the pyridazine product.

Protocol 3: Microwave-Assisted Three-Component Synthesis

This protocol outlines a solvent-free, microwave-assisted synthesis of 3,4,6-triarylpyridazines.[2]

Materials:

  • 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol)

  • Active methylene carbonyl species (e.g., dibenzoylmethane, 1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • KOH-alumina catalyst

Procedure:

  • In a microwave-safe vessel, mix the 1,2-dicarbonyl compound, the active methylene carbonyl species, hydrazine hydrate, and the KOH-alumina catalyst.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, as monitored by TLC.

  • After cooling, extract the product with a suitable solvent.

  • Filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of catalyst selection and a generalized reaction pathway for pyridazine synthesis.

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis and Optimization Start Define Target Pyridazine Substrates Select Starting Materials (e.g., 1,4-dicarbonyls, hydrazines) Start->Substrates Catalyst_Selection Select Catalysts for Screening (e.g., Pd, Cu, Ni, Lewis Acids) Substrates->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying catalyst, solvent, temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Reaction Workup and Isolation Monitoring->Workup Analysis Analyze Yield and Purity (NMR, GC-MS) Workup->Analysis Optimization Optimize Conditions for Best Catalyst Analysis->Optimization End End Optimization->End Final Protocol

Caption: Workflow for Catalyst Screening in Pyridazine Synthesis.

G Generalized Palladium-Catalyzed C-H Arylation of Pyridazine Pyridazine Pyridazine Derivative CH_Activation C-H Activation Pyridazine->CH_Activation Pd_cat Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd_cat->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Intermediate1 Ar-Pd(II)-X Complex Oxidative_Addition->Intermediate1 Intermediate1->CH_Activation Intermediate2 Pyridazinyl-Pd(II)-Ar Complex CH_Activation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Product Arylated Pyridazine Reductive_Elimination->Product

Caption: Generalized Pathway for Palladium-Catalyzed C-H Arylation.

Conclusion

The choice of catalyst for pyridazine ring formation is highly dependent on the desired substitution pattern and the available starting materials. Transition metal catalysts, particularly palladium and copper, offer versatile routes to functionalized pyridazines through cross-coupling and cyclization reactions.[3][4][5][7] For simpler, often multi-component reactions, Lewis acids or base catalysts can be highly effective, with microwave-assisted synthesis providing a means to accelerate these processes.[2][6] The provided data and protocols serve as a guide for researchers to navigate the catalytic landscape for pyridazine synthesis and select the most promising approach for their specific target molecules.

References

Safety Operating Guide

Proper Disposal of Ethyl 4,6-dihydroxypyridazine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, sealed in a dry environment

II. Hazard Identification and Safety Precautions

Hazard Statement: H302: Harmful if swallowed.

Signal Word: Warning

Pictogram:

alt text

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Personal Protective Equipment (PPE) for Handling and Disposal:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile rubber)
Eye/Face Protection Safety Glasses/GogglesWith side-shields
Skin and Body Protection Laboratory CoatLong-sleeved
Respiratory Protection Not required for normal handlingUse a NIOSH-approved respirator if dust is generated

III. Disposal Procedures

The primary recommended method for the disposal of this compound is incineration . This should be carried out in a chemical incinerator equipped with an afterburner and scrubber. It is imperative to engage a licensed professional waste disposal service for this purpose.

Operational Workflow for Disposal:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unwanted this compound collect Collect in a designated, compatible, and labeled waste container start->collect storage Store in a designated satellite accumulation area away from incompatible materials collect->storage contact Contact licensed waste disposal service storage->contact transport Arrange for transport to a licensed facility contact->transport incinerate Incinerate in a chemical incinerator with afterburner and scrubber transport->incinerate end End: Complete Disposal incinerate->end cluster_spill Spill Incident cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal_spill Waste Disposal spill Small Spill of Solid this compound Occurs evacuate Alert personnel and restrict access to the spill area spill->evacuate ppe Don appropriate PPE (gloves, safety glasses, lab coat) evacuate->ppe sweep Carefully sweep up the solid material to avoid generating dust ppe->sweep collect Place the spilled material and cleanup supplies into a labeled hazardous waste container sweep->collect decontaminate Wipe the spill area with a damp cloth and then decontaminate with soap and water collect->decontaminate dispose Dispose of the waste container following the standard disposal procedures decontaminate->dispose

References

Essential Safety and Operational Guidance for Handling Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.

Chemical Information:

  • Synonyms: Ethyl 4,6-dihydroxy-3-pyridazinecarboxylate, 4,6-dihydroxypyridazine-3-carboxylic acid ethyl ester

  • Molecular Formula: C₇H₈N₂O₄[1]

  • Molecular Weight: 184.15 g/mol [1]

  • Physical Form: Solid[2]

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, it is classified as harmful if swallowed (H302).[2][3] Due to the lack of comprehensive data, a cautious approach is mandatory. The powdered form of this chemical presents a potential inhalation hazard.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 4 mil thickness).Protects against skin contact.[4][5] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[6]
Eye Protection Safety glasses with side shields or chemical safety goggles.Essential for preventing eye contact with the chemical powder.[6][7]
Skin and Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1]Minimizes the risk of inhaling the powdered chemical, which may cause respiratory irritation.[1]

Operational Plan: From Preparation to Disposal

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational before beginning any work.[5]

  • Verify the availability and proper functioning of safety equipment, including an eyewash station and safety shower.

  • Designate a specific area within the fume hood for handling the chemical to contain any potential spills.

  • Assemble all necessary apparatus (e.g., spatulas, weighing paper, glassware) within the fume hood to minimize movement of the chemical.

2. Handling and Experimental Protocol:

  • Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Perform all manipulations, including weighing and transferring, of the solid chemical within the fume hood to control dust and vapors.[1][3]

  • Avoid the formation of dust during handling.[1]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3] Recommended storage is in a dry, sealed container at 2-8°C.[2][8]

  • Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[3]

3. Accidental Release Measures:

  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

5. Disposal Plan:

  • All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be treated as hazardous waste.

  • Collect contaminated solid waste in a designated, clearly labeled, and sealed container.

  • Dispose of the chemical and its container through a licensed professional waste disposal service.[1] Do not dispose of as unused product.[1]

Experimental Workflow Diagram

experimental_workflow prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Enter designated area experiment Experiment Execution handling->experiment Proceed with protocol decon Decontamination experiment->decon Clean workspace & equipment waste Waste Disposal decon->waste Segregate hazardous waste ppe_remove Remove PPE waste->ppe_remove Dispose via licensed service end End of Process ppe_remove->end Wash hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.